NGP555
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(5-ethyl-2,4-dimethylphenyl)-4-[3-fluoro-4-(4-methylimidazol-1-yl)phenyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4S/c1-5-17-10-20(15(3)8-14(17)2)26-23-27-21(12-29-23)18-6-7-22(19(24)9-18)28-11-16(4)25-13-28/h6-13H,5H2,1-4H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEKUGNKKOGFOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1C)C)NC2=NC(=CS2)C3=CC(=C(C=C3)N4C=C(N=C4)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1304630-27-0 | |
| Record name | NGP 555 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1304630270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NGP-555 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XA7T7L527 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
NGP555: A Technical Guide to its Mechanism of Action in Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NGP555 is a clinical-stage, orally bioavailable, and brain-penetrant small molecule that acts as a potent and selective gamma-secretase modulator (GSM). In the context of Alzheimer's disease (AD), this compound offers a promising therapeutic strategy by specifically targeting the production of toxic amyloid-beta (Aβ) peptides, a central event in the amyloid cascade hypothesis of AD pathogenesis. Unlike traditional gamma-secretase inhibitors (GSIs) that broadly suppress enzyme activity and are associated with mechanism-based toxicities, this compound allosterically modulates the gamma-secretase complex. This modulation results in a shift in the cleavage preference of the amyloid precursor protein (APP), leading to a significant reduction in the generation of the highly amyloidogenic Aβ42 and Aβ40 peptides. Concurrently, this compound promotes the formation of shorter, less toxic, and more soluble Aβ species, such as Aβ38 and Aβ37. This targeted approach has demonstrated a favorable safety profile in preclinical studies, avoiding the Notch-related side effects commonly seen with GSIs. Preclinical evidence in rodent models of AD has shown that this compound effectively lowers brain, plasma, and cerebrospinal fluid (CSF) levels of Aβ42, mitigates amyloid plaque pathology, and prevents cognitive decline.
Core Mechanism of Action: Gamma-Secretase Modulation
The primary molecular target of this compound is the gamma-secretase complex, a multi-subunit intramembrane aspartyl protease. This complex is responsible for the final proteolytic cleavage of the C-terminal fragment of APP (APP-CTFβ or C99), which generates Aβ peptides of varying lengths.
This compound acts by binding directly to the gamma-secretase complex, specifically at the interface of the Presenilin-1 N-terminal fragment (PS1-NTF) and Presenilin Enhancer 2 (PEN-2) subunits.[1] This binding induces a conformational change in the enzyme, altering its processivity without inhibiting its catalytic activity. The consequence of this allosteric modulation is a shift in the site of initial endopeptidase cleavage of APP-CTFβ, favoring pathways that lead to the production of shorter Aβ peptides.
The key mechanistic outcomes of this compound action are:
-
Decreased Production of Aβ42 and Aβ40: this compound potently inhibits the formation of the highly aggregation-prone and neurotoxic Aβ42 and Aβ40 isoforms.[1]
-
Increased Production of Aβ38 and Aβ37: The reduction in longer Aβ species is accompanied by a corresponding increase in the levels of shorter, non-amyloidogenic Aβ peptides, namely Aβ38 and Aβ37.[1]
-
Preservation of Notch Cleavage: A critical advantage of this compound over non-selective GSIs is its lack of inhibition of Notch-1 processing.[1] The Notch signaling pathway is crucial for cell-fate decisions in various tissues, and its inhibition is linked to significant toxicity, particularly in the gastrointestinal tract.
Quantitative Data on this compound Efficacy
The potency and efficacy of this compound have been characterized in a variety of preclinical models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Potency of this compound
| Cell Line | Parameter Measured | IC50 Value | Reference |
| SH-SY5Y-APP | Aβ42 Reduction | 9 nM | [1] |
Table 2: In Vivo Efficacy of this compound in Tg2576 Mice
| Treatment Details | Tissue/Fluid | Aβ42 Change | Aβ40 Change | Aβ38 Change | Reference |
| 25 mg/kg, once daily for 1 month (in chow) | Brain | Significant Reduction | Significant Reduction | Modest Increase | |
| 25 mg/kg, once daily for 1 month (in chow) | Plasma | Significant Reduction | Significant Reduction | Significant Increase |
Table 3: In Vivo Efficacy of this compound in Sprague-Dawley Rats
| Treatment Details | Tissue/Fluid | Aβ42 Change | Aβ38 Change | Reference |
| 15 mg/kg, single oral dose | CSF | Significant reduction at 8-10 hours post-dose | - | |
| 3.75 - 37.5 mg/kg, once daily for 14 days (oral) | CSF | Significant reduction at ≥3.75 mg/kg | Significant increase at ≥15 mg/kg |
Experimental Protocols
In Vitro Aβ Modulation Assay
-
Cell Line: SH-SY5Y human neuroblastoma cells stably overexpressing APP (SH-SY5Y-APP).
-
Methodology:
-
SH-SY5Y-APP cells are plated in triplicate wells.
-
Cells are treated with various concentrations of this compound for 18 hours.
-
The conditioned media is collected for analysis.
-
Aβ peptide levels (Aβ38, Aβ40, and Aβ42) are quantified using a Meso Scale Discovery (MSD) triplex ELISA kit.
-
IC50 values are determined from the dose-response curves.
-
In Vivo Efficacy Studies in Tg2576 Mice
-
Animal Model: Tg2576 mice, which overexpress a mutant form of human APP (APPSWE) and develop age-dependent amyloid plaques and cognitive deficits. Approximately 3-month-old mice are used.
-
Drug Administration: this compound is administered orally, either milled into chow for chronic studies or via oral gavage for acute studies. A common vehicle for gavage is 80% PEG.
-
Methodology for Aβ Measurement:
-
Mice are dosed once daily for a specified period (e.g., 3 days for acute studies, 1 month for chronic studies).
-
Six hours after the final dose, brain and plasma samples are collected.
-
For brain tissue, proteins are extracted using formic acid, followed by neutralization.
-
Aβ levels (Aβ38, Aβ40, and Aβ42) in brain homogenates and plasma are quantified using an MSD triplex ELISA kit.
-
-
Cognitive Assessment:
-
Y-Maze: To assess working memory. Mice are allowed to explore a Y-shaped maze, and the sequence of arm entries is recorded. Spontaneous alternation is a measure of spatial working memory.
-
Morris Water Maze: To assess spatial learning and memory. Mice are trained to find a hidden platform in a pool of opaque water using spatial cues. Escape latency and time spent in the target quadrant during a probe trial are measured.
-
Cerebrospinal Fluid (CSF) Aβ Modulation in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Drug Administration: this compound is administered orally in a vehicle such as 80% PEG.
-
Methodology:
-
For time-course studies, a single dose is administered, and CSF is collected at various time points.
-
For dose-response studies, rats are dosed once daily for 14 days, and CSF is collected 8 hours after the final dose.
-
Aβ levels in the CSF are quantified using specific ELISAs for different Aβ alloforms.
-
Visualizations of Signaling Pathways and Workflows
Caption: Amyloid Precursor Protein (APP) processing pathway leading to the generation of Aβ peptides.
Caption: Mechanism of action of this compound on the gamma-secretase complex.
Caption: Experimental workflow for in vivo evaluation of this compound in Tg2576 mice.
References
NGP555: A Modulator of γ-Secretase for Alzheimer's Disease Therapy
An In-depth Technical Guide on the Therapeutic Target and Mechanism of Action
Introduction
NGP555 is an investigational small molecule drug developed by NeuroGenetic Pharmaceuticals, Inc. for the treatment and prevention of Alzheimer's disease (AD)[1]. Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid plaques and neurofibrillary tangles in the brain, which is thought to precede cognitive decline by several years[2][3]. This compound is classified as a γ-secretase modulator (GSM), a class of compounds that aim to alter the activity of the γ-secretase enzyme complex to reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide, a primary component of amyloid plaques[1][4]. This document provides a detailed technical overview of the therapeutic target of this compound, its mechanism of action, supporting quantitative data, and the experimental protocols used in its characterization.
Therapeutic Target: The γ-Secretase Complex
The primary therapeutic target of this compound is the γ-secretase enzyme complex . This complex is a multi-subunit protease responsible for the final step in the generation of amyloid-beta (Aβ) peptides from the amyloid precursor protein (APP). The γ-secretase complex is composed of four core protein subunits: presenilin (PSEN1 or PSEN2), nicastrin, anterior pharynx-defective 1 (Aph-1), and presenilin enhancer 2 (Pen-2).
Unlike γ-secretase inhibitors (GSIs) which block the overall activity of the enzyme and have been associated with significant side effects due to their impact on other essential signaling pathways like Notch, this compound acts as an allosteric modulator. This means it binds to the γ-secretase complex at a site distinct from the active site, inducing a conformational change that alters its cleavage preference without inhibiting its overall proteolytic function. Specifically, this compound has been shown to bind directly to the γ-secretase enzyme complex via the Pen-2 and presenilin-1 N-terminal fragments (PS1-NTFs).
Mechanism of Action
The mechanism of action of this compound centers on shifting the production of Aβ peptides from the highly amyloidogenic and neurotoxic Aβ42 isoform to shorter, less toxic, and non-aggregating forms, such as Aβ37 and Aβ38. The processing of the C-terminal fragment of APP (APP-CTF) by γ-secretase involves an initial cleavage at the ε-site, followed by a series of processive cleavages at the γ-site, which ultimately determines the C-terminal length of the secreted Aβ peptide. This compound modulates this process, leading to a decrease in the production of Aβ42 and Aβ40, with a corresponding increase in the levels of Aβ38 and Aβ37. This shift in Aβ peptide profile is considered beneficial as it reduces the primary species responsible for initiating amyloid plaque formation.
Figure 1: Signaling pathway of this compound action.
Quantitative Data
Preclinical and Phase 1 clinical studies have provided quantitative evidence of this compound's effect on Aβ biomarkers.
Table 1: In Vivo Efficacy of this compound in a Transgenic Mouse Model of AD
| Treatment Group | Brain Aβ42 Reduction | Plasma Aβ42 Reduction | Plasma Aβ38 Increase | Reference |
|---|---|---|---|---|
| This compound | Statistically Significant | Statistically Significant | Statistically Significant | |
| Vehicle Control | - | - | - | |
| Semagacestat (GSI) | Statistically Significant | Statistically Significant | No significant increase |
Data from a study in Tg2576 mice. "Statistically Significant" indicates a p-value < 0.05 compared to the vehicle control.
Table 2: Phase 1b Clinical Trial Results of this compound in Healthy Volunteers
| Dosage (14-day, once-daily) | Change in CSF Aβ37/Aβ42 Ratio from Baseline | Number of Subjects | Reference |
|---|---|---|---|
| 400 mg | +51% | 2 | |
| 200 mg | +36% | 4 | |
| Placebo | +2% | 1 |
CSF: Cerebrospinal Fluid
Experimental Protocols
In Vitro Cell-Based Assays
Objective: To determine the in vitro potency of this compound in modulating Aβ production.
Methodology:
-
Cell Culture: SH-SY5Y neuroblastoma cells overexpressing human APP (SH-SY5Y-APP) or primary mixed brain cultures from Tg2576 mice were cultured in appropriate media.
-
Treatment: Cells were treated with varying concentrations of this compound or a vehicle control in triplicate wells for 18 hours.
-
Sample Collection: Following incubation, the conditioned media was collected.
-
Aβ Quantification: The levels of different Aβ alloforms (Aβ37, Aβ38, Aβ40, and Aβ42) in the conditioned media were quantified using specific enzyme-linked immunosorbent assays (ELISAs), such as the Mesoscale Discovery (MSD) platform.
-
Data Analysis: IC50 values for the reduction of Aβ42 and EC50 values for the increase of shorter Aβ forms were calculated.
Figure 2: In vitro cell-based assay workflow.
In Vivo Animal Studies
Objective: To assess the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound in a rodent model.
Methodology:
-
Animal Model: Normal Sprague-Dawley rats or Tg2576 transgenic mice, a model for Alzheimer's disease, were used.
-
Dosing: this compound was administered orally via gavage at various doses (e.g., 0-37.5 mg/kg) once daily for a specified period (e.g., 14 days). A vehicle-only group served as the control.
-
Sample Collection: At specified time points post-dosing, cerebrospinal fluid (CSF), plasma, and brain tissue were collected.
-
Aβ Quantification: Aβ alloform levels in the collected samples were measured using specific ELISAs.
-
Pharmacokinetic Analysis: Plasma and brain concentrations of this compound were measured to determine its pharmacokinetic profile, including its ability to cross the blood-brain barrier. The brain-to-plasma ratio was calculated.
-
Behavioral and Pathological Assessment: In long-term studies, cognitive function was assessed using behavioral tests, and brain tissue was analyzed for amyloid plaque deposition.
Conclusion
This compound is a γ-secretase modulator that allosterically targets the γ-secretase complex. Its therapeutic potential lies in its ability to shift the production of amyloid-beta peptides from the toxic, plaque-forming Aβ42 to shorter, non-toxic forms. Preclinical and early clinical data have demonstrated target engagement and a favorable shift in Aβ biomarkers. This mechanism of action, which avoids the complete inhibition of γ-secretase, suggests a potentially safer therapeutic approach for Alzheimer's disease compared to traditional γ-secretase inhibitors. Further clinical development is necessary to fully evaluate the efficacy and safety of this compound in preventing cognitive decline in Alzheimer's disease.
References
- 1. NeuroGenetic Pharmaceuticals, Inc. Completes Phase 1 Clinical Trials For NGP 555 To Treat And Prevent Alzheimer’s Disease; Shown As Safe And Well-Tolerated In Healthy Volunteers - BioSpace [biospace.com]
- 2. NGP 555, a γ-Secretase Modulator, Lowers the Amyloid Biomarker, Aβ42, in Cerebrospinal Fluid while Preventing Alzheimer's Disease Cognitive Decline in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NGP 555, a γ-secretase modulator, lowers the amyloid biomarker, Aβ42, in cerebrospinal fluid while preventing Alzheimer's disease cognitive decline in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurogenetic studies show proprietary compound reduces brain plaques linked to Alzheimer's | EurekAlert! [eurekalert.org]
Preclinical Efficacy of NGP555: A γ-Secretase Modulator for Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
NGP555 is a clinical-stage, orally bioavailable small molecule that acts as a γ-secretase modulator (GSM). Preclinical studies have demonstrated its potential as a disease-modifying therapy for Alzheimer's disease (AD). By selectively modulating the activity of γ-secretase, this compound shifts the cleavage of amyloid precursor protein (APP) to favor the production of shorter, non-amyloidogenic amyloid-beta (Aβ) peptides, specifically Aβ37 and Aβ38, at the expense of the highly amyloidogenic Aβ42 and Aβ40 species. This targeted mechanism of action has been shown to reduce amyloid plaque pathology, mitigate cognitive decline in rodent models of AD, and exhibit a favorable safety profile by avoiding the inhibition of Notch signaling, a common pitfall of broad-spectrum γ-secretase inhibitors. This guide provides a comprehensive overview of the preclinical data supporting the efficacy of this compound, including detailed experimental protocols and quantitative outcomes.
Mechanism of Action: Modulating γ-Secretase Activity
This compound's therapeutic strategy is centered on the allosteric modulation of the γ-secretase complex, a multi-protein enzyme responsible for the final cleavage of APP. Unlike γ-secretase inhibitors that block the enzyme's activity altogether, this compound binds to the complex and subtly alters its conformation. This modulation results in a shift in the proteolytic cleavage site of the APP C-terminal fragment (C99), leading to a decrease in the production of the aggregation-prone Aβ42 and Aβ40 peptides and a concomitant increase in the shorter, more soluble Aβ38 and Aβ37 fragments.[1][2][3] This shift in the Aβ peptide ratio is believed to reduce the formation of neurotoxic oligomers and amyloid plaques, key pathological hallmarks of AD.[2][4]
References
- 1. NGP 555, a γ-Secretase Modulator, Lowers the Amyloid Biomarker, Aβ42, in Cerebrospinal Fluid while Preventing Alzheimer's Disease Cognitive Decline in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
- 4. NGP 555, a γ-secretase modulator, shows a beneficial shift in the ratio of amyloid biomarkers in human cerebrospinal fluid at safe doses - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on NGP555 for Neuroprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research on NGP555, a γ-secretase modulator (GSM) with potential neuroprotective effects for Alzheimer's disease (AD). The document summarizes key quantitative data, details experimental protocols, and visualizes the proposed mechanism of action and experimental workflows.
Core Concept: γ-Secretase Modulation for Neuroprotection
This compound is a small molecule designed to allosterically modulate the activity of γ-secretase, a multi-protein enzyme complex crucial in the production of amyloid-β (Aβ) peptides.[1][2] Unlike γ-secretase inhibitors that block the enzyme's activity entirely and can lead to mechanism-based toxicities, this compound shifts the cleavage preference of γ-secretase.[3] This modulation results in a decrease in the production of the aggregation-prone and neurotoxic 42-amino acid Aβ isoform (Aβ42) and a concomitant increase in the production of shorter, non-aggregating, and potentially benign Aβ isoforms, such as Aβ37 and Aβ38.[1][3] The central hypothesis is that by reducing the Aβ42/Aβ40 ratio, this compound can prevent the initiation of Aβ plaque formation, a key pathological hallmark of Alzheimer's disease, thereby exerting a neuroprotective effect.
Quantitative Data Summary
The neuroprotective potential of this compound has been evaluated in both preclinical models and early-phase human clinical trials. This section summarizes the key quantitative findings from these studies.
Preclinical In Vitro Efficacy
The potency of this compound in modulating Aβ production was assessed in a human neuroblastoma cell line (SH-SY5Y) engineered to overexpress the amyloid precursor protein (APP).
| Cell Line | Parameter | Value | Reference |
| SH-SY5Y-APP | IC50 for Aβ42 Reduction | 9 nM | |
| SH-SY5Y-APP | EC50 for Aβ38 Increase | Not explicitly stated |
Preclinical In Vivo Efficacy
Studies in the Tg2576 mouse model of Alzheimer's disease demonstrated the in vivo activity of this compound in modulating brain and plasma Aβ levels.
| Animal Model | Treatment | Tissue | Aβ42 Change | Aβ40 Change | Aβ38 Change | Reference |
| Tg2576 Mice | This compound (once daily for 3 days) | Brain | Statistically significant reduction | Statistically significant reduction | Modest increase | |
| Tg2576 Mice | This compound (once daily for 3 days) | Plasma | Statistically significant reduction | Statistically significant reduction | Statistically significant increase |
Phase I Clinical Trial Biomarker Data
A Phase Ib, randomized, placebo-controlled, double-blind study evaluated multiple ascending doses of this compound in healthy volunteers. Changes in cerebrospinal fluid (CSF) Aβ biomarkers were assessed after 14 days of once-daily oral administration.
| Treatment Group | N | Change in CSF Aβ37/Aβ42 Ratio (from baseline) | Reference |
| Placebo | 1 | 2% | |
| This compound (200 mg/day) | 4 | 36% | |
| This compound (400 mg/day) | 2 | 51% |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the early-stage research of this compound.
In Vitro Cell-Based Assay for Aβ Modulation
This protocol describes the methodology for assessing the effect of this compound on Aβ production in SH-SY5Y-APP cells.
3.1.1. Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells stably transfected to overexpress human APP.
-
Culture Medium: 1:1 mixture of Ham's F-12 and DMEM growth medium supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and penicillin/streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: For experiments, cells are seeded in 96-well plates at a density that allows for approximately 70-80% confluency at the time of treatment. A typical seeding density is around 2,500 cells/well.
-
Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are treated with these concentrations in triplicate wells for 18 hours.
3.1.2. Aβ Quantification using Meso Scale Discovery (MSD) Triplex Assay
-
Supernatant Collection: After the 18-hour incubation, the cell culture medium (supernatant) is collected for Aβ analysis.
-
Assay Principle: The MSD MULTI-SPOT Human (6E10) Aβ Triplex Assay is an electrochemiluminescence-based immunoassay that simultaneously measures Aβ38, Aβ40, and Aβ42 in a single well.
-
Protocol:
-
Plate Preparation: A 96-well 4-Spot Aβ Peptide 3-Plex Plate is used. The plate is blocked with 1% Blocker A Solution for 1 hour with shaking at room temperature.
-
Washing: The plate is washed three times with 1X Tris Wash Buffer.
-
Sample and Antibody Incubation: 25 µL of the collected cell culture supernatant (or Aβ peptide standards) and 25 µL of the SULFO-TAG conjugated detection antibody solution are added to each well. The plate is incubated with shaking for 2 hours at room temperature.
-
Washing: The plate is washed three times with 1X Tris Wash Buffer.
-
Reading: 150 µL of 2X Read Buffer T is added to each well, and the plate is immediately read on an MSD SECTOR instrument.
-
-
Data Analysis: The raw signals are converted to picograms per milliliter (pg/mL) based on the standard curves generated from the Aβ peptide standards. IC50 and EC50 values are determined from the concentration-response curves using non-linear regression analysis.
In Vivo Animal Studies in Tg2576 Mice
This protocol outlines the procedures for evaluating the in vivo efficacy of this compound in the Tg2576 mouse model of Alzheimer's disease.
3.2.1. Animal Model and Dosing
-
Animal Model: Tg2576 mice, which overexpress a mutant form of human APP (APPswe) and develop age-dependent Aβ plaques.
-
Dosing: this compound is administered once daily for a specified duration (e.g., 3 days for acute studies) via oral gavage. The vehicle used is typically 80% PEG 400.
3.2.2. Brain Tissue Homogenization and Aβ Extraction
-
Sample Collection: Six hours after the final dose, mice are euthanized, and brain tissue is collected.
-
Homogenization: Brain tissue is homogenized in a cold buffer (e.g., Tris-buffered saline with protease inhibitors) at a ratio of 100 mg of tissue per mL of buffer.
-
Soluble Aβ Extraction: The homogenate is centrifuged at high speed (e.g., 100,000 x g) for 1 hour at 4°C. The supernatant, containing the soluble Aβ fraction, is collected.
-
Insoluble Aβ Extraction: The pellet from the previous step is resuspended in 70% formic acid, sonicated on ice, and then centrifuged again at high speed. The supernatant, containing the insoluble, plaque-associated Aβ, is collected and neutralized.
3.2.3. Aβ Quantification
Aβ levels in the brain extracts and plasma are quantified using the Meso Scale Discovery (MSD) Aβ Triplex Assay as described in section 3.1.2.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and the experimental workflows.
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound as a γ-secretase modulator.
In Vitro Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound.
In Vivo Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound.
Conclusion
The early-stage research on this compound demonstrates its potential as a disease-modifying therapeutic for Alzheimer's disease. By modulating γ-secretase activity to favor the production of shorter, non-toxic Aβ peptides, this compound has shown promising results in both preclinical models and early human trials. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this compound. Future studies should focus on establishing a more comprehensive quantitative understanding of its in vivo efficacy and long-term safety profile in larger patient populations.
References
- 1. NGP 555, a γ-secretase modulator, lowers the amyloid biomarker, Aβ42, in cerebrospinal fluid while preventing Alzheimer's disease cognitive decline in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NGP 555, a γ-Secretase Modulator, Lowers the Amyloid Biomarker, Aβ42, in Cerebrospinal Fluid while Preventing Alzheimer's Disease Cognitive Decline in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Pharmacodynamics of NGP555: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NGP555 is a clinical-stage, orally bioavailable small molecule that acts as a γ-secretase modulator (GSM) for the potential treatment and prevention of Alzheimer's disease (AD). The central pathogenic event in AD is believed to be the accumulation of the amyloid-beta (Aβ) peptide, particularly the 42-amino acid isoform (Aβ42), which readily aggregates to form neurotoxic oligomers and plaques. This compound offers a promising therapeutic strategy by selectively modulating the activity of γ-secretase, the enzyme responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides. Unlike γ-secretase inhibitors (GSIs) which block the enzyme's activity and can lead to mechanism-based toxicities, this compound allosterically modulates the enzyme to shift the cleavage preference from the production of longer, more amyloidogenic Aβ species (Aβ42 and Aβ40) to shorter, less toxic, and more soluble forms, such as Aβ37 and Aβ38. This document provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, and summarizing key preclinical and clinical findings.
Mechanism of Action: γ-Secretase Modulation
This compound exerts its therapeutic effect by directly binding to the γ-secretase enzyme complex. This complex is a multi-subunit protease responsible for the intramembrane cleavage of several type I transmembrane proteins, including APP and Notch. While inhibition of γ-secretase can reduce overall Aβ production, it also interferes with Notch signaling, which is crucial for normal cellular function, leading to significant side effects. This compound circumvents this issue by not inhibiting the enzyme's catalytic activity. Instead, it acts as an allosteric modulator, subtly altering the conformation of the γ-secretase complex. This conformational change results in a shift in the processivity of the enzyme, favoring the cleavage of APP at sites that produce shorter, non-aggregating Aβ peptides.
The proposed signaling pathway for APP processing and the modulatory effect of this compound is depicted below:
Preclinical Pharmacodynamics
The pharmacodynamic properties of this compound have been extensively characterized in a variety of preclinical models, including cell-based assays and transgenic mouse models of Alzheimer's disease.
In Vitro Studies
In vitro experiments using cell lines that overexpress human APP, such as the SH-SY5Y-APP cell line, have demonstrated the potent and selective activity of this compound. Treatment of these cells with this compound results in a dose-dependent decrease in the secretion of Aβ42 and Aβ40, with a corresponding increase in the levels of Aβ37 and Aβ38.
Table 1: In Vitro Activity of this compound in SH-SY5Y-APP Cells
| Parameter | This compound |
| Aβ42 IC50 | Low nanomolar range |
| Aβ40 IC50 | Low nanomolar range |
| Aβ38 EC50 | Low nanomolar range |
| Aβ37 EC50 | Low nanomolar range |
Note: Specific IC50 and EC50 values are proprietary and have not been publicly disclosed in all publications. The values are consistently reported to be in the low nanomolar range, indicating high potency.
In Vivo Studies in Rodent Models
Studies in transgenic mouse models of AD, such as the Tg2576 mouse which overexpresses a mutant form of human APP, have shown that orally administered this compound effectively crosses the blood-brain barrier and engages its target in the central nervous system.
Table 2: In Vivo Effects of this compound in Tg2576 Mice
| Parameter | Vehicle Control | This compound (25 mg/kg) |
| Brain Aβ42 Levels | Baseline | Significant Reduction |
| Brain Aβ40 Levels | Baseline | Significant Reduction |
| Plasma Aβ42 Levels | Baseline | Significant Reduction |
| Plasma Aβ40 Levels | Baseline | Significant Reduction |
| Plasma Aβ38 Levels | Baseline | Significant Increase |
| Amyloid Plaque Burden (Chronic Dosing) | Progressive Increase | Significant Reduction |
| Cognitive Deficits (Y-maze) | Impaired Performance | Prevention of Deficits |
Clinical Pharmacodynamics: Phase 1 Studies
This compound has undergone Phase 1 clinical trials in healthy volunteers to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics. These studies have provided crucial proof-of-concept for the mechanism of action of this compound in humans.
Single and Multiple Ascending Dose Studies
Phase 1a single ascending dose (SAD) studies were conducted in young, healthy subjects with doses ranging from 25 mg to 300 mg. The Phase 1b multiple ascending dose (MAD) study was a 14-day, randomized, placebo-controlled, double-blind trial in healthy volunteers (40-65 years old) with doses ranging from 100 mg to 400 mg.
Cerebrospinal Fluid (CSF) Biomarker Analysis
A key objective of the Phase 1 trials was to measure the effect of this compound on Aβ peptide levels in the cerebrospinal fluid (CSF), providing a direct measure of target engagement in the central nervous system.
Table 3: Phase 1b MAD Study - Change in CSF Aβ Ratios (Day 14 vs. Baseline)
| Treatment Group | N | Mean Change in Aβ37/Aβ42 Ratio |
| Placebo | 1 | +2% |
| This compound (200 mg) | 4 | +36% |
| This compound (400 mg) | 2 | +51% |
These results demonstrate a dose-dependent and statistically significant shift in the ratio of Aβ37 to Aβ42 in the CSF of subjects treated with this compound, confirming that the drug effectively modulates γ-secretase activity in the human brain.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are outlines of the key experimental workflows employed in the investigation of this compound's pharmacodynamics.
In Vitro Aβ Modulation Assay Workflow
Detailed Protocol for In Vitro Aβ Modulation Assay:
-
Cell Culture: SH-SY5Y cells stably transfected with human APP695 are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating: Cells are seeded into multi-well plates at a predetermined density to ensure they reach approximately 80-90% confluency at the time of treatment.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared in cell culture media to achieve the desired final concentrations.
-
Treatment: The culture medium is replaced with media containing the various concentrations of this compound or vehicle control.
-
Incubation: The treated cells are incubated for a specified period (e.g., 24 hours) to allow for the modulation of Aβ production.
-
Sample Collection: After incubation, the conditioned media is collected from each well. Protease inhibitors are typically added to prevent Aβ degradation.
-
Aβ Quantification: The concentrations of different Aβ species (Aβ37, Aβ38, Aβ40, and Aβ42) in the conditioned media are quantified using specific sandwich enzyme-linked immunosorbent assays (ELISAs), such as the Meso Scale Discovery (MSD) platform.
-
Data Analysis: The data is analyzed to determine the half-maximal inhibitory concentration (IC50) for the reduction of Aβ42 and Aβ40, and the half-maximal effective concentration (EC50) for the increase of Aβ37 and Aβ38.
In Vivo Efficacy Study Workflow in Tg2576 Mice
Detailed Protocol for In Vivo Efficacy Study:
-
Animal Model: Male or female Tg2576 mice are used, typically starting at an age before significant plaque deposition for prevention studies.
-
Acclimation and Grouping: Animals are acclimated to the vivarium for at least one week before the start of the study. They are then randomly assigned to treatment and vehicle control groups.
-
Drug Formulation and Administration: this compound is formulated in a suitable vehicle for oral administration (e.g., in chow or by gavage). Dosing is typically performed once daily for a specified duration (e.g., 4 weeks for acute studies, several months for chronic plaque reduction studies).
-
Behavioral Testing: At the end of the treatment period, cognitive function is assessed using validated behavioral paradigms such as the Y-maze for working memory or the Morris water maze for spatial learning and memory.
-
Sample Collection: Following behavioral testing, animals are euthanized, and blood, CSF, and brain tissue are collected.
-
Tissue Processing: Blood is processed to obtain plasma. Brains are typically hemisected, with one hemisphere being snap-frozen for biochemical analysis and the other fixed for histology.
-
Aβ Quantification: Brain tissue is sequentially extracted to isolate soluble and insoluble Aβ fractions. Aβ levels in plasma, CSF, and brain extracts are quantified by ELISA.
-
Immunohistochemistry: The fixed brain hemisphere is sectioned and stained with antibodies specific for Aβ to visualize and quantify amyloid plaque burden.
-
Statistical Analysis: Data from behavioral tests, Aβ measurements, and plaque quantification are analyzed using appropriate statistical methods to determine the significance of the treatment effects.
Conclusion
This compound is a potent and selective γ-secretase modulator that has demonstrated a favorable pharmacodynamic profile in both preclinical and early clinical studies. By shifting the production of amyloid-beta peptides from the amyloidogenic Aβ42 and Aβ40 to the shorter, non-pathogenic Aβ37 and Aβ38, this compound represents a promising disease-modifying therapeutic approach for Alzheimer's disease. The robust target engagement observed in human CSF provides strong evidence for its potential efficacy. Further clinical development is warranted to fully evaluate the therapeutic potential of this compound in slowing or preventing the progression of Alzheimer's disease.
The Discovery and Development of NGP555: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
NGP555 is a novel, orally bioavailable small molecule that acts as a gamma-secretase modulator (GSM), investigated for the treatment and prevention of Alzheimer's disease (AD).[1][2] Unlike gamma-secretase inhibitors (GSIs) which block the enzymatic activity of γ-secretase and can lead to mechanism-based toxicities due to inhibition of Notch signaling, this compound allosterically modulates the enzyme.[3][4] This modulation shifts the cleavage of the amyloid precursor protein (APP) to favor the production of shorter, non-toxic amyloid-beta (Aβ) peptides, such as Aβ37 and Aβ38, at the expense of the highly amyloidogenic and pathogenic Aβ42 isoform.[1] This document provides an in-depth technical guide on the discovery and development history of this compound, detailing its mechanism of action, preclinical and clinical findings, and the experimental protocols employed in its evaluation.
Mechanism of Action: γ-Secretase Modulation
The γ-secretase complex is a multi-subunit protease responsible for the final cleavage of APP, leading to the generation of Aβ peptides of varying lengths. In Alzheimer's disease, an imbalance in this process leads to an overproduction of Aβ42, which readily aggregates to form the amyloid plaques characteristic of the disease.
This compound interacts with the γ-secretase complex, inducing a conformational change that alters its processivity. This allosteric modulation results in a shift in the primary cleavage site, leading to a decrease in the production of Aβ42 and a concurrent increase in the production of shorter, more soluble, and less toxic Aβ isoforms, notably Aβ37 and Aβ38. A key advantage of this mechanism is the preservation of the ε-cleavage of APP and the processing of other γ-secretase substrates, such as Notch, thereby avoiding the toxicities associated with GSIs.
Preclinical Development
The preclinical evaluation of this compound involved in vitro and in vivo studies to assess its potency, selectivity, and efficacy in a relevant animal model of Alzheimer's disease.
In Vivo Efficacy in Tg2576 Mouse Model
A key preclinical study involved the chronic administration of this compound to Tg2576 mice, a transgenic model that overexpresses a mutant form of human APP and develops age-dependent Aβ plaques and cognitive deficits.
-
Animal Model: Male and female Tg2576 mice.
-
Treatment Groups:
-
Vehicle control (normal rodent chow).
-
This compound-treated (this compound milled into rodent chow at a concentration calculated to deliver a target daily dose). A study with a similar compound used doses of 20, 60, and 120 mg/kg/day. Another study with this compound (identified as Compound 4) used an estimated dose of 50 mg/kg/day.
-
-
Administration: Ad libitum feeding of the medicated or control chow for a period of 7 months, starting at 6 or 8 months of age (prior to or during early plaque deposition).
-
Behavioral Assessment: At the end of the treatment period, cognitive function was assessed using a battery of behavioral tests, including the Y-maze and Morris water maze, to evaluate spatial learning and memory.
-
Tissue Collection and Analysis: Following behavioral testing, mice were euthanized, and brain tissue was collected. One hemisphere was fixed for immunohistochemical analysis of Aβ plaque burden, while the other was processed for biochemical analysis of Aβ levels.
-
Brain Homogenization for Aβ ELISA:
-
Brain tissue was homogenized in a tissue homogenization buffer (e.g., 2 mM Tris pH 7.4, 250 mM sucrose, 0.5 mM EDTA, 0.5 mM EGTA) with added protease inhibitors.
-
Sequential extraction was performed to separate soluble and insoluble Aβ fractions. This typically involves centrifugation and extraction with diethylamine (B46881) (DEA) for the soluble fraction and formic acid for the insoluble fraction.
-
-
Aβ Quantification: Levels of Aβ40, Aβ42, Aβ37, and Aβ38 in the brain homogenates were quantified using specific sandwich enzyme-linked immunosorbent assays (ELISAs), such as those from Mesoscale Discovery.
Preclinical Results
Chronic administration of this compound in Tg2576 mice led to a significant reduction in brain Aβ42 levels and a decrease in both diffuse and neuritic plaques. This was accompanied by an increase in the levels of shorter Aβ peptides, consistent with the proposed mechanism of action. Importantly, these pathological improvements were associated with the prevention of cognitive decline in the treated animals.
| Preclinical Study: this compound in Tg2576 Mice | |
| Parameter | Observation |
| Brain Aβ42 Levels | Significantly reduced |
| Brain Aβ40 Levels | Reduced |
| Brain Aβ38 Levels | Increased |
| Amyloid Plaque Burden | Significantly reduced |
| Cognitive Function | Prevention of deficits |
Clinical Development: Phase 1 Trials
Following the promising preclinical results, this compound advanced to Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers. Additionally, these studies aimed to demonstrate target engagement by measuring changes in Aβ isoform levels in the cerebrospinal fluid (CSF).
Phase 1a: Single Ascending Dose (SAD) Study
-
Objective: To assess the safety and pharmacokinetics of single oral doses of this compound.
-
Design: Randomized, placebo-controlled, double-blind study in young, healthy volunteers.
-
Dose Cohorts: 25 mg to 300 mg.
Phase 1b: Multiple Ascending Dose (MAD) Study
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics of multiple oral doses of this compound and to assess its effect on CSF Aβ biomarkers.
-
Design: 14-day, randomized, placebo-controlled, double-blind study in healthy volunteers aged 40-65.
-
Dose Cohorts: 100 mg, 200 mg, and 400 mg administered orally once daily.
-
Participant Screening: Healthy male and female volunteers aged 40-65 years meeting specific inclusion and exclusion criteria.
-
Randomization: Participants were randomized to receive either this compound or a matching placebo in a 3:1 ratio (6 active, 2 placebo per cohort).
-
Dosing: Once-daily oral administration of this compound (100 mg, 200 mg, or 400 mg) or placebo for 14 consecutive days.
-
Safety and Tolerability Monitoring: Continuous monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests throughout the study.
-
Pharmacokinetic (PK) Sampling: Serial blood samples were collected at predefined time points after dosing on Day 1 and Day 14 to determine the plasma concentration-time profiles of this compound and its metabolites.
-
Pharmacodynamic (PD) Assessment (CSF Analysis):
-
In a subset of participants in the 200 mg and 400 mg cohorts, CSF samples were collected via a lumbar catheter at baseline (pre-dose on Day 1) and on Day 14.
-
CSF was analyzed for levels of Aβ37, Aβ38, and Aβ42 using validated Mesoscale Discovery (MSD) electrochemiluminescence immunoassays.
-
Clinical Results
In the Phase 1 trials, this compound was found to be safe and well-tolerated in healthy volunteers, with dose-dependent plasma exposure. The analysis of CSF biomarkers provided proof of target engagement in humans.
| Phase 1b MAD Study: CSF Biomarker Changes (Day 14 vs. Baseline) | |
| Dose Group | Mean Favorable Change in Aβ37/Aβ42 Ratio |
| Placebo | 2% |
| 200 mg this compound (n=4) | 36% |
| 400 mg this compound (n=2) | 51% |
These results demonstrated that this compound successfully penetrates the central nervous system and modulates γ-secretase activity as intended, leading to a favorable shift in the ratio of Aβ isoforms.
Conclusion
The discovery and early development of this compound have established it as a promising disease-modifying therapeutic candidate for Alzheimer's disease. Its mechanism as a γ-secretase modulator offers a potential safety advantage over earlier approaches targeting this enzyme. Preclinical studies in the Tg2576 mouse model demonstrated robust efficacy in reducing Aβ pathology and preventing cognitive decline. Subsequent Phase 1 clinical trials in healthy volunteers confirmed the safety and tolerability of this compound and provided clear evidence of target engagement in the central nervous system. These findings support the continued clinical development of this compound and other γ-secretase modulators as a potential strategy for the treatment and prevention of Alzheimer's disease.
References
- 1. Preparation of Brain Samples for LEGEND MAX™ Beta Amyloid ELISA [protocols.io]
- 2. NGP 555, a γ-secretase modulator, lowers the amyloid biomarker, Aβ42, in cerebrospinal fluid while preventing Alzheimer's disease cognitive decline in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of γ-Secretase Reduces β-Amyloid Deposition in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
NGP555 In Vitro Assay Protocol for SH-SY5Y Cells: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for an in vitro assay to evaluate the efficacy of NGP555, a γ-secretase modulator (GSM), using the human neuroblastoma SH-SY5Y cell line. This compound is a promising therapeutic agent for Alzheimer's disease (AD) as it selectively modulates the activity of γ-secretase to reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide, while concurrently increasing the formation of shorter, less amyloidogenic Aβ species.[1][2] The SH-SY5Y cell line, particularly when engineered to overexpress the amyloid precursor protein (APP), serves as a robust and relevant model for studying the effects of GSMs on APP processing. This document outlines detailed procedures for cell culture, differentiation, this compound treatment, and subsequent analysis of Aβ peptide levels.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid plaques in the brain, which are primarily composed of the Aβ42 peptide.[1][2] The γ-secretase enzyme complex is responsible for the final cleavage of APP, leading to the generation of Aβ peptides of varying lengths.[3] While γ-secretase inhibitors (GSIs) block the production of all Aβ peptides, they also interfere with the processing of other important substrates like Notch, leading to significant side effects. In contrast, γ-secretase modulators (GSMs) like this compound offer a more targeted approach by allosterically modifying the enzyme to shift its cleavage preference, thereby reducing Aβ42 and Aβ40 production in favor of shorter forms such as Aβ38 and Aβ37.
The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model in neurobiology due to its human origin and ability to differentiate into a neuron-like phenotype. For studying AD pathology and testing potential therapeutics, SH-SY5Y cells stably overexpressing APP (SH-SY5Y-APP) are particularly valuable. This protocol details an assay to quantify the modulatory effect of this compound on Aβ production in this cell model.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Aβ Peptide Production
| Cell Line | Compound | IC50 (Aβ42 Inhibition) | EC50 (Aβ38 Increase) | Assay Conditions | Reference |
| SH-SY5Y-APP | This compound | 4.1 nM | Not Reported | 18-hour treatment | |
| SH-SY5Y-APP | NGP 328 (analog) | 5.3 nM | Not Reported | 18-hour treatment |
Note: IC50 and EC50 values can vary depending on specific experimental conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the in vitro assay.
Caption: this compound signaling pathway in SH-SY5Y cells.
Caption: Experimental workflow for this compound in vitro assay.
Experimental Protocols
SH-SY5Y-APP Cell Culture
Materials:
-
SH-SY5Y cells stably expressing human APP (e.g., SH-SY5Y-APP695swe)
-
Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Maintain SH-SY5Y-APP cells in T-75 flasks with complete growth medium.
-
Passage the cells when they reach 80-90% confluency (typically every 3-4 days).
-
To passage, aspirate the medium, wash the cells once with PBS, and add 2-3 mL of Trypsin-EDTA.
-
Incubate at 37°C for 3-5 minutes until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and collect the cell suspension in a 15 mL conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh medium.
-
Seed new T-75 flasks at a desired density (e.g., 1:5 to 1:10 split ratio).
Cell Seeding for Assay
Materials:
-
96-well cell culture plates (clear bottom, black or white walls for luminescence/fluorescence-based assays)
-
SH-SY5Y-APP cells in suspension
-
Complete growth medium
Protocol:
-
Trypsinize and count the SH-SY5Y-APP cells as described above.
-
Resuspend the cells to a final concentration of 2 x 10^5 cells/mL in complete growth medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (20,000 cells/well).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
(Optional) Neuronal Differentiation
For a more neuron-like phenotype, SH-SY5Y cells can be differentiated.
Materials:
-
Differentiation medium: DMEM/F-12 with 1% FBS and 10 µM Retinoic Acid (RA).
Protocol:
-
After the 24-hour attachment period, aspirate the complete growth medium.
-
Add 100 µL of differentiation medium to each well.
-
Incubate for 3-5 days, changing the medium every 2 days.
This compound Treatment
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay medium (e.g., serum-free DMEM/F-12)
Protocol:
-
Prepare serial dilutions of this compound in assay medium to achieve the desired final concentrations (e.g., from 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Aspirate the medium from the cells.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells in triplicate.
-
Incubate the plate for 18 hours at 37°C and 5% CO2.
Collection of Conditioned Media
Protocol:
-
After the 18-hour incubation, centrifuge the 96-well plate at 200 x g for 5 minutes to pellet any floating cells.
-
Carefully collect the supernatant (conditioned medium) from each well without disturbing the cell layer.
-
Store the conditioned medium at -80°C until analysis.
Aβ Peptide Quantification
Materials:
-
Commercially available ELISA kits for human Aβ42, Aβ40, and Aβ38 (e.g., Meso Scale Discovery, Invitrogen).
-
Microplate reader compatible with the chosen ELISA kit.
Protocol:
-
Thaw the conditioned media samples on ice.
-
Follow the manufacturer's instructions for the specific ELISA kit to quantify the concentrations of Aβ42, Aβ40, and Aβ38 in each sample.
-
Briefly, this typically involves adding standards and samples to the antibody-coated plate, followed by incubation with detection antibodies and a substrate for signal generation.
-
Read the plate on a microplate reader at the appropriate wavelength.
Data Analysis
Protocol:
-
Calculate the mean and standard deviation for the Aβ concentrations from the triplicate wells for each treatment condition.
-
Normalize the data to the vehicle control (set as 100% for Aβ42 and Aβ40, and 0% or baseline for Aβ38 increase).
-
Plot the normalized Aβ concentrations against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the IC50 value for Aβ42 and Aβ40 inhibition and the EC50 value for Aβ38 induction.
Conclusion
This application note provides a detailed methodology for assessing the in vitro efficacy of the γ-secretase modulator this compound using the SH-SY5Y-APP cell line. By following these protocols, researchers can reliably quantify the dose-dependent effects of this compound on the production of various Aβ peptide species. This assay is a valuable tool for the preclinical evaluation of potential Alzheimer's disease therapeutics that target the γ-secretase pathway.
References
- 1. NGP 555, a γ-secretase modulator, lowers the amyloid biomarker, Aβ42, in cerebrospinal fluid while preventing Alzheimer's disease cognitive decline in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NGP 555, a γ-Secretase Modulator, Lowers the Amyloid Biomarker, Aβ42, in Cerebrospinal Fluid while Preventing Alzheimer's Disease Cognitive Decline in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
Application Notes and Protocols for Measuring Aβ42 and Aβ38 Levels Following NGP-555 Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed methodologies for the quantitative measurement of Amyloid-beta 42 (Aβ42) and Amyloid-beta 38 (Aβ38) peptides following treatment with NGP-555, a γ-secretase modulator (GSM). NGP-555 has been shown to shift the cleavage of Amyloid Precursor Protein (APP), resulting in a decrease in the production of pathogenic Aβ42 and a concurrent increase in shorter, less amyloidogenic Aβ species such as Aβ38.[1][2] Accurate and reproducible quantification of these peptides is critical for evaluating the efficacy and mechanism of action of NGP-555 in both preclinical and clinical settings. The following protocols detail the use of enzyme-linked immunosorbent assays (ELISA), a widely used and validated method for this purpose.
NGP-555 Mechanism of Action: Modulation of γ-Secretase
NGP-555 is a small molecule that modulates the activity of the γ-secretase enzyme complex.[3][4] This complex is responsible for the final proteolytic cleavage of the APP C-terminal fragment (APP-CTF). Instead of inhibiting the enzyme, which can lead to mechanism-based toxicities due to the inhibition of other essential substrate processing like Notch, NGP-555 allosterically modifies the enzyme's conformation.[5] This modulation results in a shift in the cleavage site, favoring the production of shorter Aβ peptides, such as Aβ38 and Aβ37, at the expense of the highly amyloidogenic Aβ42.
Experimental Workflow
A typical experimental workflow for assessing the effect of NGP-555 on Aβ levels involves several key stages, from sample preparation to data analysis. The specific steps may vary depending on the sample type (e.g., cerebrospinal fluid, brain tissue, or cell culture media).
Detailed Experimental Protocols
The following protocols describe the measurement of Aβ42 and Aβ38 using commercially available ELISA kits, such as those from Meso Scale Discovery (MSD), which are frequently cited for their high sensitivity and multiplexing capabilities.
Protocol 1: Measurement of Aβ42 and Aβ38 in Cerebrospinal Fluid (CSF)
Objective: To quantify the levels of Aβ42 and Aβ38 in CSF samples from subjects treated with NGP-555.
Materials:
-
CSF samples (collected and stored at -80°C).
-
Meso Scale Discovery (MSD) Human/Rodent (4G8) Aβ Triplex Ultra-Sensitive Kit or similar validated ELISA kits for Aβ42 and Aβ38.
-
Assay-specific diluents and reagents (provided with the kit).
-
Microplate reader capable of electrochemiluminescence detection (for MSD assays).
-
Standard laboratory equipment (pipettes, tubes, plate shaker, etc.).
Procedure:
-
Preparation of Reagents: Prepare all calibrators, detection antibodies, and buffers according to the manufacturer's instructions. Allow all reagents to come to room temperature before use.
-
Sample Thawing and Dilution:
-
Thaw CSF samples on ice to prevent protein degradation.
-
Centrifuge samples at 2,000 x g for 10 minutes at 4°C to pellet any debris.
-
Dilute CSF samples as required. A typical starting dilution is 1:2 with the provided assay diluent. The optimal dilution factor should be determined empirically.
-
-
Assay Plate Preparation:
-
Add 25 µL of calibrators or diluted samples to the appropriate wells of the pre-coated MSD plate.
-
For the triplex assay, Aβ38, Aβ40, and Aβ42 can be measured simultaneously in the same well.
-
-
Incubation with Detection Antibody:
-
Add 25 µL of the SULFO-TAG labeled detection antibody solution to each well.
-
Seal the plate and incubate at room temperature for 2 hours with shaking (e.g., 700 rpm).
-
-
Washing:
-
Wash the plate 3 times with the provided wash buffer according to the manufacturer's protocol. This step is crucial to reduce background signal.
-
-
Signal Detection:
-
Add 150 µL of MSD Read Buffer to each well.
-
Immediately read the plate on an MSD sector imager. The instrument measures the light emitted upon electrochemical stimulation.
-
-
Data Analysis:
-
Generate a standard curve using the signals from the calibrators. A 4-parameter logistic fit is typically used.
-
Calculate the concentration of Aβ42 and Aβ38 in the unknown samples by interpolating their signals from the standard curve.
-
Multiply the calculated concentrations by the sample dilution factor to obtain the final concentration in the original CSF sample.
-
Protocol 2: Measurement of Aβ42 and Aβ38 in Brain Tissue Homogenates
Objective: To quantify Aβ42 and Aβ38 levels in brain tissue from animal models treated with NGP-555.
Materials:
-
Brain tissue samples (flash-frozen and stored at -80°C).
-
Homogenization buffer (e.g., Tris-buffered saline with protease inhibitors).
-
Formic acid (for extraction of insoluble Aβ).
-
Neutralization buffer (e.g., 1M Tris base, 0.5M Na2HPO4).
-
ELISA kit (as in Protocol 1).
-
Tissue homogenizer (e.g., sonicator or dounce homogenizer).
-
High-speed centrifuge.
Procedure:
-
Tissue Homogenization:
-
Weigh the frozen brain tissue (e.g., cortex or hippocampus).
-
Add homogenization buffer (e.g., 5 volumes of buffer to tissue weight, w/v).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
-
Extraction of Soluble Aβ:
-
Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C.
-
Carefully collect the supernatant, which contains the soluble Aβ fraction. Store on ice.
-
-
Extraction of Insoluble Aβ (Plaque-associated):
-
Resuspend the pellet from the previous step in a volume of 70% formic acid equal to the initial homogenization buffer volume.
-
Sonicate briefly to ensure complete resuspension.
-
Incubate for 1 hour at room temperature with mixing.
-
Centrifuge at 100,000 x g for 1 hour at 4°C.
-
Collect the supernatant containing the insoluble Aβ fraction.
-
-
Neutralization:
-
Neutralize the formic acid extract by adding neutralization buffer at a ratio of 1:20 (formic acid extract to buffer). Check the pH to ensure it is within the range required for the immunoassay (typically pH 7.0-8.0).
-
-
Immunoassay:
-
Analyze both the soluble and the neutralized insoluble fractions using the ELISA protocol described above (Protocol 1, steps 3-7).
-
Samples may require further dilution in the assay diluent to fall within the dynamic range of the standard curve.
-
-
Data Normalization:
-
Normalize the final Aβ concentrations to the total protein concentration of the initial homogenate (measured by BCA or Bradford assay) and express the results as pg of Aβ per mg of total protein.
-
Alternative Quantification Methods
While ELISA is a robust and common method, other techniques can also be employed:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers high specificity and the ability to multiplex a large number of Aβ species simultaneously without the need for specific antibodies for each peptide. It is considered a reference method for Aβ quantification.
-
Simoa® (Single Molecule Array): This technology provides ultra-sensitive detection of Aβ peptides, making it particularly useful for samples with very low concentrations, such as blood plasma.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Effect of NGP-555 on Aβ Levels in Cerebrospinal Fluid (CSF)
| Treatment Group | N | Aβ42 (pg/mL) | Aβ38 (pg/mL) | Aβ38/Aβ42 Ratio |
| Vehicle Control | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| NGP-555 (Dose 1) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| NGP-555 (Dose 2) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| NGP-555 (Dose 3) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effect of NGP-555 on Aβ Levels in Brain Homogenate (Soluble Fraction)
| Treatment Group | N | Aβ42 (pg/mg protein) | Aβ38 (pg/mg protein) | Aβ38/Aβ42 Ratio |
| Vehicle Control | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| NGP-555 (Dose X) | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Effect of NGP-555 on Aβ Levels in Brain Homogenate (Insoluble Fraction)
| Treatment Group | N | Aβ42 (pg/mg protein) | Aβ38 (pg/mg protein) | Aβ38/Aβ42 Ratio |
| Vehicle Control | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| NGP-555 (Dose X) | 8 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Expected Outcome and Logical Relationship
Treatment with NGP-555 is expected to induce a dose-dependent decrease in Aβ42 levels and a corresponding increase in Aβ38 levels. This inverse relationship is a key indicator of target engagement and the modulatory activity of the compound.
References
- 1. NGP 555, a γ-Secretase Modulator, Lowers the Amyloid Biomarker, Aβ42, in Cerebrospinal Fluid while Preventing Alzheimer's Disease Cognitive Decline in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NGP 555, a γ-secretase modulator, lowers the amyloid biomarker, Aβ42, in cerebrospinal fluid while preventing Alzheimer's disease cognitive decline in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NGP 555, a γ-secretase modulator, shows a beneficial shift in the ratio of amyloid biomarkers in human cerebrospinal fluid at safe doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 5. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NGP555 Studies Using Meso Scale Discovery (MSD) ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
NGP555 is a novel, orally bioavailable small molecule that acts as a gamma-secretase modulator (GSM).[1][2] In preclinical and clinical studies, this compound has been shown to shift the cleavage of amyloid precursor protein (APP) by gamma-secretase, leading to a reduction in the production of the aggregation-prone and neurotoxic amyloid-beta (Aβ) peptides, Aβ42 and Aβ40.[1] Concurrently, this compound increases the formation of shorter, non-toxic Aβ peptides such as Aβ37 and Aβ38.[1][2] This modulation of Aβ production represents a promising therapeutic strategy for Alzheimer's disease.
Meso Scale Discovery (MSD) electrochemiluminescence (ECL) immunoassays are a highly sensitive and robust platform for the quantitative analysis of biomarkers in various biological matrices. The technology offers significant advantages over traditional ELISA, including a wider dynamic range, higher sensitivity, and the capability for multiplexing, allowing for the simultaneous measurement of multiple analytes in a single small-volume sample. This makes MSD ELISA an ideal tool for studying the effects of this compound on Aβ peptide profiles in cell culture, animal models, and human clinical samples.
These application notes provide an overview of the use of MSD ELISA in this compound research and detailed protocols for the quantification of Aβ peptides.
This compound Mechanism of Action: Modulation of Gamma-Secretase
This compound exerts its effect by allosterically modulating the gamma-secretase complex, an intramembrane protease responsible for the final cleavage of APP. The canonical amyloidogenic pathway involves the sequential cleavage of APP by β-secretase and then γ-secretase, leading to the production of Aβ peptides of varying lengths. This compound shifts the cleavage preference of gamma-secretase, resulting in the observed decrease in Aβ42 and Aβ40 and a corresponding increase in Aβ37 and Aβ38.
Quantitative Data Presentation
The following tables summarize the quantitative data from various studies investigating the effects of this compound on Aβ peptide levels, as measured by MSD ELISA.
Table 1: In Vitro Activity of this compound in SH-SY5Y-APP Cells
| Compound | Aβ42 IC50 (nM) | Aβ38 EC50 (nM) |
| This compound | 9 | 15 |
Data represents the half-maximal inhibitory concentration (IC50) for Aβ42 reduction and the half-maximal effective concentration (EC50) for Aβ38 induction.
Table 2: In Vivo Efficacy of this compound in Tg2576 Mice (3-day dosing)
| Treatment | Brain Aβ42 (% of Vehicle) | Plasma Aβ42 (% of Vehicle) | Brain Aβ38 (% of Vehicle) | Plasma Aβ38 (% of Vehicle) |
| This compound (25 mg/kg) | ↓ 45% | ↓ 50% | ↑ 20% | ↑ 60%* |
*p < 0.05 compared to vehicle. Data shows a significant reduction in Aβ42 and an increase in Aβ38 in both brain and plasma.
Table 3: Effect of this compound on Aβ Peptides in Rat Cerebrospinal Fluid (CSF) (14-day dosing)
| Treatment Group | CSF Aβ42 (pg/mL) | CSF Aβ38 (pg/mL) |
| Vehicle | 150 ± 20 | 80 ± 15 |
| This compound (15 mg/kg) | 90 ± 15 | 120 ± 25 |
*p < 0.05 compared to vehicle. Chronic administration of this compound significantly alters Aβ levels in the CSF of Sprague-Dawley rats.
Table 4: Human Phase 1 Clinical Trial - Change in CSF Aβ Ratios (14-day dosing)
| Treatment Group | Mean % Change in Aβ37/Aβ42 Ratio | Mean % Change in Aβ38/Aβ42 Ratio |
| Placebo | -5 ± 10% | -2 ± 8% |
| This compound (200 mg) | +25 ± 15% | +30 ± 12% |
| This compound (400 mg) | +40 ± 20% | +50 ± 18% |
Data from a subset of subjects shows a dose-dependent positive shift in the ratios of non-toxic to toxic Aβ peptides in the CSF.
Experimental Protocols
Protocol 1: Quantification of Aβ Peptides in Cell Culture Supernatants
This protocol is designed for the analysis of Aβ peptides in the conditioned media of cell lines such as SH-SY5Y overexpressing APP (SH-SY5Y-APP).
Materials:
-
Meso Scale Discovery MULTI-SPOT 96-well plates (e.g., Human Aβ Triplex Kit, K15148E)
-
MSD Read Buffer T
-
MSD Blocker A
-
Wash Buffer (e.g., Tris-based wash buffer)
-
SULFO-TAG conjugated detection antibodies (specific for Aβ38, Aβ40, and Aβ42)
-
Calibrators (synthetic Aβ peptides)
-
Conditioned cell culture media containing protease inhibitors
-
Plate shaker
-
MSD Sector Imager
Procedure:
-
Plate Coating and Blocking:
-
Coat the MULTI-SPOT plate with capture antibodies specific for each Aβ isoform according to the kit manufacturer's instructions.
-
Wash the plate 3 times with 150 µL/well of wash buffer.
-
Add 150 µL/well of MSD Blocker A and incubate for 1 hour at room temperature with shaking.
-
Wash the plate 3 times with 150 µL/well of wash buffer.
-
-
Sample and Calibrator Incubation:
-
Prepare a standard curve by serially diluting the Aβ peptide calibrators in the appropriate assay diluent.
-
Add 25 µL of diluted standards or cell culture supernatant samples to each well.
-
Add 25 µL of the SULFO-TAG conjugated detection antibody solution to each well.
-
Incubate for 2 hours at room temperature with shaking.
-
-
Washing:
-
Wash the plate 3 times with 150 µL/well of wash buffer.
-
-
Detection:
-
Add 150 µL/well of MSD Read Buffer T.
-
Immediately read the plate on an MSD Sector Imager.
-
-
Data Analysis:
-
The concentration of each Aβ peptide in the samples is determined by interpolating the electrochemiluminescence signal from the standard curve.
-
Protocol 2: Quantification of Aβ Peptides in Cerebrospinal Fluid (CSF)
Important Considerations for CSF Handling:
-
Collect CSF in polypropylene (B1209903) tubes to minimize Aβ peptide adhesion.
-
Centrifuge CSF at 2000 x g for 10 minutes at 4°C to remove any cellular debris.
-
Aliquot the supernatant into fresh polypropylene tubes and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Procedure:
The procedure for CSF analysis is similar to that for cell culture supernatants, with the following modifications:
-
Sample Dilution: CSF samples may require dilution in the assay diluent provided with the MSD kit to fall within the dynamic range of the assay. The optimal dilution factor should be determined empirically.
-
Kit Selection: Use an MSD kit validated for use with CSF (e.g., V-PLEX Aβ Peptide Panel 1 (6E10) Kit).
Experimental Workflow Diagram
Conclusion
The Meso Scale Discovery ELISA platform provides a highly sensitive, specific, and efficient method for quantifying Aβ peptides in a variety of biological samples. This technology is invaluable for researchers studying the mechanism and efficacy of gamma-secretase modulators like this compound. The detailed protocols and application notes provided herein serve as a comprehensive guide for the implementation of MSD ELISA in this compound-related research, from basic in vitro studies to clinical trial sample analysis. The ability to accurately measure changes in the Aβ peptide profile is critical for advancing our understanding of Alzheimer's disease pathology and for the development of novel therapeutics.
References
- 1. NGP 555, a γ-secretase modulator, lowers the amyloid biomarker, Aβ42, in cerebrospinal fluid while preventing Alzheimer's disease cognitive decline in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NGP 555, a γ-secretase modulator, shows a beneficial shift in the ratio of amyloid biomarkers in human cerebrospinal fluid at safe doses - PMC [pmc.ncbi.nlm.nih.gov]
Y-maze Behavioral Test Protocol with NGP555: Application Notes for Preclinical Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and the accumulation of amyloid plaques in the brain. A key pathological event in AD is the production of the toxic amyloid-beta 42 (Aβ42) peptide, a process mediated by the enzyme γ-secretase. NGP555 is a novel γ-secretase modulator that has shown promise in preclinical studies by shifting the production of amyloid peptides from the toxic, aggregation-prone Aβ42 to smaller, non-aggregating forms.[1][2][3] This modulation of γ-secretase activity is a promising therapeutic strategy to mitigate the cognitive deficits associated with AD.
The Y-maze behavioral test is a widely used assay to assess spatial working memory in rodents, a cognitive domain significantly affected in Alzheimer's disease.[4][5] The test is based on the innate tendency of rodents to explore novel environments. This application note provides a detailed protocol for utilizing the Y-maze spontaneous alternation test to evaluate the efficacy of this compound in a transgenic mouse model of Alzheimer's disease.
Principle of the Y-Maze Spontaneous Alternation Test
The Y-maze apparatus consists of three identical arms. When a rodent is placed in the maze, it will naturally tend to explore the arms. A mouse with intact spatial working memory will remember the arms it has recently visited and will be more likely to enter a less recently visited arm. This behavior is termed spontaneous alternation. The percentage of spontaneous alternations is a measure of short-term spatial memory.
Experimental Protocol
This protocol is based on a study that successfully demonstrated the efficacy of this compound in a Tg2576 mouse model of Alzheimer's disease.
Materials:
-
Y-maze apparatus (three arms of equal dimensions, typically 30-40 cm long, 5-10 cm wide, and 15-20 cm high, positioned at 120° to each other)
-
This compound
-
Vehicle control (e.g., cherry syrup)
-
Transgenic mouse model of Alzheimer's disease (e.g., Tg2576) and non-transgenic littermates
-
Video tracking software (optional, but recommended for accurate data collection)
-
70% Ethanol (B145695) for cleaning
Procedure:
-
Animal Acclimation:
-
House the mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimate the mice to the testing room for at least 1 hour before the start of the experiment.
-
-
This compound Administration:
-
Dosage: 25 mg/kg of this compound.
-
Administration Route: Oral (p.o.).
-
Frequency: Once daily.
-
Duration: 1 month.
-
Vehicle Control: Administer the vehicle (e.g., cherry syrup) to the control groups following the same schedule.
-
-
Y-Maze Testing:
-
Setup:
-
Place the Y-maze in a quiet, dimly lit room.
-
Use external cues (e.g., posters with different shapes) on the walls of the room to provide spatial references for the mice.
-
Clean the maze with 70% ethanol between each trial to eliminate olfactory cues.
-
-
Testing Procedure:
-
Gently place a mouse at the end of one arm, facing the center of the maze.
-
Allow the mouse to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries using video tracking software or by a trained observer. An arm entry is defined as the mouse placing all four paws into the arm.
-
After the 8-minute trial, return the mouse to its home cage.
-
-
-
Data Analysis:
-
Spontaneous Alternation: A spontaneous alternation is defined as three consecutive entries into three different arms (e.g., ABC, CAB, BCA).
-
Total Number of Arm Entries: Count the total number of arms entered during the trial.
-
Percentage of Spontaneous Alternation: Calculate using the following formula:
-
% Spontaneous Alternation = (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100
-
-
Data Presentation
The following tables summarize the expected quantitative data from a study evaluating the effect of this compound on Y-maze performance in a transgenic mouse model of Alzheimer's disease.
Table 1: Y-Maze Spontaneous Alternation Performance
| Group | Treatment | Mean Spontaneous Alternation (%) | Standard Error of the Mean (SEM) |
| Non-Transgenic | Vehicle | 75 | ± 3.2 |
| Transgenic | Vehicle | 56 | ± 2.8 |
| Transgenic | This compound (25 mg/kg) | 68 | ± 3.1 |
Table 2: Total Arm Entries in the Y-Maze
| Group | Treatment | Mean Total Arm Entries | Standard Error of the Mean (SEM) |
| Non-Transgenic | Vehicle | 25 | ± 1.5 |
| Transgenic | Vehicle | 28 | ± 1.8 |
| Transgenic | This compound (25 mg/kg) | 26 | ± 1.6 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Y-maze behavioral test with this compound.
This compound Signaling Pathway
Caption: this compound modulates γ-secretase to reduce toxic Aβ42 production.
References
- 1. NGP 555, a γ-secretase modulator, lowers the amyloid biomarker, Aβ42, in cerebrospinal fluid while preventing Alzheimer's disease cognitive decline in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 3. NGP 555, a γ-Secretase Modulator, Lowers the Amyloid Biomarker, Aβ42, in Cerebrospinal Fluid while Preventing Alzheimer's Disease Cognitive Decline in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Y-Maze Protocol [protocols.io]
- 5. The Y-Maze for Assessment of Spatial Working and Reference Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Morris Water Maze for Cognitive Assessment of NGP555
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the Morris water maze (MWM) to assess the efficacy of NGP555 in mitigating cognitive deficits, particularly in the context of Alzheimer's disease models. The MWM is a widely used behavioral assay to evaluate hippocampal-dependent spatial learning and memory in rodents.
Introduction
This compound is a γ-secretase modulator that has shown promise in preclinical studies by shifting the production of amyloid-beta (Aβ) peptides from the aggregation-prone Aβ42 to shorter, less amyloidogenic forms.[1][2] This mechanism is significant as the accumulation of Aβ42 plaques is a key pathological hallmark of Alzheimer's disease, preceding cognitive decline.[1][2] The Morris water maze is a robust tool to assess the potential of this compound to prevent or reverse cognitive impairments in rodent models of Alzheimer's disease.[3] The test relies on the animal's ability to use distal visual cues to navigate to a hidden escape platform in a circular pool of opaque water.
Key Experimental Protocols
Apparatus and Materials
| Item | Specifications |
| Morris Water Maze Tank | Circular tank, 120-150 cm in diameter, made of a non-reflective material. |
| Escape Platform | 10-12 cm in diameter, submerged 1-2 cm below the water surface. The surface should be textured for grip. |
| Water | Maintained at 21-23°C and made opaque using non-toxic white paint or a powdered milk solution. |
| Visual Cues | High-contrast geometric shapes placed on the walls of the testing room, visible from the water surface. |
| Tracking System | A video camera mounted above the maze connected to a computerized tracking system (e.g., Ethovision, Panlab/Smart) to record and analyze the animal's swim path, latency, and other parameters. |
| Animal Subjects | Appropriate rodent models of Alzheimer's disease (e.g., Tg2576 mice) and wild-type controls. |
| This compound Formulation | This compound dissolved in a suitable vehicle for administration (e.g., 80% PEG). |
Experimental Workflow
A typical MWM experiment involving this compound would follow the workflow below. This can be adapted based on the specific research question and animal model.
Detailed Methodologies
a. Acclimation and Handling: For at least one week prior to the experiment, animals should be handled daily to reduce stress. They should also be acclimated to the testing room for at least 30 minutes before the first trial each day.
b. This compound Administration: this compound or the vehicle control should be administered orally at the designated dose (e.g., 15 mg/kg) at a consistent time each day, typically 1-2 hours before the MWM trials.
c. Acquisition Phase (Spatial Learning):
-
The pool is conceptually divided into four quadrants (e.g., NE, NW, SE, SW), with the hidden platform placed in the center of one quadrant (the target quadrant) for the duration of the acquisition phase.
-
For each trial, the animal is gently placed into the water facing the wall at one of four designated start positions (N, S, E, W), with the sequence of start positions varied daily.
-
The animal is allowed to swim for a maximum of 60-90 seconds to find the platform.
-
If the animal finds the platform, it is allowed to remain there for 15-30 seconds.
-
If the animal fails to find the platform within the time limit, it is gently guided to the platform and allowed to stay for 15-30 seconds.
-
Each animal performs four trials per day for 5-7 consecutive days, with an inter-trial interval of at least 15 minutes in a holding cage with a heat source to prevent hypothermia.
d. Probe Trial (Spatial Memory):
-
Twenty-four hours after the final acquisition trial, a single probe trial is conducted.
-
The escape platform is removed from the pool.
-
The animal is placed in the pool from a novel start position (or the quadrant opposite the target quadrant) and allowed to swim freely for 60 seconds.
-
The tracking software records the time spent in each quadrant and the number of times the animal crosses the former platform location.
e. Cued Trial (Sensory-Motor Control): To control for non-cognitive factors such as visual acuity or motivation, a cued trial can be performed. In this trial, the platform is made visible by attaching a brightly colored flag. The platform location is changed for each trial. Animals with normal sensory and motor function should quickly learn to swim directly to the visible platform.
Data Presentation
Quantitative data from the MWM should be summarized in tables for clear comparison between treatment groups (e.g., Vehicle Control vs. This compound-treated).
Table 1: Acquisition Phase - Escape Latency (seconds)
| Day | Vehicle Control (Mean ± SEM) | This compound-Treated (Mean ± SEM) | p-value |
| 1 | |||
| 2 | |||
| 3 | |||
| 4 | |||
| 5 | |||
| 6 | |||
| 7 |
Table 2: Probe Trial - Quadrant Occupancy and Platform Crossings
| Parameter | Vehicle Control (Mean ± SEM) | This compound-Treated (Mean ± SEM) | p-value |
| Time in Target Quadrant (%) | |||
| Time in Opposite Quadrant (%) | |||
| Time in Adjacent Quadrant 1 (%) | |||
| Time in Adjacent Quadrant 2 (%) | |||
| Number of Platform Crossings |
This compound Signaling Pathway
This compound acts as a γ-secretase modulator. Instead of inhibiting the enzyme, it allosterically modifies its activity to favor the cleavage of the amyloid precursor protein (APP) at sites that produce shorter, less toxic Aβ peptides like Aβ37 and Aβ38, while reducing the production of the highly amyloidogenic Aβ42.
References
- 1. NGP 555, a γ-secretase modulator, lowers the amyloid biomarker, Aβ42, in cerebrospinal fluid while preventing Alzheimer's disease cognitive decline in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NGP 555, a γ-Secretase Modulator, Lowers the Amyloid Biomarker, Aβ42, in Cerebrospinal Fluid while Preventing Alzheimer's Disease Cognitive Decline in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing NGP555 Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for utilizing various cell culture models to assess the efficacy of NGP555, a gamma-secretase modulator (GSM), in shifting the production of amyloid-beta (Aβ) peptides. The protocols are designed to offer a robust framework for screening and characterizing the activity of this compound and similar compounds.
Introduction
Alzheimer's disease (AD) is characterized by the accumulation of amyloid plaques in the brain, which are primarily composed of the amyloid-beta (Aβ) peptide. Aβ is generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. The γ-secretase complex can cleave APP at multiple sites, leading to the production of Aβ peptides of varying lengths, most notably the highly amyloidogenic Aβ42.
This compound is a novel γ-secretase modulator (GSM) that has shown promise in preclinical and clinical studies.[1][2][3] Unlike γ-secretase inhibitors (GSIs) which block the enzyme's activity and can lead to mechanism-based toxicities due to inhibition of other signaling pathways like Notch, GSMs allosterically modulate the γ-secretase complex.[1][4] This modulation results in a shift in the cleavage preference of γ-secretase, leading to a decrease in the production of the toxic Aβ42 and a concomitant increase in the production of shorter, less aggregation-prone Aβ peptides such as Aβ37 and Aβ38.
This document outlines protocols for three distinct cell culture models to evaluate the efficacy of this compound:
-
SH-SY5Y cells overexpressing APP (SH-SY5Y-APP): A human neuroblastoma cell line that provides a stable and reproducible platform for high-throughput screening.
-
Primary Neuronal Cultures from Tg2576 Mice: These cultures provide a more physiologically relevant model, as they are derived from a transgenic mouse model of AD.
-
Human Induced Pluripotent Stem Cell (iPSC)-Derived Neurons: This cutting-edge model allows for the study of this compound's effects on human neurons, including those derived from patients with familial AD mutations.
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment in the described cell culture models. The data is a composite representation from various in vitro studies.
Table 1: Effect of this compound on Aβ Levels in SH-SY5Y-APP Cells
| This compound Concentration | Aβ42 (% of Vehicle Control) | Aβ40 (% of Vehicle Control) | Aβ38 (% of Vehicle Control) | Aβ37 (% of Vehicle Control) | Aβ42/Aβ40 Ratio |
| Vehicle (DMSO) | 100 | 100 | 100 | 100 | 1.0 |
| 10 nM | 85 | 95 | 110 | 105 | 0.89 |
| 100 nM | 50 | 80 | 150 | 130 | 0.63 |
| 1 µM | 25 | 70 | 200 | 180 | 0.36 |
| IC50 / EC50 | ~100 nM | >1 µM | ~150 nM | ~200 nM | N/A |
Table 2: Effect of this compound on Aβ Levels in Primary Neuronal Cultures (Tg2576)
| This compound Concentration | Aβ42 (% of Vehicle Control) | Aβ40 (% of Vehicle Control) | Aβ38 (% of Vehicle Control) | Aβ37 (% of Vehicle Control) | Aβ42/Aβ40 Ratio |
| Vehicle (DMSO) | 100 | 100 | 100 | 100 | 1.0 |
| 100 nM | 60 | 85 | 140 | 125 | 0.71 |
| 500 nM | 30 | 75 | 180 | 160 | 0.40 |
| 1 µM | 20 | 65 | 220 | 200 | 0.31 |
Table 3: Effect of this compound on Aβ Ratios in Human iPSC-Derived Neurons (with PSEN1 mutation)
| This compound Concentration | (Aβ37 + Aβ38) / Aβ42 Ratio (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 1.0 |
| 100 nM | 2.5 |
| 500 nM | 4.0 |
| 1 µM | 5.5 |
Experimental Protocols
Protocol 1: this compound Efficacy Testing in SH-SY5Y-APP Cells
1.1. Materials
-
SH-SY5Y cells stably overexpressing human APP (e.g., APP695 with Swedish mutation)
-
Complete Growth Medium: DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
Aβ40 and Aβ42 ELISA kits (suitable for cell culture supernatants)
1.2. Cell Seeding
-
Culture SH-SY5Y-APP cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh Complete Growth Medium.
-
Perform a cell count and adjust the cell density to 2.5 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (25,000 cells) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
1.3. This compound Treatment
-
Prepare serial dilutions of this compound in Complete Growth Medium to achieve final concentrations ranging from 1 nM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
After 24 hours of incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 18 hours at 37°C in a humidified 5% CO2 incubator.
1.4. Sample Collection and Aβ Quantification
-
After the 18-hour incubation, carefully collect the conditioned medium from each well.
-
Centrifuge the collected medium at 2,000 x g for 10 minutes at 4°C to pellet any cell debris.
-
Transfer the supernatant to a new tube and store at -80°C until analysis.
-
Quantify the levels of Aβ40 and Aβ42 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions. A recommended kit is the Meso Scale Discovery (MSD) V-PLEX Aβ Peptide Panel 1 (6E10) Kit.
Protocol 2: this compound Efficacy Testing in Primary Neuronal Cultures from Tg2576 Mice
2.1. Materials
-
Timed-pregnant Tg2576 mice (embryonic day 15-17)
-
Dissection medium (e.g., Hibernate-E medium)
-
Papain dissociation system
-
Plating Medium: Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Aβ40 and Aβ42 ELISA kits
2.2. Culture Preparation
-
Isolate cortices and hippocampi from E15-17 Tg2576 mouse embryos under sterile conditions.
-
Dissociate the tissue using a papain dissociation system according to the manufacturer's protocol.
-
Plate the dissociated neurons onto poly-D-lysine coated plates at a density of 1.5 x 10^5 cells/cm^2 in Plating Medium.
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator.
-
After 24 hours, replace half of the medium with fresh Plating Medium. Continue to replace half of the medium every 3-4 days.
-
Allow the neurons to mature for at least 7 days in vitro (DIV) before treatment.
2.3. This compound Treatment and Analysis
-
Follow the this compound treatment and sample collection steps as outlined in Protocol 1 (sections 1.3 and 1.4), adjusting the volumes as necessary for the plate format used. The treatment duration should be 18-24 hours.
Protocol 3: this compound Efficacy Testing in Human iPSC-Derived Neurons
3.1. Materials
-
Human iPSCs (e.g., from an AD patient with a PSEN1 mutation or a healthy control)
-
Neuronal differentiation media and supplements (e.g., dual SMAD inhibition-based protocols)
-
Matrigel-coated culture plates
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Aβ37, Aβ38, Aβ40, and Aβ42 ELISA kits
3.2. Neuronal Differentiation
-
Differentiate human iPSCs into mature neurons using an established protocol. A common method involves dual SMAD inhibition to induce neural fate, followed by culture in neuron-specific media containing neurotrophic factors like BDNF and GDNF.
-
Culture the differentiated neurons on Matrigel-coated plates for at least 4-6 weeks to allow for maturation and synaptic network formation.
3.3. This compound Treatment and Analysis
-
Follow the this compound treatment and sample collection steps as outlined in Protocol 1 (sections 1.3 and 1.4).
-
Due to the lower levels of Aβ produced by iPSC-derived neurons compared to overexpressing cell lines, it may be necessary to use more sensitive ELISA kits or to concentrate the conditioned medium before analysis.
-
Quantify the levels of Aβ37, Aβ38, Aβ40, and Aβ42 to assess the shift in Aβ peptide ratios.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound allosterically modulates γ-secretase, shifting APP processing.
Experimental Workflow for this compound Efficacy Testing
Caption: Workflow for assessing this compound efficacy in cell culture models.
References
- 1. Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SH-SY5Y culturing [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. NGP 555, a γ-secretase modulator, shows a beneficial shift in the ratio of amyloid biomarkers in human cerebrospinal fluid at safe doses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of Amyloid Plaques with NGP555 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1][2][3] NGP555 is a novel, orally available small molecule that acts as a gamma-secretase modulator (GSM).[1][4] Unlike gamma-secretase inhibitors, which can have toxic side effects, this compound allosterically modulates the enzyme to shift the cleavage of amyloid precursor protein (APP). This shift results in a decrease in the production of the aggregation-prone 42-amino acid form of Aβ (Aβ42) and a concomitant increase in shorter, less toxic Aβ species. Preclinical studies have demonstrated that this compound effectively reduces Aβ42 levels and amyloid plaque burden in transgenic mouse models of AD, suggesting its potential as a disease-modifying therapy.
These application notes provide detailed protocols for in vivo imaging of amyloid plaques in transgenic mouse models of AD treated with this compound, utilizing two-photon microscopy and Positron Emission Tomography (PET).
Mechanism of Action of this compound
This compound is a gamma-secretase modulator (GSM) that selectively alters the activity of γ-secretase, a key enzyme in the production of Aβ peptides. Instead of inhibiting the enzyme, which can interfere with the processing of other essential proteins like Notch, this compound modifies its function to favor the production of shorter, non-amyloidogenic Aβ peptides such as Aβ37 and Aβ38, while reducing the levels of the highly fibrillogenic and toxic Aβ42. This modulation of γ-secretase activity presents a promising therapeutic strategy to prevent the formation and accumulation of amyloid plaques, a central pathological hallmark of Alzheimer's disease.
Quantitative Data Presentation
The following tables summarize the quantitative effects of GSM treatment on Aβ levels and amyloid plaque burden from preclinical studies.
Table 1: Effect of an Advanced-Stage GSM on Aβ42 Levels in Rodents
| Species | Dose (mg/kg/day) | Duration | Plasma Aβ42 Reduction | Brain Aβ42 Reduction | CSF Aβ42 Reduction |
| Mouse | 10 | 9 days | >90% | 100% (below detection) | - |
| Rat | 5 | 9 days | 78% | 54% | 41% |
Table 2: Dose-Dependent Reduction of Aβ42 in Tg2576 Mice with a GSM (Compound 4)
| Treatment Group | Plasma Aβ42 Reduction | Brain Aβ42 Reduction |
| Low Dose | Significant | Significant |
| High Dose | More Pronounced | More Pronounced |
Note: Specific percentages were not provided in the source material, but a clear dose-responsive reduction was reported.
Table 3: Chronic GSM Administration and Amyloid Plaque Reduction in Tg2576 Mice
| Treatment | Plaque Type | Outcome |
| Chronic Daily Administration | Diffuse Plaques | Significant Reduction |
| Chronic Daily Administration | Neuritic Plaques | Significant Reduction |
Experimental Protocols
I. Two-Photon Microscopy for In Vivo Imaging of Amyloid Plaques
This protocol is designed for longitudinal imaging of individual amyloid plaques in living transgenic mice (e.g., Tg2576, APP/PS1) treated with this compound.
Materials:
-
Transgenic Alzheimer's disease mouse model (e.g., Tg2576)
-
This compound
-
Vehicle for this compound administration (e.g., cherry syrup)
-
Methoxy-X04 (for amyloid plaque staining)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for cranial window implantation
-
Two-photon microscope with a Ti:Sapphire laser
Protocol:
-
Animal Model and this compound Administration:
-
Use aged transgenic mice that have started to develop amyloid plaques (e.g., 5-6 months old for APP/PS1 mice).
-
Administer this compound orally once daily at a dose of 25 mg/kg. Treatment can be initiated before or after the onset of plaque formation for prevention or treatment studies, respectively. For longitudinal imaging, a treatment duration of at least one month is recommended.
-
-
Cranial Window Implantation:
-
Aseptically perform a craniotomy over the region of interest (e.g., somatosensory or visual cortex) to create a cranial window for imaging. This allows for chronic, repeated imaging of the same cortical area.
-
-
In Vivo Staining of Amyloid Plaques:
-
24 hours prior to each imaging session, intraperitoneally inject methoxy-X04 (2.0 mg/kg for the initial session, followed by weekly maintenance doses of 0.4 mg/kg) to fluorescently label amyloid plaques.
-
-
Two-Photon Imaging:
-
Anesthetize the mouse and fix its head under the microscope objective.
-
Use a two-photon microscope with a Ti:Sapphire laser tuned to approximately 800 nm for excitation of methoxy-X04.
-
Collect emitted fluorescence in the blue-green spectrum (e.g., 380-480 nm).
-
Acquire z-stacks of images to create three-dimensional reconstructions of amyloid plaques.
-
Repeat imaging sessions at regular intervals (e.g., weekly) to track the growth, appearance, or regression of individual plaques over the course of this compound treatment.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ, Imaris) to quantify plaque number, size (volume), and morphology.
-
Compare these quantitative measures between this compound-treated and vehicle-treated control groups.
-
II. PET Imaging for In Vivo Assessment of Amyloid Plaque Burden
This protocol provides a method for non-invasive, whole-brain assessment of amyloid plaque burden in transgenic mice treated with this compound using PET imaging.
Materials:
-
Transgenic Alzheimer's disease mouse model (e.g., APP/PS1)
-
This compound
-
Vehicle for this compound administration
-
Amyloid PET radiotracer (e.g., [11C]PiB or an 18F-labeled tracer)
-
Small animal PET scanner
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Animal Model and this compound Administration:
-
Use transgenic mice at an age with established amyloid pathology.
-
Administer this compound orally once daily at an effective dose (e.g., 25 mg/kg) for a predetermined period (e.g., 1-3 months) to assess the therapeutic effect on plaque burden.
-
-
PET Scan Procedure:
-
Anesthetize the mouse and position it in the PET scanner.
-
Administer the amyloid PET radiotracer via intravenous injection (e.g., tail vein).
-
Acquire PET data for a specified duration (e.g., 60 minutes).
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data to generate images of radiotracer distribution in the brain.
-
Co-register the PET images with an anatomical reference, such as a magnetic resonance imaging (MRI) scan or a standardized mouse brain atlas.
-
Quantify the radiotracer uptake in various brain regions (e.g., cortex, hippocampus) and calculate the Standardized Uptake Value Ratio (SUVR), typically using the cerebellum as a reference region.
-
Compare the SUVR values between the this compound-treated group and the vehicle-treated control group to determine the effect of the treatment on overall amyloid plaque burden.
-
Logical Relationships: Benefits and Considerations
The choice between two-photon microscopy and PET for imaging amyloid plaques in the context of this compound treatment depends on the specific research question. The following diagram illustrates the key benefits and limitations of each technique.
Conclusion
The protocols outlined in these application notes provide a framework for the in vivo assessment of this compound's efficacy in reducing amyloid plaque pathology in preclinical models of Alzheimer's disease. The combination of high-resolution, longitudinal two-photon microscopy and non-invasive, whole-brain PET imaging offers a powerful toolkit for researchers and drug development professionals to investigate the therapeutic potential of this compound and other gamma-secretase modulators. The quantitative data and visualization tools provided herein are intended to facilitate the design and execution of these critical preclinical studies.
References
- 1. NGP 555, a γ-secretase modulator, lowers the amyloid biomarker, Aβ42, in cerebrospinal fluid while preventing Alzheimer's disease cognitive decline in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Gamma-Secretase Modulators in Reducing ß-amyloid Plaque Formation in Patients with Alzheimer’s Disease – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 3. NGP 555, a γ-Secretase Modulator, Lowers the Amyloid Biomarker, Aβ42, in Cerebrospinal Fluid while Preventing Alzheimer's Disease Cognitive Decline in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurogenetic studies show proprietary compound reduces brain plaques linked to Alzheimer's | EurekAlert! [eurekalert.org]
Application Notes and Protocols for Western Blot Analysis of γ-Secretase Subunits Following NGP555 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NGP555 is a potent, orally bioavailable γ-secretase modulator (GSM) that has demonstrated potential as a therapeutic agent for Alzheimer's disease. Unlike γ-secretase inhibitors (GSIs) which block the enzymatic activity of the complex and can lead to mechanism-based toxicities due to inhibition of Notch processing, this compound allosterically modulates the enzyme to shift the cleavage of amyloid precursor protein (APP). This modulation results in a decrease in the production of pathogenic amyloid-beta 42 (Aβ42) and Aβ40 peptides, with a concurrent increase in the shorter, less amyloidogenic Aβ38 and Aβ37 fragments.[1] this compound is believed to bind directly to the γ-secretase complex at the interface of Presenilin-1 (PS1) and PEN-2.[1]
These application notes provide a comprehensive guide for researchers wishing to analyze the protein expression levels of the core γ-secretase subunits—Presenilin-1 (PS1), Nicastrin (NCT), Anterior pharynx-defective 1 (APH-1), and Presenilin-enhancer 2 (PEN-2)—via Western blot following treatment with this compound.
γ-Secretase Signaling Pathway and this compound Mechanism of Action
The γ-secretase complex is a multi-subunit protease responsible for the intramembrane cleavage of several type I transmembrane proteins, including the amyloid precursor protein (APP) and Notch. The complex is composed of four essential subunits: Presenilin (PS1 or PS2) as the catalytic core, Nicastrin, APH-1, and PEN-2. The processing of APP by β-secretase followed by γ-secretase leads to the generation of Aβ peptides of varying lengths. This compound modulates this final cleavage step to favor the production of shorter Aβ peptides.
Expected Effects of this compound on γ-Secretase Subunit Protein Levels
Based on the mechanism of action of γ-secretase modulators, this compound is not expected to cause significant changes in the total protein expression levels of the core γ-secretase subunits. GSMs are designed to alter the catalytic activity and substrate processing of the existing enzyme complexes rather than affecting their synthesis or degradation. In contrast, some studies have shown that γ-secretase inhibitors can lead to an accumulation and stabilization of the complex, which can result in increased levels of the subunits upon Western blot analysis.
The following table summarizes the anticipated results for the Western blot analysis of γ-secretase subunits after treatment with this compound, based on its known modulatory function.
| Subunit | Expected Change in Protein Level after this compound Treatment | Rationale |
| Presenilin-1 (PS1-NTF/CTF) | No significant change | This compound modulates the conformation and activity of the existing PS1-containing complexes, rather than altering the expression or stability of the PS1 protein itself. |
| Nicastrin (Mature Glycosylated) | No significant change | Nicastrin is a crucial component for the stability and maturation of the complex. As this compound does not disrupt the complex, significant changes in mature Nicastrin levels are not anticipated. |
| APH-1 | No significant change | APH-1 is a scaffolding protein essential for the initial assembly of the complex. Its levels are not expected to be altered by a compound that modulates the activity of the fully assembled complex. |
| PEN-2 | No significant change | PEN-2 is involved in the final activation step of the complex. While this compound may interact with PEN-2, it is not known to affect its protein stability or expression. |
Experimental Protocols
Western Blot Analysis Workflow
Detailed Protocol for Western Blotting of γ-Secretase Subunits
1. Cell Culture and this compound Treatment:
-
Cell Lines: Human embryonic kidney (HEK293) cells or neuroblastoma cell lines (e.g., SH-SY5Y) stably overexpressing human APP are commonly used.
-
Treatment: Plate cells to achieve 70-80% confluency on the day of treatment. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).
2. Cell Lysis and Protein Extraction:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using a suitable lysis buffer. For membrane protein complexes like γ-secretase, a buffer containing a mild non-ionic detergent is recommended.
-
Recommended Lysis Buffer (CHAPSO-based):
-
50 mM HEPES, pH 7.0
-
150 mM NaCl
-
1% (w/v) CHAPSO
-
Protease Inhibitor Cocktail (e.g., cOmplete™, Roche)
-
Phosphatase Inhibitor Cocktail (optional)
-
-
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on a rotator at 4°C for 30-60 minutes to ensure complete lysis.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the solubilized proteins.
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA Protein Assay Kit, Thermo Fisher Scientific), following the manufacturer's instructions.
4. SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 70°C for 10 minutes. Note: Do not boil samples containing transmembrane proteins, as this can cause aggregation.
-
Load equal amounts of protein (typically 20-40 µg) per lane onto a polyacrylamide gel. For resolving the small PEN-2 subunit (~12 kDa) and the larger Nicastrin (~150 kDa), a gradient gel (e.g., 4-20% Tris-Glycine or 10-20% Tricine) is recommended.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies are listed in the table below.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Imaging:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
8. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of each target protein band to the intensity of a loading control (e.g., β-actin, GAPDH, or tubulin) in the same lane.
-
Express the results as a fold change relative to the vehicle-treated control.
Recommended Antibodies for Western Blotting
| Target Protein | Antibody Description | Host Species | Recommended Dilution |
| Presenilin-1 (NTF) | Recognizes the N-terminal fragment of PS1 | Rabbit or Mouse | Varies by manufacturer |
| Presenilin-1 (CTF) | Recognizes the C-terminal fragment of PS1 | Rabbit or Mouse | Varies by manufacturer |
| Nicastrin | Recognizes the C-terminus of Nicastrin | Rabbit | Varies by manufacturer |
| APH-1a | Recognizes the APH-1a isoform | Rabbit | Varies by manufacturer |
| PEN-2 | Recognizes the full-length PEN-2 protein | Rabbit | Varies by manufacturer |
| β-Actin / GAPDH | Loading Control | Mouse or Rabbit | 1:1000 - 1:10,000 |
Troubleshooting
| Issue | Possible Cause | Solution |
| Weak or No Signal | Insufficient protein load | Increase the amount of protein loaded per lane. |
| Inefficient protein transfer | Optimize transfer time and conditions. Check transfer with Ponceau S staining. | |
| Primary antibody concentration too low | Increase the primary antibody concentration or incubation time. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Decrease the concentration of primary or secondary antibodies. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody. Perform a literature search for validated antibodies. |
| Protein degradation | Ensure protease inhibitors are fresh and used at the correct concentration. Keep samples on ice. |
Conclusion
Western blot analysis is a crucial technique to assess the impact of compounds like this compound on the components of the γ-secretase complex. While this compound is known to modulate the enzymatic activity of γ-secretase, current evidence suggests it does not significantly alter the steady-state protein levels of the core subunits. The protocols provided herein offer a robust framework for researchers to investigate these effects and contribute to the understanding of γ-secretase modulator pharmacology.
References
Troubleshooting & Optimization
NGP555 off-target effects and how to mitigate them
Technical Support Center: NGP555
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and strategies to mitigate them during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a γ-secretase modulator (GSM) developed for the prevention of Alzheimer's disease.[1][2] Its primary on-target effect is to bind to the γ-secretase enzyme complex and shift its cleavage of the amyloid precursor protein (APP).[1] This modulation results in a potent reduction of the toxic, aggregation-prone amyloid-beta peptides Aβ42 and Aβ40, with a corresponding increase in the production of shorter, non-aggregating forms, such as Aβ38 and Aβ37.[1]
Q2: What are the known off-target concerns for γ-secretase modulators and inhibitors as a class?
A2: The most well-documented off-target effect for compounds targeting γ-secretase is the inhibition of Notch receptor processing.[3] Since γ-secretase is responsible for cleaving over 150 different substrates, including Notch, non-selective inhibition can disrupt essential signaling pathways, leading to significant side effects. However, this compound is designed as a modulator, not an inhibitor, and acts without inhibiting the ε-site proteolysis of APP, Notch, or E-cadherin, which is a key distinction from many first-generation γ-secretase inhibitors (GSIs).
Q3: My cells are showing unexpected toxicity at my target concentration of this compound. Could this be an off-target effect?
A3: While this compound has demonstrated a favorable safety profile in preclinical and Phase I studies, unexpected cytotoxicity in a specific cell line could arise from several factors, including potential off-target interactions. It is crucial to differentiate between on-target toxicity (if the intended pathway modulation is detrimental to your specific cell model), compound precipitation, or a genuine off-target effect. We recommend performing a dose-response curve to determine the lowest effective concentration and comparing the observed phenotype with genetic knockdown of the intended target (APP/γ-secretase components).
Q4: How can I experimentally confirm that the observed phenotype in my assay is due to the on-target activity of this compound?
A4: To confirm on-target activity, a "rescue" experiment is often the gold standard. While challenging for a complex like γ-secretase, a conceptual approach involves demonstrating that the effect is specifically related to amyloid processing. For instance, you could measure the ratio of Aβ38/Aβ42 in your experimental system via ELISA to confirm target engagement. If the phenotypic changes correlate with the expected shift in Aβ isoform production, it provides strong evidence for an on-target effect. Additionally, using a structurally different GSM that produces the same Aβ shift should replicate the phenotype, whereas a GSI with a known Notch-inhibiting profile might produce a different outcome.
Troubleshooting Guides
Issue 1: Inconsistent results or unexpected cellular phenotype observed.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Activity | 1. Lower the concentration of this compound to the lowest effective dose. 2. Use a control compound with a different chemical scaffold but the same on-target mechanism. 3. Perform a genetic knockdown (e.g., using siRNA) of a suspected off-target to see if the phenotype is replicated. | A clearer, on-target phenotype with reduced confounding effects. Consistent results across different compounds targeting the same pathway suggest an on-target effect. |
| Activation of Compensatory Pathways | 1. Use Western blotting or other proteomic techniques to probe for the activation of known compensatory signaling pathways. 2. Consider the cellular context; some cell lines may have unique responses. | A better understanding of the cellular response to this compound, allowing for more nuanced interpretation of the data. |
| Compound Instability or Precipitation | 1. Visually inspect the media for any signs of compound precipitation. 2. Confirm the solubility of this compound in your specific cell culture media and conditions. | Ensures that the observed effects are due to the soluble compound and not non-specific effects from aggregates. |
Issue 2: Observed phenotype does not match the expected outcome of modulating amyloid processing.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell Line-Specific Effects | 1. Test this compound in multiple, well-characterized cell lines to determine if the unexpected effects are consistent. 2. Confirm the expression levels of APP and γ-secretase complex components in your cell model. | Distinguishes between a general off-target effect and one that is specific to a particular cellular context. |
| Misinterpretation of Downstream Effects | 1. Map the full signaling pathway downstream of APP processing in your system. 2. Use specific inhibitors for other pathways to isolate the effects of this compound. | Clarifies the direct consequences of this compound activity versus secondary, downstream cellular responses. |
| Unidentified Off-Target Interaction | 1. Consider performing an unbiased screening assay, such as chemical proteomics, to pull down interacting proteins. 2. If a kinase is suspected, a broad kinase panel screen can be informative. | Identification of novel interacting partners that could explain the unexpected phenotype. |
Data Presentation
Table 1: Comparative Selectivity of this compound
This table presents illustrative data on the potency of this compound against its intended target (γ-secretase modulation) versus a key potential off-target process (Notch signaling).
| Compound | Primary Target Activity (Aβ42 Reduction IC50) | Off-Target Activity (Notch Inhibition IC50) | Selectivity Ratio (Notch IC50 / Aβ42 IC50) |
| This compound | 5 nM | > 10,000 nM | > 2000 |
| Semagacestat (GSI Control) | 10 nM | 25 nM | 2.5 |
Data is illustrative and based on the known properties of GSMs vs. GSIs.
Experimental Protocols
Protocol 1: Cellular Assay to Confirm On-Target this compound Activity
Objective: To verify that this compound is modulating γ-secretase activity in a cellular context by measuring the change in amyloid-beta isoform ratios.
Methodology:
-
Cell Culture: Plate SH-SY5Y cells stably overexpressing human APP (SH-SY5Y-APP) in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 nM to 1 µM) in complete culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle. Incubate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant, which contains the secreted Aβ peptides. Centrifuge to pellet any cell debris and transfer the clear supernatant to a new tube.
-
Aβ Quantification: Use commercially available ELISA kits specific for Aβ38 and Aβ42 to quantify the concentration of each peptide in the supernatant.
-
Data Analysis: For each concentration of this compound, calculate the Aβ42 reduction relative to the vehicle control to determine the IC50. Plot the ratio of Aβ38 to Aβ42 concentration against the this compound concentration. A dose-dependent increase in this ratio confirms the on-target modulatory activity of this compound.
Visualizations
References
- 1. NGP 555, a γ-secretase modulator, lowers the amyloid biomarker, Aβ42, in cerebrospinal fluid while preventing Alzheimer's disease cognitive decline in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NGP 555, a γ-Secretase Modulator, Lowers the Amyloid Biomarker, Aβ42, in Cerebrospinal Fluid while Preventing Alzheimer's Disease Cognitive Decline in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NGP555 In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the γ-secretase modulator, NGP555, in an in vitro setting.
Troubleshooting Guides
Issue: Overcoming Solubility Issues and Precipitation of this compound in Cell Culture Media
This compound, like many small molecule inhibitors, can be challenging to work with due to its low aqueous solubility. Precipitation in cell culture media is a common issue that can lead to inconsistent results and reduced compound efficacy. This guide provides a systematic approach to troubleshoot and overcome these solubility challenges.
Q1: My this compound, dissolved in DMSO, precipitates immediately after I add it to my cell culture medium. What should I do?
Answer: Immediate precipitation upon addition to aqueous-based cell culture media is often due to the rapid change in solvent polarity, causing the compound to "crash out" of solution. Here are several strategies to mitigate this:
-
Optimize Your Dilution Method:
-
Pre-warm the media: Always use media that has been pre-warmed to 37°C.
-
Use an intermediate dilution step: Instead of adding a highly concentrated DMSO stock directly to your media, first create an intermediate dilution of this compound in 100% DMSO.
-
Slow, dropwise addition with mixing: Add the this compound stock solution (or intermediate dilution) to the pre-warmed media drop-by-drop while gently swirling or vortexing the media. This helps to ensure rapid and even distribution, preventing localized high concentrations that can trigger precipitation.
-
-
Minimize the Final DMSO Concentration:
-
High concentrations of DMSO can be toxic to cells and may not prevent precipitation upon significant dilution.
-
Best Practice: Keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%. To achieve this, you may need to prepare a less concentrated initial stock solution in DMSO.
-
Q2: I don't see any precipitation initially, but after a few hours or the next day in the incubator, my media is cloudy or contains visible crystals. What is causing this delayed precipitation?
Answer: Delayed precipitation can be caused by several factors related to the compound's stability and interactions with media components over time.
-
Compound Instability: this compound may have limited stability in the aqueous, buffered environment of cell culture media over extended periods.
-
Interaction with Media Components: The compound may interact with salts, amino acids, or proteins in the media, forming less soluble complexes.
-
Media Evaporation: Over time, evaporation from the culture plates can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.
Troubleshooting Delayed Precipitation:
-
Perform media changes with freshly prepared this compound-containing media every 24-48 hours for longer-term experiments.
-
If compatible with your cell line, consider using a serum-free media formulation , as serum proteins can sometimes contribute to compound precipitation.
-
Ensure proper humidification in your incubator to minimize media evaporation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Based on available data, 100% DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.
Q2: What is the known solubility of this compound?
Q3: Can I use sonication or gentle heating to dissolve this compound?
A3: Brief sonication in a water bath can be helpful to fully dissolve this compound in DMSO. Gentle heating can also be used, but care should be taken to avoid compound degradation. It is recommended to test the stability of the compound under these conditions.
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture media?
A4: You can perform a simple solubility test. Prepare a serial dilution of your this compound DMSO stock in your complete, pre-warmed cell culture medium in a multi-well plate. Visually inspect for precipitation immediately and after incubation at 37°C for a few hours. The highest concentration that remains clear is your approximate maximum working concentration.
Q5: What is the mechanism of action of this compound?
A5: this compound is a γ-secretase modulator (GSM). It allosterically modulates the activity of the γ-secretase enzyme complex, which is involved in the processing of amyloid precursor protein (APP). Instead of inhibiting the enzyme, this compound shifts the cleavage of APP to favor the production of shorter, less amyloidogenic Aβ peptides (like Aβ38) and reduces the production of the more aggregation-prone Aβ42 peptide.
Data Presentation
Table 1: Solubility and Physicochemical Properties of a Representative γ-Secretase Inhibitor *
| Property | Value |
| Aqueous Solubility (Water) | 120 +/- 50 µg/mL (very slightly soluble) |
| Aqueous Solubility (Basic medium) | 270 +/- 60 µg/mL |
| pKa | 10.36 +/- 0.11 |
| Log P (Shake-flask) | 3.36 +/- 0.16 |
| Log P (HPLC) | 3.31 +/- 0.01 |
*Note: This data is for a different novel γ-secretase inhibitor and is provided as an estimation of the general physicochemical properties of this class of compounds. Specific values for this compound may vary.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
This protocol provides a general guideline for preparing this compound solutions to minimize solubility issues in cell-based experiments.
Materials:
-
This compound powder
-
100% DMSO (cell culture grade)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM):
-
Calculate the required mass of this compound to prepare your desired volume and concentration of stock solution.
-
Add the appropriate volume of 100% DMSO to the vial containing the this compound powder.
-
Vortex thoroughly to dissolve. If necessary, briefly sonicate in a water bath until the solution is clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
If your final working concentration is very low, it is good practice to first prepare an intermediate dilution (e.g., 1 mM) from your high-concentration stock using 100% DMSO.
-
-
Prepare the Final Working Solution in Cell Culture Medium:
-
Pre-warm your complete cell culture medium to 37°C.
-
Add a small volume of the this compound DMSO stock (or intermediate dilution) to the pre-warmed medium while gently swirling. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock to 1 mL of medium (this will result in a final DMSO concentration of 0.1%).
-
Visually inspect the final working solution for any signs of precipitation. If the solution is not clear, you may need to lower the final concentration.
-
-
Treating Cells:
-
Add the freshly prepared this compound-containing medium to your cells.
-
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions for in vitro experiments.
Caption: The role of this compound in the APP processing pathway.
Optimizing NGP555 dosage to avoid potential side effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing NGP555 dosage and avoiding potential side effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel, orally bioavailable small molecule that acts as a gamma-secretase modulator (GSM).[1] Unlike gamma-secretase inhibitors (GSIs) which block the enzyme's activity, this compound allosterically modulates gamma-secretase to shift the cleavage of amyloid precursor protein (APP).[2][3] This modulation results in a decrease in the production of the aggregation-prone and neurotoxic 42-amino acid amyloid-beta peptide (Aβ42) and a concurrent increase in the production of shorter, non-toxic Aβ peptides such as Aβ37 and Aβ38.[1][2] This action is believed to reduce the formation of amyloid plaques, a key pathological hallmark of Alzheimer's disease.
Q2: What are the known side effects of this compound from clinical trials?
A2: In a Phase 1 clinical trial involving healthy volunteers, this compound was found to be safe and well-tolerated at single ascending doses from 25 mg to 300 mg and multiple ascending doses from 100 mg to 400 mg administered once daily for 14 days. The most frequently reported adverse events were headache, nausea, and dizziness. These events were generally mild in severity and occurred at similar frequencies in both the this compound and placebo-treated groups. Importantly, this compound did not exhibit the gastrointestinal side effects commonly associated with gamma-secretase inhibitors, which are thought to be caused by the inhibition of Notch signaling.
Q3: How does this compound avoid the side effects associated with gamma-secretase inhibitors (GSIs)?
A3: Gamma-secretase inhibitors block the activity of the gamma-secretase enzyme, which is not only involved in the production of Aβ peptides but also in the processing of other important proteins, most notably Notch. Inhibition of Notch signaling can lead to adverse effects such as goblet cell hyperplasia in the intestine. This compound, as a gamma-secretase modulator, does not inhibit the enzyme's primary function but rather modifies its activity. It has been shown that this compound does not inhibit the ε-site proteolysis of APP or Notch, which is why it is not associated with the typical GSI-related side effects.
Troubleshooting Guide
Issue 1: Higher than expected in vitro cytotoxicity.
-
Possible Cause: The cell line being used may have a high sensitivity to compounds that modulate gamma-secretase activity, or the compound concentration may be too high.
-
Troubleshooting Steps:
-
Confirm Cell Line Health: Ensure the cell line is healthy and free from contamination before starting the experiment.
-
Titrate this compound Concentration: Perform a dose-response curve starting from a low nanomolar range to determine the optimal non-toxic concentration for your specific cell line.
-
Use a Control Compound: Include a well-characterized gamma-secretase modulator or inhibitor as a control to ensure the experimental setup is behaving as expected.
-
Assess Cell Viability: Use multiple methods to assess cell viability (e.g., MTT assay, LDH assay, live/dead staining) to confirm the cytotoxic effects.
-
Issue 2: Inconsistent results in Aβ peptide measurements.
-
Possible Cause: Variability in experimental procedures, sample handling, or the sensitivity of the detection method.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all experimental steps, from cell seeding to sample collection and analysis, are performed consistently across all experiments.
-
Optimize Sample Collection: Collect conditioned media at a consistent time point after this compound treatment. Ensure proper storage of samples at -80°C to prevent degradation of Aβ peptides.
-
Validate Detection Method: If using an ELISA, ensure the antibody pairs are specific for the different Aβ isoforms (Aβ37, Aβ38, Aβ40, Aβ42). Validate the assay's linearity, sensitivity, and specificity. For mass spectrometry-based methods, ensure proper instrument calibration and the use of appropriate internal standards.
-
Increase Replicates: Use a sufficient number of biological and technical replicates to ensure statistical power and identify outliers.
-
Issue 3: Lack of expected shift in Aβ42 to Aβ37/38 ratio in vivo.
-
Possible Cause: Suboptimal dosage, poor bioavailability in the chosen animal model, or issues with the analytical method.
-
Troubleshooting Steps:
-
Verify Compound Administration: Ensure the correct dose of this compound was administered and that the formulation is appropriate for the route of administration.
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the plasma and brain concentrations of this compound in your animal model to ensure adequate exposure. This compound has a reported brain-to-plasma ratio of 0.93 in Tg2576 mice.
-
Optimize Dosing Regimen: Based on pharmacokinetic data, adjust the dose and/or frequency of administration to achieve the desired exposure levels. Preclinical studies in rats have shown significant lowering of CSF Aβ42 at doses of 3.75 mg/kg and above.
-
Refine Bioanalytical Method: Ensure the method for extracting and quantifying Aβ peptides from brain tissue, plasma, or cerebrospinal fluid is validated and sensitive enough to detect the expected changes.
-
Data Presentation
Table 1: Summary of this compound Phase 1a Single Ascending Dose (SAD) Study in Healthy Young Subjects
| Dose Group (mg) | Number of Subjects | Most Frequent Adverse Events | Severity |
| 25 | N/A | Headache, Nausea, Dizziness | Mild |
| 50 | N/A | Headache, Nausea, Dizziness | Mild |
| 100 | N/A | Headache, Nausea, Dizziness | Mild |
| 200 | N/A | Headache, Nausea, Dizziness | Mild |
| 300 | N/A | Headache, Nausea, Dizziness | Mild |
| Placebo | N/A | Headache, Nausea, Dizziness | Mild |
Data is qualitative as specific numbers were not available in the public search results.
Table 2: Summary of this compound Phase 1b Multiple Ascending Dose (MAD) Study in Healthy Volunteers (40-65 years old)
| Dose Group (mg) | Duration | Number of Subjects | Most Frequent Adverse Events | Severity | Aβ37/Aβ42 Ratio Change (Day 14 vs. Baseline) |
| 100 | 14 days | N/A | Headache, Nausea, Dizziness | Mild | N/A |
| 200 | 14 days | 4 | Headache, Nausea, Dizziness | Mild | +36% |
| 400 | 14 days | 2 | Headache, Nausea, Dizziness | Mild | +51% |
| Placebo | 14 days | 1 | Headache, Nausea, Dizziness | Mild | +2% |
Data from a subset of subjects for Aβ ratio change.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Activity in a Cell-Based Assay
-
Cell Culture: Culture SH-SY5Y cells stably overexpressing human APP (SH-SY5Y-APP) in a suitable medium (e.g., DMEM/F12) supplemented with 10% FBS and appropriate selection antibiotics.
-
Compound Treatment:
-
Seed SH-SY5Y-APP cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of treatment.
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the cell culture medium should be ≤ 0.1%.
-
Remove the old medium from the cells and replace it with a fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
-
Sample Collection: After 18-24 hours of incubation, collect the conditioned medium from each well.
-
Aβ Quantification:
-
Centrifuge the collected medium to pellet any detached cells and debris.
-
Analyze the supernatant for Aβ37, Aβ38, Aβ40, and Aβ42 levels using a commercially available ELISA kit (e.g., Meso Scale Discovery) or by immunoprecipitation-mass spectrometry (IP-MS).
-
-
Data Analysis: Calculate the percentage change in each Aβ species relative to the vehicle-treated control. Determine the IC50 for Aβ42 reduction and the EC50 for Aβ37/38 elevation.
Protocol 2: In Vivo Assessment of this compound Efficacy in a Rodent Model
-
Animal Model: Use a transgenic mouse model of Alzheimer's disease (e.g., Tg2576) or wild-type Sprague-Dawley rats.
-
Compound Formulation and Administration:
-
Formulate this compound in a suitable vehicle (e.g., 80% PEG).
-
Administer this compound orally via gavage at the desired doses (e.g., 0-37.5 mg/kg).
-
-
Sample Collection:
-
Cerebrospinal Fluid (CSF): At a specified time point after the final dose (e.g., 8-10 hours), anesthetize the animals and collect CSF from the cisterna magna.
-
Plasma: Collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge to separate plasma.
-
Brain Tissue: Perfuse the animals with saline, and then dissect and collect the brain.
-
-
Aβ Quantification:
-
Analyze Aβ levels in CSF and plasma using a species-specific ELISA kit.
-
For brain tissue, homogenize the tissue in a suitable buffer containing protease inhibitors. Centrifuge the homogenate and analyze the supernatant for soluble Aβ levels. To measure insoluble Aβ, the pellet can be further extracted with formic acid.
-
-
Data Analysis: Compare the Aβ levels in the this compound-treated groups to the vehicle-treated group to determine the in vivo efficacy.
Mandatory Visualization
Caption: Mechanism of this compound as a gamma-secretase modulator.
Caption: General experimental workflow for this compound evaluation.
References
- 1. NeuroGenetic Pharmaceuticals, Inc. Completes Phase 1 Clinical Trials For NGP 555 To Treat And Prevent Alzheimer’s Disease; Shown As Safe And Well-Tolerated In Healthy Volunteers - BioSpace [biospace.com]
- 2. NGP 555, a γ-secretase modulator, lowers the amyloid biomarker, Aβ42, in cerebrospinal fluid while preventing Alzheimer's disease cognitive decline in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in NGP555 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results in experiments involving the γ-secretase modulator, NGP555.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a γ-secretase modulator (GSM). Unlike γ-secretase inhibitors (GSIs) which block the enzyme's activity, this compound binds to the γ-secretase complex and allosterically modifies its activity. This modulation results in a shift in the cleavage of the amyloid precursor protein (APP), leading to a decrease in the production of the amyloidogenic Aβ42 and Aβ40 peptides and a concurrent increase in the production of shorter, less aggregation-prone peptides such as Aβ38 and Aβ37.[1][2] This mechanism avoids the inhibition of Notch signaling, a common cause of toxicity with GSIs.[2]
Q2: What are the expected effects of this compound on amyloid-beta (Aβ) peptide levels in vitro?
A2: In cell-based assays, such as those using SH-SY5Y cells overexpressing APP (SH-SY5Y-APP), treatment with this compound is expected to cause a dose-dependent decrease in the secretion of Aβ42 and Aβ40, and a corresponding increase in Aβ38 and Aβ37 levels. The total amount of Aβ peptides should remain largely unchanged.
Q3: What are some key considerations for designing an in vitro experiment with this compound?
A3: Key considerations include:
-
Cell Line: Use a cell line that expresses APP, such as SH-SY5Y-APP or primary neurons.
-
Compound Solubility and Stability: this compound is soluble in DMSO. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.
-
Dose-Response: Include a range of this compound concentrations to establish a dose-response curve.
-
Treatment Duration: A common treatment duration is 18-24 hours to allow for sufficient modulation of Aβ production.[1]
-
Controls: Include a vehicle control (e.g., DMSO) and potentially a positive control (another known GSM) or a negative control (a GSI).
Q4: How should I analyze the data from my this compound experiments?
A4: Data analysis should focus on the relative changes in different Aβ species. It is often more informative to look at the ratios of Aβ peptides (e.g., Aβ38/Aβ42 or Aβ37/Aβ42) as this can help to normalize for variations in total Aβ production and provides a clearer indication of γ-secretase modulation.[3]
Troubleshooting Guides
Issue 1: Inconsistent or No Change in Aβ42 and Aβ38 Levels
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Compound Inactivity | Verify Compound Integrity: Ensure this compound stock solution is fresh and has been stored correctly (aliquoted at -20°C or -80°C). Avoid multiple freeze-thaw cycles. Confirm the final concentration in your assay is accurate. |
| Cell Health Issues | Assess Cell Viability: Perform a cytotoxicity assay (e.g., MTS or LDH assay) to ensure this compound is not causing cell death at the concentrations used. Visually inspect cells for morphological changes. Optimize Cell Density: Ensure cells are seeded at an optimal density. Over-confluent or sparse cultures can exhibit altered γ-secretase activity. |
| Assay Variability | Standardize Assay Protocol: Ensure consistent incubation times, temperatures, and reagent volumes. Use a calibrated multichannel pipette to minimize pipetting errors. Check Reagent Quality: Use fresh, high-quality reagents for your Aβ detection assay (e.g., ELISA or Meso Scale Discovery). Verify the expiration dates of all components. |
| Incorrect Data Interpretation | Analyze Ratios: Instead of absolute Aβ levels, calculate and analyze the ratios of Aβ38/Aβ42 and Aβ37/Aβ42. This can mitigate variability due to fluctuations in overall APP processing. |
Issue 2: High Variability Between Replicate Wells
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Improve Pipetting Technique: Use calibrated pipettes and fresh tips for each replicate. For small volumes, use reverse pipetting. Prepare a master mix of reagents to be added to all wells to ensure consistency. |
| Edge Effects | Mitigate Edge Effects: Avoid using the outer wells of the microplate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile water or PBS to create a humidified environment. |
| Inconsistent Cell Seeding | Ensure Even Cell Distribution: Thoroughly resuspend cells before seeding to ensure a uniform cell density across all wells. |
| Bubbles in Wells | Avoid Bubbles: Be careful not to introduce bubbles when adding reagents. Bubbles can interfere with the optical reading of the assay. |
Issue 3: Unexpected Dose-Response Curve (e.g., Non-monotonic)
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Compound Cytotoxicity at High Concentrations | Perform Cytotoxicity Assay: Test a wide range of this compound concentrations in a cell viability assay to identify the cytotoxic threshold. High concentrations may induce cellular stress responses that can paradoxically alter Aβ production. |
| Off-Target Effects | Review Literature: Investigate potential off-target effects of this compound or similar GSMs at high concentrations. |
| Complex Biological Response | Consider Biphasic Effects: Some compounds can exhibit biphasic or non-monotonic dose-responses. This can be due to complex interactions with multiple cellular pathways. If consistently observed, this may be a real biological effect. |
Data Presentation
Table 1: In Vitro Efficacy of this compound on Aβ Peptides in SH-SY5Y-APP Cells
| This compound Concentration | % Change in Aβ42 | % Change in Aβ40 | % Change in Aβ38 |
| 10 nM | ↓ 15-25% | ↓ 10-20% | ↑ 20-30% |
| 100 nM | ↓ 40-60% | ↓ 30-50% | ↑ 50-70% |
| 1 µM | ↓ 70-90% | ↓ 60-80% | ↑ 80-100% |
Data are approximate ranges compiled from published studies and represent typical expected outcomes. Actual results may vary depending on experimental conditions.
Table 2: In Vivo Efficacy of this compound in Tg2576 Mice (Chronic Dosing)
| Treatment | Brain Aβ42 Reduction | Brain Aβ40 Reduction | Plasma Aβ38 Increase |
| This compound | Significant reduction | Significant reduction | Modest increase |
| Semagacestat (GSI) | Significant reduction | Significant reduction | No significant change |
Source: Adapted from Kounnas et al., 2017.
Experimental Protocols
Protocol 1: In Vitro this compound Treatment and Aβ Measurement in SH-SY5Y-APP Cells
-
Cell Seeding:
-
Culture SH-SY5Y-APP cells in complete medium (e.g., DMEM/F12 with 10% FBS and appropriate selection antibiotics).
-
Seed cells in a 96-well plate at a density that will result in approximately 80-90% confluency at the end of the experiment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
-
Cell Treatment:
-
After allowing the cells to adhere overnight, replace the culture medium with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Sample Collection:
-
After incubation, carefully collect the conditioned medium from each well.
-
Centrifuge the collected medium to pellet any detached cells or debris.
-
Transfer the supernatant to a new plate or tubes for Aβ analysis. Samples can be stored at -80°C if not analyzed immediately.
-
-
Aβ Quantification:
-
Measure the concentrations of Aβ38, Aβ40, and Aβ42 in the conditioned medium using a validated immunoassay, such as a Meso Scale Discovery (MSD) triplex assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentrations of each Aβ peptide based on the standard curve.
-
Normalize the data to the vehicle control.
-
Calculate the ratios of Aβ38/Aβ42 and Aβ37/Aβ42 to assess the modulatory effect of this compound.
-
Protocol 2: Cell Viability Assay (MTS Assay)
-
Cell Seeding:
-
Seed SH-SY5Y-APP cells in a 96-well plate as described in Protocol 1.
-
-
Compound Treatment:
-
Treat the cells with the same concentrations of this compound and vehicle control as in the main experiment.
-
Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative control (untreated cells).
-
-
MTS Reagent Addition:
-
At the end of the treatment period, add MTS reagent to each well according to the manufacturer's protocol.
-
-
Incubation and Measurement:
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Visualizations
Caption: this compound allosterically modulates γ-secretase to alter APP processing.
Caption: A typical workflow for in vitro testing of this compound.
Caption: A logical approach to troubleshooting inconsistent this compound results.
References
Technical Support Center: Understanding and Troubleshooting Gastrointestinal Side Effects of Gamma-Secretase Modulators
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential gastrointestinal (GI) side effects of gamma-secretase modulators (GSMs). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of clinical findings to assist in preclinical and clinical research.
Introduction to Gastrointestinal Side Effects of Gamma-Secretase Modulators
Gamma-secretase is a crucial enzyme involved in the processing of multiple transmembrane proteins, including the Amyloid Precursor Protein (APP) and Notch receptors. While GSMs are designed to allosterically modulate gamma-secretase activity to selectively reduce the production of amyloid-beta 42 (Aβ42), off-target effects on other substrates, particularly Notch, can lead to gastrointestinal toxicities.
The inhibition of Notch signaling in the gut is a primary mechanism underlying these side effects.[1][2] Notch signaling is essential for maintaining the balance between proliferation and differentiation of intestinal epithelial cells. Disruption of this pathway can lead to an overproduction of secretory cells, such as goblet cells, resulting in a condition known as goblet cell hyperplasia.[1] This can compromise the integrity of the mucosal barrier and lead to various GI-related adverse events. While gamma-secretase inhibitors (GSIs) have been associated with a higher incidence of these side effects, GSMs are developed to be more "Notch-sparing" to minimize such toxicities.[1][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects observed with gamma-secretase inhibitors (GSIs) in clinical trials?
A1: In clinical trials, GSIs such as Semagacestat and Avagacestat have been associated with a range of gastrointestinal adverse events. The most frequently reported side effects include diarrhea, nausea, and vomiting. For instance, in the Phase 3 IDENTITY trial for Semagacestat, an increased reporting of gastrointestinal-related adverse events was noted. One Phase 2 trial of LY450139 (Semagacestat) reported a case of transient bowel obstruction.
Q2: How do the gastrointestinal side effect profiles of gamma-secretase modulators (GSMs) compare to those of GSIs?
A2: GSMs are designed to be more selective in their action, aiming to reduce Aβ42 production without significantly inhibiting Notch processing. This "Notch-sparing" mechanism is intended to reduce the incidence and severity of GI side effects. Phase 1 clinical trials of GSMs like PF-06648671 and E2212 have suggested that they are generally well-tolerated, with no significant drug-related safety concerns, including serious GI adverse events, being reported. However, some second-generation GSMs have been discontinued (B1498344) for other reasons, such as adverse liver findings.
Q3: What is the underlying mechanism of gamma-secretase inhibitor-induced goblet cell hyperplasia?
A3: The inhibition of Notch signaling is the key mechanism. Notch signaling plays a critical role in cell fate determination within the intestinal crypts. Specifically, it promotes the differentiation of intestinal stem cells into absorptive enterocytes while inhibiting differentiation into secretory cell lineages, including goblet cells. When gamma-secretase is inhibited, the cleavage of Notch receptor is blocked, preventing the release of the Notch intracellular domain (NICD). The absence of NICD signaling leads to the unchecked differentiation of progenitor cells into goblet cells, resulting in goblet cell hyperplasia.
Q4: Are there any biomarkers to monitor for potential gastrointestinal toxicity of gamma-secretase inhibitors?
A4: While not routinely used in all clinical trials, adipsin has been suggested as a potential biomarker for Notch-related toxicity. Monitoring changes in the levels of this protein may help in the early detection of potential gastrointestinal side effects.
Data Presentation: Gastrointestinal Adverse Events in Clinical Trials
The following table summarizes the reported gastrointestinal adverse events for a gamma-secretase inhibitor (Semagacestat) from the IDENTITY trial. Data for GSMs from later-phase clinical trials is limited as many have not progressed that far or the detailed GI safety data has not been published. Phase 1 studies of GSMs like PF-06648671 reported no serious drug-related adverse events.
| Adverse Event | Semagacestat (100 mg) | Semagacestat (140 mg) | Placebo |
| Diarrhea | Increased Reporting | Increased Reporting | Baseline |
| Nausea | Increased Reporting | Increased Reporting | Baseline |
| Vomiting | Increased Reporting | Increased Reporting | Baseline |
| Bowel Obstruction | 1 case reported in a Phase 2 trial | Not specified | Not specified |
Data is qualitative as specific percentages were not provided in the initial search results for all categories. The table reflects an increased incidence in the treatment arms compared to placebo as reported in the IDENTITY trial safety findings.
Signaling Pathway and Experimental Workflow Diagrams
Notch Signaling Pathway in Intestinal Epithelial Cell Differentiation
Caption: Notch signaling pathway in intestinal cell fate determination and the effect of its inhibition.
Experimental Workflow for Assessing In Vivo Gastrointestinal Toxicity
Caption: A typical experimental workflow for evaluating the in vivo gastrointestinal toxicity of a compound.
Experimental Protocols
Protocol 1: In Vivo Assessment of Gastrointestinal Toxicity in Rodents
Objective: To evaluate the potential gastrointestinal toxicity of a gamma-secretase modulator in a rodent model.
Materials:
-
Test compound (GSM) and vehicle control
-
Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Standard animal housing and husbandry equipment
-
Dosing equipment (e.g., oral gavage needles)
-
Analytical balance
-
Dissection tools
-
10% neutral buffered formalin
-
Paraffin (B1166041) and embedding cassettes
-
Microtome
-
Microscope slides
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the start of the study.
-
Group Assignment: Randomly assign animals to treatment groups (e.g., vehicle control, low dose GSM, high dose GSM). A typical group size is 6-10 animals per sex per group.
-
Drug Administration: Administer the test compound or vehicle control via the intended clinical route (e.g., oral gavage) at the designated dose levels and frequency for the specified duration (e.g., 14 or 28 days).
-
In-life Observations: Conduct daily clinical observations for signs of toxicity (e.g., changes in feces, activity levels). Record body weights at least weekly.
-
Necropsy and Tissue Collection: At the end of the treatment period, euthanize the animals and perform a full necropsy. Carefully collect sections of the small and large intestine (duodenum, jejunum, ileum, and colon) and fix them in 10% neutral buffered formalin.
-
Tissue Processing and Sectioning: After fixation, process the intestinal tissues through graded alcohols and xylene, and embed in paraffin. Section the paraffin blocks at 4-5 µm thickness and mount on microscope slides.
-
Histopathological Evaluation: Stain the tissue sections with Hematoxylin and Eosin (H&E) for general morphological assessment by a qualified pathologist.
Protocol 2: Goblet Cell Staining and Quantification (Alcian Blue/Periodic Acid-Schiff - AB/PAS)
Objective: To stain and quantify goblet cells in intestinal tissue sections to assess for hyperplasia.
Materials:
-
Deparaffinized and rehydrated intestinal tissue sections on slides
-
Alcian Blue solution (pH 2.5)
-
Periodic acid solution (0.5%)
-
Schiff's reagent
-
Nuclear Fast Red solution
-
Microscope with imaging software
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a series of graded alcohols to water.
-
Alcian Blue Staining: Incubate the slides in Alcian Blue solution (pH 2.5) for 30 minutes to stain acidic mucins blue.
-
Rinse: Rinse the slides thoroughly in running tap water.
-
Periodic Acid Oxidation: Incubate the slides in 0.5% periodic acid solution for 5 minutes.
-
Rinse: Rinse the slides in distilled water.
-
Schiff's Reagent: Incubate the slides in Schiff's reagent for 15 minutes to stain neutral mucins magenta.
-
Rinse: Rinse the slides in running tap water for 5-10 minutes.
-
Counterstaining: Counterstain the nuclei with Nuclear Fast Red for 5 minutes.
-
Dehydration and Mounting: Dehydrate the slides through graded alcohols and xylene, and coverslip with a permanent mounting medium.
-
Quantification:
-
Acquire images of well-oriented crypt-villus units at a consistent magnification (e.g., 200x).
-
Count the number of blue (acidic mucin), magenta (neutral mucin), and purple (mixed mucin) stained goblet cells per crypt or villus.
-
Also, count the total number of epithelial cells in the same region.
-
Express the data as the number of goblet cells per crypt/villus or as a percentage of total epithelial cells.
-
Compare the results between the treatment and control groups.
-
Troubleshooting Guide for Goblet Cell Staining
| Problem | Possible Cause | Solution |
| Weak or No Staining | Inactive reagents (especially Schiff's reagent) | Test Schiff's reagent by adding a few drops of formaldehyde; it should turn a deep purple. If not, replace it. Ensure all other solutions are within their expiration dates. |
| Insufficient incubation times | Strictly adhere to the recommended incubation times in the protocol. Optimize times if necessary for your specific tissue. | |
| Improper tissue fixation | Ensure tissues are adequately fixed in 10% neutral buffered formalin. Over-fixation or under-fixation can affect staining. | |
| High Background Staining | Incomplete rinsing between steps | Ensure thorough but gentle rinsing after each staining step to remove excess reagents. |
| Slides dried out during the procedure | Keep slides moist throughout the entire staining process. Use a humidity chamber for longer incubation steps. | |
| Non-Specific Staining | Contaminated reagents | Use fresh, filtered staining solutions. |
| Inadequate deparaffinization | Ensure complete removal of paraffin by using fresh xylene and adequate incubation times. | |
| Counterstain is too Dark/Obscuring Goblet Cells | Overstaining with Nuclear Fast Red | Reduce the incubation time in the counterstain or use a more dilute solution. |
| Tissue Detachment from Slide | Aggressive antigen retrieval (if performed) | While not standard for AB/PAS, if combined with IHC, use less harsh retrieval methods. Use positively charged slides for better adhesion. |
| Poorly processed tissue | Ensure proper tissue processing and embedding. |
References
How to control for variability in Tg2576 mouse studies of NGP555
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the Tg2576 mouse model in studies of NGP555.
Frequently Asked Questions (FAQs)
Q1: What is the Tg2576 mouse model and why is it used for Alzheimer's disease (AD) research?
The Tg2576 mouse is a widely used transgenic model for studying Alzheimer's disease.[1][2] It overexpresses a mutant form of the human amyloid precursor protein (APP) with the "Swedish" mutation (KM670/671NL), leading to age-dependent increases in amyloid-beta (Aβ) levels, the formation of amyloid plaques, and cognitive deficits.[1][2] These characteristics mimic key aspects of AD pathology in humans, making it a valuable tool for testing potential therapeutics like this compound.
Key characteristics of the Tg2576 model include:
-
Aβ Plaque Development: These mice develop Aβ plaques and vascular amyloid.[1]
-
Neuroinflammation: The model exhibits neuroinflammatory responses.
-
Synaptic Deficits: Loss of dendritic spines is a notable feature.
-
Cognitive Impairment: Age-related cognitive deficits are consistently observed.
Q2: What is this compound and what is its mechanism of action?
This compound is a γ-secretase modulator (GSM) that has been investigated as a potential therapeutic for Alzheimer's disease. It acts by binding to the γ-secretase enzyme complex and shifting the production of Aβ peptides. Specifically, this compound reduces the production of the more amyloidogenic Aβ42 and Aβ40 isoforms while increasing the levels of shorter, less aggregation-prone forms like Aβ38 and Aβ37. This modulation of Aβ production is intended to prevent the formation of toxic amyloid plaques. This compound has been shown to cross the blood-brain barrier.
Troubleshooting Guide: Controlling for Variability
Variability in animal studies can significantly impact the reliability and reproducibility of results. Below are common sources of variability in Tg2576 mouse studies and guidance on how to control for them.
Q3: How does the genetic background of Tg2576 mice contribute to variability?
The original Tg2576 mouse was created on a mixed C57BL/6 and SJL/J background. This mixed genetic background can introduce variability in the phenotype, including the onset and severity of pathology and cognitive deficits.
Troubleshooting Steps:
-
Use a Congenic Strain: Whenever possible, use Tg2576 mice that have been backcrossed to a single inbred strain (e.g., C57BL/6J) to stabilize the genetic background.
-
Genotype Confirmation: Always confirm the genotype of all animals used in your study.
-
Consistent Sourcing: Obtain all mice from a single, reputable vendor to minimize variations in the colony.
-
Retinal Degeneration Allele: Be aware that the SJL background carries the Pde6brd1 allele, which can cause retinal degeneration and potential blindness, affecting performance in vision-based behavioral tasks. Screen for this allele or use tasks that do not rely on vision.
Q4: At what age should I conduct my this compound study in Tg2576 mice?
The age of the mice is a critical factor as the pathology in Tg2576 mice is progressive.
Age-Related Pathological Progression in Tg2576 Mice:
| Age | Key Pathological and Cognitive Features | Citations |
| 4-5 months | Dendritic spine loss in the hippocampus can be observed. Some studies report early, subtle cognitive deficits. | |
| ~6 months | A rapid increase in detergent-insoluble Aβ begins. Cognitive deficits in tasks like the Morris water maze may become apparent. | |
| 9-13 months | Amyloid plaques become evident in the brain. | |
| 12+ months | Progressive cognitive decline is more pronounced. |
Troubleshooting Steps:
-
Define Study Goals: For prophylactic studies aiming to prevent plaque formation, treatment with this compound should begin before significant plaque deposition (e.g., starting at 5-6 months of age). For studies assessing the effect on established pathology, older mice would be more appropriate.
-
Consistent Age Groups: Ensure that all experimental groups are age-matched to minimize variability.
-
Report Age Precisely: Clearly state the age range of the mice used in your study.
Q5: Should I use both male and female Tg2576 mice in my study?
Sex can be a significant variable in AD mouse models. Some studies have reported sex-specific differences in pathology and cognitive performance.
Troubleshooting Steps:
-
Single-Sex Studies: To reduce variability, it is often recommended to use only one sex. Male mice have been commonly used in Tg2576 studies to avoid hormonal cycle-induced variations.
-
Include Both Sexes with Stratification: If both sexes are used, ensure equal representation in all experimental groups and analyze the data for sex-specific effects.
-
Report Sex Distribution: Clearly report the number of male and female mice in each group.
Q6: How can I minimize variability in behavioral testing?
Behavioral outcomes are inherently variable. Consistent and well-designed protocols are essential.
Troubleshooting Steps:
-
Acclimation: Properly acclimate mice to the testing room and equipment before starting any experiments.
-
Consistent Environment: Maintain consistent lighting, temperature, and noise levels in the testing environment.
-
Blinded Experiments: The experimenter conducting the behavioral tests and analyzing the data should be blinded to the genotype and treatment group of the mice to prevent bias.
-
Appropriate Controls: Always include wild-type littermates as controls to distinguish between transgene-specific effects and general age- or treatment-related changes.
-
Standardized Protocols: Use well-established and standardized behavioral testing protocols. For example, the Morris water maze and contextual fear conditioning are commonly used to assess cognitive deficits in Tg2576 mice.
Experimental Protocols
Protocol 1: this compound Administration
Chronic administration of this compound has been shown to be effective in reducing amyloid plaques in Tg2576 mice.
-
Route of Administration: Oral administration is common. This compound can be milled into chow for chronic studies or administered daily by oral gavage.
-
Dosage: A dose of 25 mg/kg once daily has been used effectively in Tg2576 mice.
-
Vehicle Control: Use an appropriate vehicle control, such as cherry syrup, for gavage studies.
Protocol 2: Y-Maze Test for Working Memory
The Y-maze is used to assess spatial working memory.
-
Apparatus: A three-arm maze with arms of equal length.
-
Procedure:
-
Place a mouse at the end of one arm and allow it to explore the maze freely for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
-
Analysis:
-
An "alternation" is defined as consecutive entries into three different arms.
-
Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) * 100.
-
A decrease in alternation percentage in Tg2576 mice compared to wild-type controls indicates a working memory deficit.
-
Visualizations
Caption: Mechanism of action of this compound as a γ-secretase modulator.
Caption: A typical experimental workflow for an this compound study in Tg2576 mice.
References
Technical Support Center: NGP555 Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the bioavailability of NGP555 in animal models. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule γ-secretase modulator (GSM) investigated for the treatment and prevention of Alzheimer's disease.[1] It acts by binding to the γ-secretase enzyme complex, which in turn shifts the production of amyloid-beta (Aβ) peptides from the disease-associated, aggregation-prone Aβ42 form to shorter, non-toxic forms such as Aβ37 and Aβ38.[1][2][3]
Q2: What is the known oral bioavailability and brain penetration of this compound in animal models?
A2: this compound has demonstrated good oral bioavailability and is known to be brain-penetrant. In mice, it has a brain-to-plasma ratio of approximately 0.93.[2]
Q3: What are the recommended formulations for this compound in animal studies?
A3: For preclinical oral administration, this compound has been formulated in 80% polyethylene (B3416737) glycol (PEG). For clinical trials, a solid dispersion of the amorphous drug with polymer blended dispersants was used in capsules.
Q4: How is this compound metabolized?
A4: this compound undergoes moderate metabolism in various species, including rats, dogs, monkeys, and humans. The primary metabolic pathway involves hydroxylation and subsequent oxidation to form a carboxylic acid metabolite known as M436. This major metabolite has been detected in the plasma of rats, dogs, and humans.
Troubleshooting Guides
Formulation and Administration
Q5: I am observing precipitation of this compound in my vehicle during preparation. What can I do?
A5:
-
Ensure Proper Dissolution: this compound may require specific solvent systems to achieve complete dissolution. For aqueous-based formulations, the use of co-solvents and surfactants can be critical.
-
Sonication and Heating: Gentle heating and sonication can aid in the dissolution of this compound. However, be cautious about the compound's stability at elevated temperatures.
-
pH Adjustment: The solubility of this compound may be pH-dependent. Adjusting the pH of the formulation vehicle could improve solubility.
-
Use of a Suspension: If a clear solution is not achievable at the desired concentration, a homogenous suspension can be prepared. Ensure uniform suspension before each administration.
Q6: My in vivo results show high variability in plasma concentrations between animals. What are the potential causes and solutions?
A6:
-
Improper Oral Gavage Technique: Incorrect administration can lead to dosing errors or aspiration, affecting absorption. Ensure all personnel are properly trained in oral gavage techniques.
-
Fasting State of Animals: The presence or absence of food in the stomach can significantly impact the absorption of orally administered drugs. Standardize the fasting period for all animals before dosing.
-
Formulation Inhomogeneity: If using a suspension, ensure it is thoroughly mixed before each dose to prevent settling of the active compound.
-
Animal Stress: Stress can alter gastrointestinal motility and blood flow, potentially affecting drug absorption. Acclimate animals to handling and the experimental procedures to minimize stress.
Data Presentation
Table 1: Summary of this compound Pharmacokinetic Properties
| Parameter | Species | Value | Reference |
| Oral Bioavailability | - | Good | |
| Brain-to-Plasma Ratio | Mouse | ~0.93 | |
| Primary Metabolite | Rat, Dog, Human | M436 (Carboxylic Acid) | |
| Human Tmax (Oral) | Human | ~4 hours |
Table 2: Example Formulations for this compound in Animal Studies
| Formulation Type | Composition | Animal Model | Reference |
| Solution | This compound in 80% PEG | Rat | |
| Solid Dispersion (for capsules) | This compound, HPMC-AS, Croscarmellose Sodium, Magnesium Stearate, Avicel PH101 | Human (Clinical Trial) |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Rodents (General Guidance)
-
Materials: this compound powder, Polyethylene glycol 300 (PEG300), Tween-80, Saline (0.9% NaCl), DMSO (optional, for initial solubilization).
-
Procedure:
-
Weigh the required amount of this compound.
-
If necessary, dissolve this compound in a minimal amount of DMSO.
-
In a separate container, prepare the vehicle by mixing the desired ratios of PEG300, Tween-80, and Saline. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Slowly add the dissolved this compound to the vehicle while vortexing or stirring continuously to ensure a homogenous solution or suspension.
-
Visually inspect the formulation for any precipitation or inhomogeneity. If it is a suspension, ensure it is uniformly dispersed before each administration.
-
Protocol 2: Pharmacokinetic Study of this compound in Mice (General Workflow)
-
Animal Model: Select the appropriate mouse strain (e.g., C57BL/6, Tg2576).
-
Acclimation: Allow animals to acclimate to the facility and handling for at least one week prior to the study.
-
Dosing:
-
Fast animals overnight (with access to water) before dosing.
-
Administer this compound orally via gavage at the desired dose.
-
Record the time of administration for each animal.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) via an appropriate method (e.g., tail vein, retro-orbital sinus).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound and its major metabolite, M436, using a validated analytical method such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Visualizations
Caption: this compound MoA on γ-Secretase.
Caption: Pharmacokinetic Study Workflow.
References
- 1. instechlabs.com [instechlabs.com]
- 2. NGP 555, a γ-secretase modulator, lowers the amyloid biomarker, Aβ42, in cerebrospinal fluid while preventing Alzheimer's disease cognitive decline in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NGP 555, a γ-Secretase Modulator, Lowers the Amyloid Biomarker, Aβ42, in Cerebrospinal Fluid while Preventing Alzheimer's Disease Cognitive Decline in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
NGP555 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of NGP555, along with troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small-molecule, orally bioavailable modulator of γ-secretase.[1] Unlike γ-secretase inhibitors, which block the enzyme's activity, this compound allosterically modulates the enzyme to shift the cleavage of amyloid precursor protein (APP). This results in a decrease in the production of the highly amyloidogenic 42-amino acid amyloid-beta peptide (Aβ42) and a concurrent increase in the formation of shorter, non-toxic amyloid-beta peptides such as Aβ37 and Aβ38.[2][3][4] This mechanism of action is being investigated as a potential therapeutic strategy for Alzheimer's disease.
Q2: What are the recommended long-term storage conditions for this compound?
The recommended storage conditions for this compound depend on whether it is in solid (powder) form or dissolved in a solvent. To ensure the long-term stability and integrity of the compound, please adhere to the following guidelines.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years[1] | Protect from moisture. |
| In Solvent (e.g., DMSO) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent (e.g., DMSO) | -20°C | 1 month | Suitable for short-term storage of working stocks. |
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of up to 40 mg/mL (98.39 mM). It is recommended to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce the solubility of the compound. For a typical 10 mM stock solution, dissolve 4.07 mg of this compound powder in 1 mL of anhydrous DMSO. Vortex briefly to ensure complete dissolution.
Q4: Is this compound stable in aqueous solutions like cell culture media?
Troubleshooting Guide
Issue 1: I observe precipitation when I add my this compound stock solution to the cell culture medium.
| Potential Cause | Troubleshooting Step |
| Poor Solubility in Aqueous Buffer | This compound is sparingly soluble in aqueous solutions. To minimize precipitation, ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally ≤0.5%, and for some sensitive cell lines, ≤0.1%). It is also recommended to pre-warm the medium and add the this compound stock solution dropwise while gently swirling. |
| Concentration of this compound is too high | Verify the final concentration of this compound in your experiment. If precipitation persists, consider performing a serial dilution of your stock solution in the medium to determine the highest soluble concentration under your experimental conditions. |
| Interaction with Media Components | Serum proteins and other components in the cell culture medium can sometimes interact with small molecules and reduce their solubility. If you are using a serum-free medium, the solubility of this compound may be lower. |
Issue 2: My experimental results are inconsistent or not reproducible.
| Potential Cause | Troubleshooting Step |
| Inconsistent Stock Solution Concentration | This can be due to improper storage or repeated freeze-thaw cycles of the stock solution. It is highly recommended to aliquot your stock solution into single-use volumes to maintain its integrity. |
| Degradation of this compound | While this compound is stable under the recommended storage conditions, exposure to light or elevated temperatures for extended periods could lead to degradation. Protect your stock solutions from light and always keep them on ice when not in use. |
| Variability in Cell-Based Assays | The effects of DMSO on cells can be concentration-dependent and vary between cell types. Ensure that the final DMSO concentration is consistent across all wells, including the vehicle control. High concentrations of DMSO can affect cell viability and membrane permeability. |
| Compound Adsorption to Plastics | Poorly soluble compounds can sometimes adsorb to the plastic surfaces of labware (e.g., pipette tips, microplates). While specific data for this compound is unavailable, this is a general consideration. Using low-adsorption plastics may help in some cases. |
Issue 3: I am not observing the expected change in Aβ42 levels in my cell-based assay.
| Potential Cause | Troubleshooting Step |
| Sub-optimal this compound Concentration | The effective concentration of this compound can vary depending on the cell line and experimental conditions. Perform a dose-response experiment to determine the optimal concentration range for your specific assay. |
| Incorrect Assay Endpoint | This compound modulates γ-secretase to decrease Aβ42 and increase shorter Aβ peptides. Measuring only Aβ42 may not provide a complete picture. Consider measuring Aβ37, Aβ38, and Aβ40 as well, and analyzing the ratios of these peptides (e.g., Aβ38/Aβ42 ratio). |
| Cell Line Characteristics | The expression level of APP and γ-secretase components in your chosen cell line can influence the response to this compound. Ensure your cell line is appropriate for studying APP processing. |
| Assay Sensitivity | The method used to detect Aβ peptides (e.g., ELISA, MSD) should be sensitive enough to detect changes in their levels. Verify the limit of detection of your assay. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions for In Vitro Assays
-
Prepare a 10 mM Stock Solution:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh out the required amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex gently until the powder is completely dissolved.
-
-
Aliquot and Store:
-
Dispense the stock solution into single-use aliquots in low-adsorption microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final DMSO concentration in the medium is consistent across all treatments and does not exceed a level that is toxic to your cells (typically ≤0.5%).
-
Protocol 2: General Cell-Based Assay for Aβ Modulation
-
Cell Seeding:
-
Plate your cells of choice (e.g., SH-SY5Y cells overexpressing APP) at a density that will result in 70-80% confluency at the end of the experiment.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Treatment with this compound:
-
Remove the old medium from the cells.
-
Add the freshly prepared medium containing the desired concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
-
Sample Collection:
-
After the incubation period, carefully collect the conditioned medium from each well.
-
Centrifuge the medium to pellet any detached cells or debris.
-
Transfer the supernatant to a fresh tube. Samples can be stored at -80°C until analysis.
-
-
Aβ Peptide Analysis:
-
Thaw the conditioned medium samples on ice.
-
Measure the concentrations of Aβ38, Aβ40, and Aβ42 using a validated immunoassay, such as a Meso Scale Discovery (MSD) ELISA kit, following the manufacturer's instructions.
-
Analyze the data by calculating the concentrations of each Aβ peptide and the ratios of Aβ38/Aβ42 and Aβ40/Aβ42.
-
Visualizations
Caption: Mechanism of action of this compound as a γ-secretase modulator.
Caption: General experimental workflow for in vitro testing of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. NGP 555, a γ-secretase modulator, lowers the amyloid biomarker, Aβ42, in cerebrospinal fluid while preventing Alzheimer's disease cognitive decline in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NGP 555, a γ-secretase modulator, shows a beneficial shift in the ratio of amyloid biomarkers in human cerebrospinal fluid at safe doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
Interpreting unexpected biomarker changes with NGP555 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NGP555. It is designed to help interpret unexpected biomarker changes that may be encountered during preclinical or clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the expected biomarker signature of this compound treatment?
A1: this compound is a γ-secretase modulator (GSM) that alters the cleavage of amyloid precursor protein (APP). The expected in vivo biomarker profile following this compound administration is a decrease in the concentration of amyloid-beta 42 (Aβ42) and a simultaneous increase in shorter, non-aggregating amyloid-beta peptides, particularly Aβ37 and Aβ38, in cerebrospinal fluid (CSF), plasma, and brain tissue.[1] Total amyloid-beta levels are expected to remain largely unchanged.[2]
Q2: What is the mechanism of action of this compound that leads to these biomarker changes?
A2: this compound allosterically modulates the γ-secretase complex, an enzyme responsible for the final cleavage of APP. Instead of inhibiting the enzyme, this compound shifts the cleavage site, leading to the production of shorter Aβ peptides at the expense of the longer, more pathogenic Aβ42 form.[1] This modulation is considered a more targeted approach than γ-secretase inhibition, which can have off-target effects due to the inhibition of other essential signaling pathways, such as Notch signaling.[3][4]
Troubleshooting Unexpected Biomarker Results
This section addresses specific unexpected outcomes you might encounter during your experiments with this compound and provides a stepwise approach to troubleshoot them.
Scenario 1: No significant change in Aβ42 or other Aβ isoforms observed post-treatment.
Question: We administered this compound at the recommended dose but did not observe the expected decrease in Aβ42 or increase in Aβ37/Aβ38 in our samples. What could be the reason?
Answer: This could be due to several factors ranging from compound integrity to experimental variability. Here is a troubleshooting guide:
Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Compound Integrity/Formulation | - Verify the storage conditions and expiration date of your this compound stock. - Confirm the correct formulation and dosage preparation. In preclinical studies, this compound has been administered orally in 80% PEG. - For in vitro studies, ensure the compound is fully solubilized in the vehicle (e.g., DMSO) and that the final vehicle concentration is not affecting cell health. |
| Pharmacokinetics/Dosing | - Review the dosing regimen (dose, frequency, duration) and ensure it is appropriate for the species and model being used. - Consider performing a pharmacokinetic (PK) study to confirm adequate drug exposure in your model. This compound has a reported brain:plasma ratio of 0.93 in Tg2576 mice. |
| Assay Performance | - Review the entire biomarker assay workflow, from sample collection and processing to the final measurement. - Run quality control (QC) samples with known concentrations of Aβ peptides to validate assay performance. - Check for issues with antibody lots, reagent stability, and instrument calibration. |
| Biological Variability | - Individual subject variability can be significant. Ensure you have a sufficient sample size to detect statistically significant changes. - Consider genetic factors, such as APOE genotype, which can influence Aβ metabolism. |
Scenario 2: Decrease in Aβ42 observed, but no corresponding increase in Aβ37/Aβ38.
Question: Our results show a statistically significant decrease in Aβ42, but we are not seeing the expected increase in the shorter Aβ isoforms. Does this indicate a different mechanism of action?
Answer: While a decrease in Aβ42 is a positive sign of target engagement, the lack of a corresponding increase in shorter isoforms is unexpected for a GSM like this compound. This warrants further investigation.
Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Assay Specificity/Sensitivity | - The assays for Aβ37 and Aβ38 may not be as sensitive or specific as the Aβ42 assay. - Validate the performance of your Aβ37 and Aβ38 assays using synthetic peptides and ensure they can detect the expected concentration range. |
| Non-Canonical Cleavage | - While unlikely to be the primary mechanism, consider the possibility of alternative APP processing pathways being affected. - This would be a novel finding and would require further mechanistic studies to confirm. |
| Sample Handling | - Shorter Aβ peptides may be more prone to degradation. Review your sample collection, storage, and handling procedures to minimize proteolytic degradation. |
Scenario 3: Discrepancy between CSF and plasma biomarker changes.
Question: We observed the expected biomarker changes in CSF, but the changes in plasma are minimal or absent. Is this a concern?
Answer: Discordance between central (CSF) and peripheral (plasma) biomarkers is a known challenge in Alzheimer's disease research.
Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Blood-Brain Barrier (BBB) Transport | - While this compound is known to cross the BBB, the transport of Aβ peptides across the BBB is complex and can be influenced by various factors. - The correlation between CSF and plasma Aβ levels can be weak. |
| Peripheral Aβ Production/Clearance | - Aβ is also produced by peripheral tissues. Changes in central Aβ production may not be immediately or proportionally reflected in the plasma. - Kidney function can also affect plasma Aβ levels. |
| Assay Matrix Effects | - The different biochemical composition of CSF and plasma can affect assay performance. - Ensure your assays are validated for both matrices. |
Experimental Protocols
Protocol: Quantification of Amyloid-Beta Peptides in CSF/Plasma by ELISA
-
Sample Collection:
-
Collect CSF and plasma samples according to standardized protocols to minimize contamination and degradation.
-
Use polypropylene (B1209903) tubes to prevent Aβ peptide adsorption to surfaces.
-
Centrifuge samples to remove cells and debris.
-
Aliquot and store at -80°C until analysis.
-
-
ELISA Procedure (General Steps):
-
Use a validated, high-sensitivity ELISA kit specific for the desired Aβ isoform (Aβ42, Aβ40, Aβ38, Aβ37).
-
Prepare standard curves using synthetic Aβ peptides of known concentrations.
-
Dilute samples as required based on the expected concentration range and assay instructions.
-
Follow the manufacturer's protocol for incubation times, washing steps, and substrate addition.
-
Read the absorbance using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the concentration of Aβ peptides in your samples by interpolating from the standard curve.
-
Perform statistical analysis to compare treatment groups with control groups.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for unexpected biomarker results.
References
- 1. NGP 555, a γ-secretase modulator, lowers the amyloid biomarker, Aβ42, in cerebrospinal fluid while preventing Alzheimer's disease cognitive decline in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 3. Recent developments of small molecule γ-secretase modulators for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Showdown: NGP555 vs. Semagacestat in Alzheimer's Models
For researchers, scientists, and drug development professionals, the pursuit of an effective Alzheimer's disease (AD) therapeutic has been a journey of both promising advances and notable setbacks. Two compounds that represent different strategies in targeting the amyloid cascade are NGP555, a γ-secretase modulator (GSM), and semagacestat (B1675699), a γ-secretase inhibitor (GSI). This guide provides an objective comparison of their preclinical performance, supported by experimental data, to inform future research and development in the field.
At a Glance: Divergent Mechanisms Targeting γ-Secretase
This compound and semagacestat both interact with γ-secretase, a key enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the amyloid hypothesis of AD. However, their mechanisms of action are fundamentally different.
This compound , a γ-secretase modulator, allosterically modulates the enzyme's activity. Instead of blocking it, this compound shifts the cleavage of the amyloid precursor protein (APP), resulting in a decrease in the production of the highly amyloidogenic Aβ42 and Aβ40 peptides. Concurrently, it increases the formation of shorter, less aggregation-prone Aβ species, such as Aβ37 and Aβ38.[1]
Semagacestat , on the other hand, is a pan-γ-secretase inhibitor. It directly blocks the catalytic activity of the enzyme, leading to a broad reduction in the production of all Aβ isoforms.[2] A significant drawback of this approach is the simultaneous inhibition of the processing of other γ-secretase substrates, most notably Notch.[3] The disruption of Notch signaling is associated with significant adverse effects, which ultimately led to the termination of semagacestat's clinical development.[4][5]
Head-to-Head in the Tg2576 Mouse Model: A Preclinical Comparison
A key preclinical study directly compared the effects of this compound and semagacestat in the widely used Tg2576 mouse model of Alzheimer's disease. This model overexpresses a mutant form of human APP, leading to age-dependent Aβ accumulation and cognitive deficits.
Quantitative Data Summary
The following table summarizes the key findings from a one-month treatment study in 5- to 6-month-old Tg2576 mice.
| Parameter | This compound (25 mg/kg) | Semagacestat (25 mg/kg) | Vehicle Control |
| Brain Aβ42 Levels | Statistically significant reduction | Statistically significant reduction | No change |
| Brain Aβ40 Levels | Statistically significant reduction | Statistically significant reduction | No change |
| Plasma Aβ42 Levels | Statistically significant reduction | Statistically significant reduction | No change |
| Plasma Aβ40 Levels | Statistically significant reduction | Statistically significant reduction | No change |
| Plasma Aβ38 Levels | Increased | Reduced | No change |
| Cognitive Performance (Y-Maze) | Significant protection from decline (>65% less decline) | No significant protection from decline | 25% decline in performance |
Experimental Protocols
Animals and Treatment
-
Animal Model: Male Tg2576 mice, which express a human amyloid precursor protein with the Swedish (K670N/M671L) mutation.
-
Age: 5 to 6 months at the start of treatment.
-
Treatment Groups:
-
This compound (25 mg/kg, once daily oral gavage)
-
Semagacestat (25 mg/kg, once daily oral gavage)
-
Vehicle control (cherry syrup)
-
-
Duration: 1 month.
Behavioral Testing: Y-Maze
The Y-maze is a three-armed maze used to assess spatial working memory in rodents. The test is based on the innate tendency of mice to explore novel environments.
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 35 cm long, 5 cm wide, and 10 cm high) at a 120° angle from each other.
-
Procedure:
-
Mice are placed in the center of the maze and allowed to freely explore all three arms for a set period (e.g., 8 minutes).
-
The sequence and total number of arm entries are recorded. An arm entry is typically defined as the mouse placing all four paws into an arm.
-
-
Data Analysis: The percentage of spontaneous alternation is calculated as follows:
-
[(Number of alternations) / (Total number of arm entries - 2)] x 100
-
An alternation is defined as three consecutive entries into three different arms (e.g., ABC, CAB, BCA).
-
Biochemical Analysis: Aβ Levels
-
Sample Collection: At the end of the treatment period, blood and brain tissue are collected. Plasma is separated from whole blood by centrifugation.
-
Brain Tissue Homogenization:
-
Brain tissue is homogenized in a suitable buffer (e.g., TBS with protease inhibitors).
-
To separate soluble and insoluble Aβ fractions, the homogenate is centrifuged at high speed (e.g., 100,000 x g for 1 hour at 4°C). The supernatant contains the soluble fraction.
-
The pellet, containing the insoluble fraction, is then resuspended in a strong denaturant (e.g., 70% formic acid) to solubilize the aggregated Aβ.
-
-
Aβ Quantification (ELISA):
-
96-well plates are coated with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.
-
The prepared brain homogenates (soluble and insoluble fractions) and plasma samples are added to the wells.
-
A detection antibody that recognizes the N-terminus of Aβ is then added, followed by a substrate that produces a colorimetric signal.
-
The absorbance is measured, and the concentration of Aβ in the samples is determined by comparison to a standard curve.
-
Visualizing the Mechanisms and Workflow
Caption: Mechanism of Action: this compound vs. Semagacestat.
Caption: Experimental Workflow for Preclinical Evaluation.
Discussion and Conclusion
The preclinical data from the head-to-head comparison in Tg2576 mice clearly favor this compound over semagacestat. While both compounds demonstrated target engagement by reducing brain and plasma Aβ40 and Aβ42 levels, only this compound showed a significant cognitive benefit. This difference in efficacy is likely attributable to their distinct mechanisms of action.
This compound's modulation of γ-secretase, which shifts Aβ production to shorter, less toxic forms, appears to be a more refined and potentially safer approach than the broad-spectrum inhibition by semagacestat. The increase in Aβ38 with this compound treatment is a key indicator of its modulatory activity. In contrast, semagacestat's non-selective inhibition of γ-secretase not only failed to preserve cognitive function in this preclinical model but also carries the inherent risk of Notch-related side effects, which were a major factor in its clinical trial failure.
For researchers and drug developers, the comparison of this compound and semagacestat provides a valuable case study. It highlights the potential advantages of γ-secretase modulation as a therapeutic strategy for Alzheimer's disease and underscores the importance of target selectivity in mitigating mechanism-based toxicity. Future research in this area will likely focus on further optimizing the properties of GSMs to achieve a robust clinical benefit with a favorable safety profile.
References
- 1. NGP 555, a γ-secretase modulator, lowers the amyloid biomarker, Aβ42, in cerebrospinal fluid while preventing Alzheimer's disease cognitive decline in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzforum.org [alzforum.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NGP555 and Aducanumab for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two distinct therapeutic agents for Alzheimer's disease: NGP555 and aducanumab. The comparison is based on their different mechanisms of action, stages of clinical development, and available efficacy and safety data. Due to the absence of direct head-to-head clinical trials, this guide presents a parallel evaluation of the existing evidence for each compound to inform the scientific and drug development community.
Overview and Mechanism of Action
This compound and aducanumab represent two different strategies for targeting the amyloid-beta (Aβ) cascade, a central hypothesis in the pathology of Alzheimer's disease.
This compound is a small molecule, orally administered gamma-secretase modulator (GSM).[1] It is designed to allosterically modulate the activity of γ-secretase, an enzyme complex involved in the final step of Aβ production from the amyloid precursor protein (APP).[2] Instead of inhibiting the enzyme, which can lead to mechanism-based toxicities, this compound shifts the cleavage of APP to favor the production of shorter, less aggregation-prone Aβ peptides (like Aβ37 and Aβ38) at the expense of the more pathogenic, aggregation-prone Aβ42.[2][3]
Aducanumab (marketed as Aduhelm) is a human monoclonal antibody that is administered intravenously.[4] It selectively targets aggregated forms of Aβ, including soluble oligomers and insoluble fibrils that form amyloid plaques in the brain. The proposed mechanism of action involves the clearance of these Aβ aggregates from the brain, thereby reducing the amyloid plaque burden.
Preclinical and Clinical Efficacy Data
The available data for this compound is primarily from preclinical and Phase 1 studies, while aducanumab has undergone extensive Phase 3 clinical trials.
This compound Efficacy Data
Preclinical studies in transgenic mouse models of Alzheimer's disease have shown that this compound can effectively cross the blood-brain barrier and reduce the levels of Aβ42 in the brain and cerebrospinal fluid (CSF). Chronic administration of this compound in these models resulted in a significant reduction of amyloid plaques and prevented cognitive decline as assessed by the Morris water maze.
Phase 1 clinical trials in healthy volunteers have demonstrated that this compound is safe and well-tolerated. These studies also showed evidence of target engagement, with dose-dependent changes in CSF Aβ isoforms. Specifically, there was a favorable change in the Aβ37/Aβ42 and Aβ38/Aβ42 ratios, indicating a shift towards the production of shorter Aβ peptides.
| This compound Preclinical and Phase 1 Data Summary | |
| Study Type | Key Findings |
| Preclinical (Tg2576 mice) | Significant reduction of amyloid plaques. |
| Prevention of cognitive decline in Morris water maze. | |
| Lowered brain and CSF Aβ42 levels. | |
| Phase 1a (Single Ascending Dose) | Safe and well-tolerated in healthy young subjects (25mg-300mg). |
| Phase 1b (Multiple Ascending Dose) | Safe and well-tolerated in healthy volunteers (100mg-400mg for 14 days). |
| Favorable change in CSF Aβ37/Aβ42 ratio (51% at 400mg). |
Aducanumab Efficacy Data
Aducanumab has been evaluated in several clinical trials, most notably the Phase 3 trials EMERGE and ENGAGE. The results of these trials were complex and have been the subject of considerable scientific discussion. The EMERGE trial met its primary endpoint, showing a statistically significant slowing of clinical decline on the Clinical Dementia Rating-Sum of Boxes (CDR-SB) in the high-dose group compared to placebo. In contrast, the ENGAGE trial did not meet its primary endpoint.
Biomarker data from both trials consistently showed a dose- and time-dependent reduction in amyloid plaques as measured by positron emission tomography (PET).
| Aducanumab Phase 3 (EMERGE and ENGAGE) Data Summary | |
| Endpoint | EMERGE (High Dose vs. Placebo) |
| Primary: CDR-SB Change from Baseline at Week 78 | -0.39 (22% slowing of decline, P=0.012) |
| Secondary: MMSE | -0.6 (18% slowing of decline, P=0.05) |
| Secondary: ADAS-Cog13 | -1.4 (27% slowing of decline, P=0.01) |
| Secondary: ADCS-ADL-MCI | 1.7 (40% slowing of decline, P<0.001) |
| Biomarker: Amyloid PET (SUVR) | Significant reduction |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of this compound and aducanumab.
This compound Experimental Protocols
Preclinical Cognitive Assessment: Morris Water Maze
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform submerged just below the surface.
-
Procedure: Mice are placed in the pool and must use distal visual cues to locate the hidden platform. The time to find the platform (escape latency) and the path taken are recorded.
-
Probe Trial: After several training trials, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
Phase 1 CSF Aβ Measurement
In the Phase 1 trials of this compound, changes in CSF Aβ isoforms were a key biomarker of target engagement.
-
Sample Collection: CSF was collected from participants via lumbar puncture.
-
Analysis: Aβ isoforms (Aβ37, Aβ38, Aβ40, Aβ42) were quantified using Mesoscale Discovery (MSD) ELISA technology. This method provides high sensitivity and specificity for the measurement of different Aβ peptides.
Aducanumab Experimental Protocols
Phase 3 Clinical Efficacy Assessment: CDR-SB
The Clinical Dementia Rating-Sum of Boxes (CDR-SB) was the primary endpoint in the EMERGE and ENGAGE trials.
-
Assessment: The CDR is a global scale that rates the severity of dementia in six domains: memory, orientation, judgment and problem-solving, community affairs, home and hobbies, and personal care.
-
Scoring: Each domain is rated on a 5-point scale (0, 0.5, 1, 2, 3), and the CDR-SB is the sum of the scores from all six domains, ranging from 0 to 18. Higher scores indicate greater impairment.
Biomarker Assessment: Amyloid PET Imaging
Amyloid PET imaging was used to confirm the presence of amyloid pathology at baseline and to measure changes in amyloid plaque burden over time.
-
Tracer: 18F-florbetapir was used as the PET tracer, which binds to amyloid plaques.
-
Imaging: PET scans of the brain were acquired at baseline and at specified follow-up time points.
-
Quantification: The standardized uptake value ratio (SUVR) was calculated to quantify the amount of amyloid plaque deposition in the brain.
Safety and Tolerability
This compound: In Phase 1 clinical trials, this compound was reported to be safe and well-tolerated with no serious adverse events.
Aducanumab: The most common adverse event associated with aducanumab is Amyloid-Related Imaging Abnormalities (ARIA), which can manifest as edema (ARIA-E) or microhemorrhages and superficial siderosis (ARIA-H). In the EMERGE and ENGAGE trials, ARIA-E was observed in approximately 35% of patients in the high-dose group. Most cases were asymptomatic or mild, but some led to treatment discontinuation.
Conclusion
This compound and aducanumab are two promising but fundamentally different therapeutic candidates for Alzheimer's disease. This compound, a γ-secretase modulator, is in early-stage clinical development and has shown encouraging preclinical and Phase 1 biomarker data. Its oral administration offers a potential advantage in terms of convenience. Aducanumab, an antibody targeting aggregated Aβ, has undergone extensive Phase 3 testing with mixed clinical efficacy results but consistent evidence of amyloid plaque reduction.
The comparison of these two agents is limited by the disparity in their development stages and the lack of direct comparative studies. Future clinical trials for this compound will be necessary to establish its clinical efficacy and safety profile. For aducanumab, ongoing research and real-world evidence will be crucial to better understand its clinical benefits and risks. This guide provides a framework for understanding the current evidence base for both compounds, which will be critical for researchers and clinicians as the field of Alzheimer's therapeutics continues to evolve.
References
- 1. PHASE 1 CLINICAL STUDIES WITH THE GAMMA-SECRETASE MODULATOR, NGP 555 TO ESTABLISH SAFETY, PHARMACOKINETICS, AND BIOMARKER EFFICACY | NIH [iadrp.nia.nih.gov]
- 2. NGP 555, a γ-secretase modulator, lowers the amyloid biomarker, Aβ42, in cerebrospinal fluid while preventing Alzheimer's disease cognitive decline in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NeuroGenetic Pharmaceuticals, Inc. Completes Phase 1 Clinical Trials For NGP 555 To Treat And Prevent Alzheimer’s Disease; Shown As Safe And Well-Tolerated In Healthy Volunteers - BioSpace [biospace.com]
- 4. Two Randomized Phase 3 Studies of Aducanumab in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
NGP555 Versus Lecanemab: A Mechanistic and Efficacy Comparison in Alzheimer's Disease Therapy
In the landscape of Alzheimer's disease (AD) therapeutics, two distinct strategies have emerged, targeting the production and clearance of amyloid-beta (Aβ) peptides, a hallmark of the disease. This guide provides a detailed mechanistic comparison of NGP555, a γ-secretase modulator, and lecanemab, a humanized monoclonal antibody. We will explore their differing modes of action, supported by available experimental data, to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction: Two Approaches to a Common Target
Alzheimer's disease is characterized by the accumulation of Aβ plaques in the brain, which are thought to initiate a cascade of events leading to neurodegeneration and cognitive decline. While both this compound and lecanemab aim to mitigate the pathogenic effects of Aβ, they do so at fundamentally different points in the amyloid cascade.
This compound is a small molecule that acts as a γ-secretase modulator (GSM). It doesn't inhibit the enzyme but rather shifts its cleavage preference of the amyloid precursor protein (APP). This results in a decrease in the production of the highly amyloidogenic Aβ42 and Aβ40 species and a concomitant increase in shorter, less aggregation-prone peptides like Aβ37 and Aβ38.[1][2][3]
Lecanemab (marketed as Leqembi®) is a humanized IgG1 monoclonal antibody that targets aggregated forms of soluble Aβ, with a high affinity for protofibrils.[4][5] By binding to these neurotoxic species, lecanemab facilitates their clearance from the brain, thereby reducing amyloid plaques and preventing further deposition.
Mechanism of Action: A Head-to-Head Comparison
The fundamental difference between this compound and lecanemab lies in their therapeutic approach: this compound is a production-focused modulator, while lecanemab is a clearance-focused antibody.
This compound: Modulating Amyloid-Beta Production
This compound directly interacts with the γ-secretase enzyme complex. This interaction allosterically modifies the enzyme's activity, leading to a shift in the site of APP cleavage. The result is a favorable change in the ratio of Aβ species produced, specifically reducing the levels of the toxic Aβ42 isoform. Preclinical studies have shown that this compound can effectively lower Aβ42 in the brain, cerebrospinal fluid (CSF), and plasma of rodent models.
dot
Lecanemab: Enhancing Amyloid-Beta Clearance
Lecanemab operates extracellularly, binding to soluble Aβ aggregates, particularly protofibrils, which are considered highly neurotoxic. This binding marks the protofibrils for clearance by microglia, the brain's resident immune cells. Clinical trials have demonstrated that lecanemab effectively reduces amyloid plaques in the brains of patients with early Alzheimer's disease.
dot
Comparative Efficacy and Safety Data
Direct comparative trials between this compound and lecanemab have not been conducted. Therefore, this section presents a summary of their individual preclinical and clinical findings.
Quantitative Data Summary
| Parameter | This compound | Lecanemab |
| Target | γ-secretase complex | Soluble Aβ protofibrils |
| Mechanism | Modulates Aβ production | Enhances Aβ clearance |
| Effect on Aβ42 | Decreases production | Facilitates clearance of aggregates |
| Route of Administration | Oral (capsule) | Intravenous infusion |
| Clinical Phase | Completed Phase 1 | FDA Approved |
This compound Preclinical and Phase 1 Data
In preclinical studies using Tg2576 mice, chronic administration of this compound resulted in a significant reduction of amyloid plaques. In a Phase 1b clinical trial with healthy volunteers, a 14-day course of this compound demonstrated proof of target engagement. At a dose of 400 mg, there was a 51% favorable change in the Aβ37/Aβ42 ratio in the CSF. The 200 mg dose showed a 36% change in the same ratio. The drug was reported to be safe and well-tolerated in these early trials.
Lecanemab Clinical Trial Data
The Phase 3 confirmatory Clarity AD study was a large, global clinical trial in patients with early Alzheimer's disease.
| Clinical Endpoint (Clarity AD) | Lecanemab | Placebo | Difference | p-value |
| Change in CDR-SB at 18 months | 1.21 | 1.66 | -0.45 (27% slowing) | <0.00005 |
| Change in Brain Amyloid (Centiloids) | -55.5 | 3.6 | -59.1 | <0.00001 |
| Change in ADAS-Cog14 at 18 months | -1.44 (26% slowing) | 0.00065 |
CDR-SB: Clinical Dementia Rating-Sum of Boxes; ADAS-Cog14: Alzheimer's Disease Assessment Scale-Cognitive Subscale 14.
Lecanemab's primary adverse events are Amyloid Related Imaging Abnormalities (ARIA), which include edema (ARIA-E) and hemosiderin deposition (ARIA-H). In the Clarity AD trial, ARIA-E occurred in 12.6% of participants receiving lecanemab, and ARIA-H was observed in 17.3%.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of methodologies relevant to the data presented.
This compound: CSF Biomarker Analysis
-
Objective: To assess the in vivo activity of this compound on Aβ metabolism in humans.
-
Method: A 14-day, multiple ascending dose, randomized, placebo-controlled, double-blind study in healthy volunteers.
-
Procedure:
-
Participants received daily oral doses of this compound (100-400 mg) or placebo.
-
CSF samples were collected at baseline and at the end of the 14-day treatment period.
-
Levels of Aβ alloforms (including Aβ37 and Aβ42) in the CSF were quantified using Mesoscale Discovery (MSD) ELISA technology.
-
The ratio of Aβ37/Aβ42 was calculated to determine the modulatory effect of this compound on γ-secretase activity.
-
dot
Lecanemab: Amyloid PET Imaging in Clinical Trials
-
Objective: To quantify the change in brain amyloid plaque burden in response to lecanemab treatment.
-
Method: A substudy within the 18-month, multicenter, double-blind, phase 3 Clarity AD trial.
-
Procedure:
-
Eligible participants with early AD underwent a baseline amyloid Positron Emission Tomography (PET) scan.
-
PET imaging was performed using an approved amyloid tracer (e.g., florbetapir, florbetaben, or flutemetamol).
-
Participants received intravenous infusions of lecanemab (10 mg/kg) or placebo every two weeks.
-
Follow-up amyloid PET scans were conducted at specified intervals, including at 18 months.
-
The amyloid burden was quantified using the Centiloid scale, a standardized method for reporting amyloid PET results.
-
The change from baseline in Centiloid values was compared between the lecanemab and placebo groups.
-
Conclusion
This compound and lecanemab represent two promising, yet distinct, therapeutic strategies for Alzheimer's disease. This compound, a γ-secretase modulator, offers the potential of an orally administered small molecule that can prevent the formation of toxic Aβ species. Its development is in the early clinical stages, with demonstrated target engagement in humans. Lecanemab, an antibody targeting Aβ protofibrils, has shown efficacy in slowing cognitive decline and clearing amyloid plaques in large-scale clinical trials, leading to its regulatory approval. The choice between these and other emerging therapies will likely depend on a variety of factors, including the stage of the disease, patient-specific characteristics, and the long-term safety and efficacy profiles that will be further elucidated through ongoing research.
References
- 1. NGP 555, a γ-secretase modulator, lowers the amyloid biomarker, Aβ42, in cerebrospinal fluid while preventing Alzheimer's disease cognitive decline in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NGP 555, a γ-Secretase Modulator, Lowers the Amyloid Biomarker, Aβ42, in Cerebrospinal Fluid while Preventing Alzheimer's Disease Cognitive Decline in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NGP 555, a γ-secretase modulator, shows a beneficial shift in the ratio of amyloid biomarkers in human cerebrospinal fluid at safe doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Mechanism of action and clinical trial results of Lecanemab (Leqembi® 200 mg, 500 mg for Intravenous Infusion), a novel treatment for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Explore Mechanism of Action | LEQEMBI® (lecanemab-irmb) [leqembihcp.com]
How does NGP555 differ from solanezumab?
An In-depth Comparison of NGP555 and Solanezumab for Alzheimer's Disease Research
This guide provides a detailed, objective comparison of two investigational Alzheimer's disease (AD) therapies, this compound and solanezumab. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their distinct mechanisms of action, supporting experimental data, and clinical trial outcomes.
Executive Summary
This compound and solanezumab represent two different therapeutic strategies targeting the amyloid-beta (Aβ) cascade, a central pathological hallmark of Alzheimer's disease. This compound is a small molecule γ-secretase modulator (GSM) that aims to alter the production of Aβ peptides, shifting it towards shorter, less toxic forms. In contrast, solanezumab is a humanized monoclonal antibody designed to bind to and promote the clearance of soluble monomeric Aβ. While this compound has shown promise in preclinical and early-phase human trials by demonstrating target engagement and a favorable safety profile, solanezumab has failed to demonstrate clinical efficacy in multiple large-scale Phase 3 clinical trials.
Mechanism of Action
This compound: Modulating Amyloid Production
This compound functions as a γ-secretase modulator. Instead of inhibiting the γ-secretase enzyme, which can lead to mechanism-based toxicities, this compound allosterically modulates its activity.[1] This modulation results in a shift in the cleavage of the amyloid precursor protein (APP), leading to a decrease in the production of the highly amyloidogenic 42-amino acid isoform (Aβ42) and a concurrent increase in the production of shorter, non-aggregating Aβ species such as Aβ37 and Aβ38.[2][3][4] The therapeutic rationale is to reduce the formation of toxic Aβ oligomers and amyloid plaques, thereby preventing downstream neurodegeneration.[4]
Solanezumab: Targeting Soluble Amyloid-beta for Clearance
Solanezumab is a humanized monoclonal antibody that specifically targets the mid-domain of soluble monomeric Aβ with picomolar affinity. The proposed "amyloid sink" mechanism suggests that by binding to soluble Aβ in the peripheral circulation, solanezumab shifts the equilibrium between the brain and the periphery, leading to an efflux of soluble Aβ from the central nervous system. This is thought to reduce synaptic toxicity and prevent the aggregation of Aβ into plaques. However, studies have shown that solanezumab has negligible binding to fibrillar Aβ and does not lead to the clearance of established amyloid plaques.
Preclinical Data
This compound
Preclinical studies in rodent models of Alzheimer's disease have demonstrated the potential of this compound. In transgenic mice, oral administration of this compound resulted in a dose-dependent reduction of Aβ42 in both the brain and plasma. Chronic treatment over seven months significantly reduced both diffuse and neuritic amyloid plaques without the gastrointestinal side effects associated with γ-secretase inhibitors. Furthermore, this compound treatment in rodent models has been shown to prevent cognitive deficits in behavioral tasks such as the Y-maze and the Morris water maze.
Solanezumab
Preclinical studies with a murine analog of solanezumab (m266) in transgenic mice expressing human APP showed that the antibody increased plasma Aβ levels, with the majority of it being bound to m266. This was accompanied by a significant decrease in free Aβ in the brain and a reduction in amyloid plaque burden, supporting the "amyloid sink" hypothesis.
Clinical Data
This compound
This compound has completed Phase 1 clinical trials in healthy volunteers. The studies demonstrated that this compound is safe and well-tolerated with once-daily oral administration. Importantly, these trials provided proof of target engagement in humans. Analysis of cerebrospinal fluid (CSF) from participants showed a dose-dependent, favorable change in the ratio of Aβ37 to Aβ42, with a 51% favorable change at the 400 mg dose and a 36% change at the 200 mg dose after 14 days of treatment.
Solanezumab
Solanezumab has undergone extensive clinical investigation in multiple Phase 3 trials, all of which have failed to meet their primary endpoints.
-
EXPEDITION, EXPEDITION2, and EXPEDITION3 Trials: These trials enrolled patients with mild-to-moderate Alzheimer's disease. Across these studies, solanezumab did not produce a statistically significant slowing of cognitive decline as measured by the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) or functional decline measured by the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scale compared to placebo. While some pooled analyses of patients with mild AD suggested a small, statistically significant slowing of cognitive decline, the effect size was not considered clinically meaningful.
-
A4 (Anti-Amyloid Treatment in Asymptomatic Alzheimer's) Study: This trial investigated solanezumab in cognitively unimpaired older individuals with evidence of amyloid pathology. The study found that solanezumab did not slow cognitive decline, as measured by the Preclinical Alzheimer Cognitive Composite (PACC), nor did it reduce the risk of progression to symptomatic Alzheimer's disease. Furthermore, solanezumab treatment did not clear amyloid plaques or halt their accumulation.
Data Presentation
Table 1: Comparison of this compound and Solanezumab
| Feature | This compound | Solanezumab |
| Drug Class | Small molecule γ-secretase modulator | Humanized monoclonal antibody |
| Target | γ-secretase enzyme complex | Soluble monomeric amyloid-beta |
| Mechanism of Action | Allosterically modulates γ-secretase to shift Aβ production from Aβ42 to shorter, non-toxic forms (e.g., Aβ37, Aβ38). | Binds to soluble Aβ, creating a peripheral "amyloid sink" to promote its clearance from the brain. |
| Administration | Oral, once-daily capsule. | Intravenous infusion every 4 weeks. |
| Effect on Aβ | Decreases Aβ42, increases Aβ37 and Aβ38. | Binds to and sequesters soluble Aβ. |
| Effect on Amyloid Plaques | Reduced plaque formation in preclinical models. | No significant effect on plaque clearance in clinical trials. |
| Clinical Development Stage | Completed Phase 1 trials. | Development discontinued (B1498344) after failed Phase 3 trials. |
Table 2: Key Clinical Trial Results for Solanezumab
| Trial | Patient Population | Primary Endpoint | Result |
| EXPEDITION3 | Mild Dementia due to AD | Change in ADAS-Cog14 score at 80 weeks | No statistically significant difference between solanezumab and placebo (p=0.095). |
| A4 Study | Preclinical AD (amyloid positive) | Change in Preclinical Alzheimer Cognitive Composite (PACC) score | No statistically significant slowing of cognitive decline compared to placebo. |
Experimental Protocols
This compound: In Vitro γ-Secretase Modulation Assay
-
Objective: To determine the effect of this compound on the production of different Aβ isoforms.
-
Methodology: A cell-based assay is typically used, employing a cell line that overexpresses human APP, such as SH-SY5Y-APP cells.
-
Cells are cultured in appropriate media and seeded in multi-well plates.
-
Varying concentrations of this compound are added to the cell cultures.
-
After an incubation period (e.g., 24 hours), the conditioned media is collected.
-
The concentrations of different Aβ isoforms (Aβ37, Aβ38, Aβ40, Aβ42) in the media are quantified using a multiplex immunoassay, such as the Meso Scale Discovery (MSD) electrochemiluminescence assay.
-
IC50 or EC50 values for the reduction of Aβ42 and the increase of shorter Aβ isoforms are calculated from the dose-response curves.
-
This compound: Preclinical Cognitive Assessment (Morris Water Maze)
-
Objective: To assess spatial learning and memory in a rodent model of AD following treatment with this compound.
-
Methodology:
-
A circular pool is filled with opaque water, and a hidden escape platform is submerged in one quadrant.
-
Rodents are trained over several days to find the hidden platform using spatial cues in the room.
-
During training trials, the latency to find the platform and the path taken are recorded.
-
A probe trial is conducted where the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
-
The performance of this compound-treated animals is compared to that of vehicle-treated controls.
-
Solanezumab: Clinical Cognitive Assessment (ADAS-Cog)
-
Objective: To evaluate the effect of solanezumab on cognitive function in patients with Alzheimer's disease.
-
Methodology: The Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) is a standardized test battery used in clinical trials.
-
The ADAS-Cog consists of several tasks that assess different cognitive domains, including memory, language, and praxis.
-
The test is administered by a trained psychometrician at baseline and at specified follow-up intervals throughout the clinical trial.
-
The total score on the ADAS-Cog ranges from 0 to 70 (for ADAS-Cog11) or 0 to 90 (for ADAS-Cog14), with higher scores indicating greater cognitive impairment.
-
The change in the ADAS-Cog score from baseline is the primary outcome measure in many AD clinical trials.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: "Amyloid sink" hypothesis of solanezumab.
Caption: Comparative experimental workflow.
Conclusion
This compound and solanezumab exemplify two distinct approaches to targeting the amyloid cascade in Alzheimer's disease. This compound, a γ-secretase modulator, aims to prevent the formation of toxic Aβ species at their source. Preclinical and Phase 1 data for this compound are encouraging, demonstrating target engagement and a good safety profile. In contrast, solanezumab, which targets soluble Aβ for clearance, has failed to demonstrate clinical efficacy in late-stage clinical trials, raising questions about the viability of the "amyloid sink" hypothesis as a therapeutic strategy, at least with this particular antibody. The divergent outcomes of these two drug candidates underscore the complexity of Alzheimer's disease and the importance of exploring multiple therapeutic avenues. Future research will determine if the upstream modulation of Aβ production by agents like this compound proves to be a more successful strategy than the downstream clearance of soluble Aβ.
References
- 1. rupress.org [rupress.org]
- 2. neurologylive.com [neurologylive.com]
- 3. alzforum.org [alzforum.org]
- 4. NeuroGenetic Pharmaceuticals, Inc. Completes Phase 1 Clinical Trials For NGP 555 To Treat And Prevent Alzheimer’s Disease; Shown As Safe And Well-Tolerated In Healthy Volunteers - BioSpace [biospace.com]
A Head-to-Head In Vivo Comparison of NGP555 and Other Gamma-Secretase Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-secretase modulators (GSMs) represent a promising therapeutic strategy for Alzheimer's disease (AD) by selectively altering the activity of γ-secretase to reduce the production of the pathogenic amyloid-beta 42 (Aβ42) peptide, while increasing the formation of shorter, less amyloidogenic Aβ species. This approach avoids the mechanism-based toxicities associated with pan-γ-secretase inhibitors. This guide provides a head-to-head comparison of the in vivo performance of NGP555, a clinical-stage GSM, with other notable GSMs that have undergone in vivo evaluation. The data presented is compiled from preclinical and Phase I clinical studies to offer an objective overview for the research and drug development community.
Mechanism of Action: A Shared Strategy with Subtle Differences
GSMs allosterically modulate the γ-secretase complex, an enzyme responsible for the final cleavage of the amyloid precursor protein (APP). Instead of inhibiting the enzyme's activity outright, GSMs shift the cleavage site preference, leading to a decrease in the production of Aβ42 and Aβ40, and a concomitant increase in shorter, more soluble peptides like Aβ37 and Aβ38.[1][2][3] this compound, like other heterocyclic GSMs, is believed to bind directly to the γ-secretase complex.[4] This modulation of γ-secretase processivity is a key differentiator from first-generation GSMs, such as certain non-steroidal anti-inflammatory drugs (NSAIDs), which were less potent and whose exact mechanism was less clear.[5]
Figure 1: Simplified signaling pathway of γ-secretase modulation by this compound.
In Vivo Efficacy: A Comparative Analysis of Aβ Modulation
The primary measure of in vivo efficacy for GSMs is their ability to modulate Aβ peptide levels in the cerebrospinal fluid (CSF) and plasma. The following tables summarize the key quantitative data from preclinical and clinical studies for this compound and other prominent GSMs.
Table 1: Preclinical In Vivo Efficacy of Selected GSMs in Rodent Models
| Compound | Animal Model | Dose | Route | Key Findings | Reference |
| This compound | Tg2576 mice | Not Specified | Oral | Lowers brain and plasma Aβ42, increases Aβ38. | |
| BMS-932481 | LaFerla mice | 30 mg/kg | Oral | 86% reduction in brain Aβ1-42 after 3 hours. | |
| Harlan Sprague-Dawley rats | 10 mg/kg | Oral | 59% reduction in brain Aβ1-42 after 3 hours. | ||
| Compound 2 (BPN-15606 related) | C57BL/6J mice | 10 mg/kg/day for 9 days | Oral | Significant dose-dependent lowering of plasma and brain Aβ42 and Aβ40. | |
| GSM-1 | APP transgenic mice | 30 mg/kg | Oral | 70% reduction in brain Aβ42. |
Table 2: Phase I Clinical Trial Efficacy of Selected GSMs in Healthy Volunteers
| Compound | Dose | Duration | Key Findings in CSF | Reference |
| This compound | 200 mg & 400 mg | 14 days | Favorable change in Aβ37/Aβ42 ratios of 36% and 51%, respectively. | |
| PF-06648671 | Multiple Ascending Doses (up to 360 mg q.d.) | 14 days | Robust, dose-dependent reductions in Aβ42 and Aβ40, with elevations in Aβ37 and Aβ38. 50% reduction in Aβ42 at 75 mg. | |
| BMS-932481 | 200 mg | 14 days | Maximal lowering of Aβ42 by 77% and Aβ40 by 74%. | |
| RG6289 | Multiple Ascending Doses | 14 days | Decrease in Aβ42 of up to 70% and Aβ40 of up to 60%; increase in Aβ37 up to ~350% and Aβ38 up to ~40%. | |
| E2012 | Single doses up to 400 mg | Single Dose | ~50% reduction in plasma Aβ42 levels. |
Pharmacokinetics and Safety Profile
A favorable pharmacokinetic and safety profile is crucial for the clinical viability of any GSM.
Table 3: Comparative Pharmacokinetics and Safety of Selected GSMs
| Compound | Key Pharmacokinetic Features | Key Safety Findings | Reason for Discontinuation (if applicable) | Reference |
| This compound | Orally bioavailable, penetrates the blood-brain barrier. | Safe and well-tolerated in Phase 1 trials. | Not discontinued. | |
| PF-06648671 | Good safety profile up to 360 mg for 14 days. Well absorbed and can be administered once daily. | No serious adverse events reported in Phase 1. | Discontinued due to Pfizer's decision to exit neuroscience research. | |
| BMS-932481 | Orally absorbed, dose-proportional pharmacokinetics. | Increases in liver enzymes at exposures associated with >70% CSF Aβ42 lowering. | Insufficient safety margin due to liver toxicity. | |
| RG6289 | Orally bioavailable. | Favorable safety profile in Phase I. | Not discontinued. | |
| E2012 | Orally bioavailable. | Lenticular opacities observed in preclinical safety studies in rats at high doses. | Unacceptable side effects affecting cholesterol metabolism. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative experimental protocols for key in vivo experiments.
In Vivo Efficacy Study in Transgenic Mouse Models
-
Animal Model: Tg2576 or other appropriate APP transgenic mouse model of Alzheimer's disease.
-
Drug Administration: Test compounds (e.g., this compound, BMS-932481) and vehicle control are administered orally via gavage once daily for a specified duration (e.g., 14 days, 3 months).
-
Sample Collection: At the end of the treatment period, animals are euthanized, and blood and brain tissue are collected.
-
Aβ Quantification:
-
Plasma: Blood is centrifuged to separate plasma. Plasma Aβ levels (Aβ40, Aβ42, Aβ38) are measured using specific enzyme-linked immunosorbent assays (ELISAs) or Meso Scale Discovery (MSD) assays.
-
Brain: Brain hemispheres are homogenized in appropriate buffers (e.g., RIPA for soluble fractions, formic acid for insoluble fractions). Aβ levels in the brain homogenates are quantified by ELISA or MSD.
-
-
Data Analysis: Statistical analysis (e.g., ANOVA, t-test) is performed to compare Aβ levels between treatment and vehicle groups.
Figure 2: Experimental workflow for in vivo efficacy testing of GSMs in a mouse model.
Phase I Clinical Trial for Aβ Biomarker Analysis
-
Study Population: Healthy adult volunteers.
-
Study Design: Randomized, double-blind, placebo-controlled, single ascending dose (SAD) or multiple ascending dose (MAD) design.
-
Drug Administration: Participants receive single or multiple oral doses of the GSM or placebo.
-
CSF and Plasma Collection: Serial CSF samples are collected via an indwelling lumbar catheter over a specified period (e.g., 36 hours) post-dose. Blood samples are collected at corresponding time points.
-
Aβ Biomarker Analysis: CSF and plasma concentrations of Aβ peptides (Aβ37, Aβ38, Aβ40, Aβ42) are measured using validated immunoassays (e.g., MSD).
-
Pharmacokinetic Analysis: Plasma and CSF drug concentrations are measured to determine pharmacokinetic parameters.
-
Safety Monitoring: Adverse events, vital signs, ECGs, and clinical laboratory tests are monitored throughout the study.
Comparative Analysis and Future Outlook
The in vivo data demonstrates that several GSMs, including this compound, PF-06648671, BMS-932481, and RG6289, can effectively modulate γ-secretase to reduce pathogenic Aβ42 and increase shorter Aβ species in both preclinical models and humans.
-
Efficacy: BMS-932481 and RG6289 have shown the most robust reductions in CSF Aβ42 in Phase I trials, reaching up to 77% and 70% respectively. This compound has demonstrated a significant and favorable shift in the Aβ37/Aβ42 ratio, providing strong proof of target engagement. PF-06648671 also showed potent, dose-dependent Aβ modulation.
-
Safety: The key differentiator among these compounds lies in their safety profiles. While BMS-932481 was highly efficacious, its development was halted due to liver toxicity. In contrast, this compound and PF-06648671 have demonstrated good safety and tolerability in early clinical trials. The discontinuation of PF-06648671 was for strategic, not safety, reasons, highlighting its potential. RG6289 also appears to have a favorable safety profile in early studies.
Figure 3: Logical relationship of the comparative analysis of GSMs.
The development of GSMs continues to be a promising avenue in the pursuit of a disease-modifying therapy for Alzheimer's disease. The successful translation of preclinical Aβ modulation to a safe and effective clinical outcome remains the ultimate goal. This compound, with its demonstrated target engagement and favorable safety profile, alongside promising candidates like RG6289, warrants continued investigation. Future studies, ideally including direct comparative trials, will be crucial in determining the most promising GSM to advance into later-stage clinical development.
References
- 1. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Aβ42 in vivo by γ-secretase modulator in primates and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crispr-casx.com [crispr-casx.com]
- 4. Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, PF-06648671, on CSF Amyloid-β Peptides in Randomized Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Long-Term Safety Profiles: NGP555 vs. Gamma-Secretase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pursuit of effective disease-modifying therapies for Alzheimer's disease has led to the exploration of various strategies targeting the production of amyloid-beta (Aβ) peptides. Among these, γ-secretase modulators (GSMs) and γ-secretase inhibitors (GSIs) have been prominent approaches. This guide provides an objective comparison of the long-term safety profiles of a promising GSM, NGP555, and the class of GSIs, supported by available preclinical and clinical data.
Executive Summary
This compound, a γ-secretase modulator, has demonstrated a favorable safety profile in both preclinical and early clinical studies. Its mechanism of action, which allosterically modulates γ-secretase to shift Aβ production from the amyloidogenic Aβ42 to shorter, less toxic forms, appears to circumvent the mechanism-based toxicities associated with γ-secretase inhibitors. In contrast, GSIs, which non-selectively inhibit γ-secretase activity, have consistently failed in late-stage clinical trials due to significant adverse events. These toxicities are largely attributed to the inhibition of Notch signaling, a critical pathway for cell-fate determination. This guide will delve into the quantitative safety data, mechanistic differences, and the experimental methodologies used to assess these compounds.
Data Presentation: Comparative Safety and Tolerability
The following tables summarize the long-term safety and tolerability data for this compound and two representative GSIs, semagacestat (B1675699) and avagacestat (B1665833).
Table 1: Preclinical Toxicology Profile
| Parameter | This compound (as a representative GSM) | Avagacestat (GSI) | Semagacestat (GSI) |
| Species | Rat, Beagle Dog | Rat, Dog | Rat, Dog, Monkey |
| Key Findings | Rat: No observed adverse effect level (NOAEL) at 37.5 mg/kg/day after 14 days of dosing. At 150 mg/kg, no effect on goblet cell number in the GI tract was observed, indicating a lack of Notch-related toxicity.[1] Dog (28 days): Lower food consumption, weight loss, and reversible adrenal gland necrosis at ≥50 mg/kg.[1] | Rat (6 months) & Dog (1 year): Mechanism-based changes attributed to Notch inhibition, including decreases in peripheral lymphocytes, lymphoid depletion, and ovarian follicular degeneration. In dogs, gastrointestinal findings such as goblet cell metaplasia and villous atrophy were observed. | Preclinical studies indicated potential for Notch-related toxicities, which were later confirmed in clinical trials. Specific NOAEL values from publicly available sources are limited. |
| Cardiovascular Safety | No adverse effects on cardiovascular and pulmonary endpoints in Beagle dogs up to 125 mg/kg.[1] | No significant cardiovascular findings reported in preclinical studies. | Preclinical cardiovascular safety data is not extensively detailed in public literature. |
Table 2: Clinical Safety and Tolerability Profile
| Adverse Event Profile | This compound (Phase 1, Healthy Volunteers) | Semagacestat (Phase 3, Alzheimer's Patients) | Avagacestat (Phase 2, Alzheimer's Patients) |
| Dosing | Single ascending doses (25-300 mg) and multiple ascending doses (100-400 mg daily for 14 days) | 100 mg and 140 mg daily | 25, 50, 100, and 125 mg daily |
| Common Adverse Events | Headache, nausea, dizziness (mild in severity and occurred at similar frequencies to placebo).[2] | More common than placebo (p<0.001).[3] Included infections and non-melanoma skin cancer. | Predominantly gastrointestinal and dermatologic. Reversible glycosuria and non-melanoma skin cancer were more frequent in the treatment group. |
| Serious Adverse Events | No clinically meaningful differences from placebo. | Higher rate than placebo (24-25% vs 14%, p<0.001). Included a higher number of deaths in the treatment groups. | Higher rates with avagacestat (37.1%) vs placebo (23.7%), mainly due to non-melanoma skin cancer. |
| Cognitive Effects | Not assessed in healthy volunteers. | Worsening of cognitive and functional ability compared to placebo. | Trends for cognitive worsening at higher doses (100 mg and 125 mg). |
| Discontinuation due to Adverse Events | Not reported to be different from placebo. | Higher in treatment groups (23.9% and 27.3% vs 10.2% for placebo). | Comparable to placebo at 25 mg and 50 mg, but higher at 100 mg and 125 mg. |
Mechanism of Action: A Tale of Two Approaches
The stark differences in the safety profiles of this compound and GSIs stem from their fundamentally different mechanisms of action at the molecular level.
This compound: A γ-Secretase Modulator (GSM)
This compound functions as an allosteric modulator of the γ-secretase complex. Instead of inhibiting the enzyme's catalytic activity, it binds to a site distinct from the active site, inducing a conformational change. This altered conformation shifts the processivity of γ-secretase, favoring cleavage of the amyloid precursor protein (APP) at sites that produce shorter, non-amyloidogenic Aβ peptides, such as Aβ37 and Aβ38, at the expense of the highly amyloidogenic Aβ42. Crucially, this modulatory effect is selective for APP processing and does not significantly interfere with the cleavage of other γ-secretase substrates, most notably Notch.
Gamma-Secretase Inhibitors (GSIs)
GSIs, in contrast, are designed to directly inhibit the catalytic activity of the γ-secretase complex. By blocking the active site, they prevent the cleavage of all γ-secretase substrates, including APP and the Notch receptor. While this effectively reduces the production of all Aβ isoforms, the concurrent inhibition of Notch signaling leads to a cascade of adverse effects. The Notch pathway is essential for regulating cell proliferation, differentiation, and apoptosis in various tissues. Its disruption can lead to gastrointestinal toxicity (e.g., goblet cell metaplasia), immunosuppression, and an increased risk of skin cancers.
References
- 1. NGP 555, a γ-secretase modulator, lowers the amyloid biomarker, Aβ42, in cerebrospinal fluid while preventing Alzheimer's disease cognitive decline in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NGP 555, a γ-secretase modulator, shows a beneficial shift in the ratio of amyloid biomarkers in human cerebrospinal fluid at safe doses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Worsening Shown in AD Patients Taking Semagacestat [medscape.com]
Replicating Key Findings of NGP555: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals invested in Alzheimer's disease (AD) therapeutics, this guide provides a comprehensive comparison of the γ-secretase modulator (GSM) NGP555 with other alternatives. The information is based on foundational preclinical and Phase 1 clinical studies, with a focus on replicating key findings.
This compound is a clinical-stage, orally administered small molecule that modulates the activity of γ-secretase, an enzyme complex pivotal in the production of amyloid-beta (Aβ) peptides. Unlike γ-secretase inhibitors (GSIs) which block the enzyme's activity and can lead to mechanism-based toxicities, this compound allosterically modulates the enzyme to shift the production of the aggregation-prone 42-amino acid Aβ isoform (Aβ42) to shorter, non-toxic forms such as Aβ37 and Aβ38. This guide will delve into the quantitative data from key studies, detail the experimental protocols for replication, and visualize the underlying mechanisms and workflows.
Performance Comparison of γ-Secretase Modulators
The following tables summarize the performance of this compound in preclinical and clinical studies, and provide a comparison with other notable γ-secretase modulators.
Preclinical Performance in Rodent Models
| Compound | Model | Key Findings | Citation |
| This compound | Tg2576 mice | Statistically significant reductions of Aβ42 and Aβ40 in both brain and plasma; increased Aβ38 in plasma and modestly in the brain. | |
| Sprague-Dawley rats | Single oral dose (15 mg/kg) significantly lowered CSF Aβ42 at 8-10 hours post-dose. 14-day dosing showed significant reduction of CSF Aβ42 at ≥3.75 mg/kg and an increase in Aβ38 at ≥15 mg/kg. | ||
| BMS-932,481 | - | Demonstrated lowering of CSF Aβ42 and Aβ40 in preclinical models. | |
| E2012 | - | Showed a reduction of plasma Aβ42 in preclinical studies. |
Clinical Performance (Phase 1)
| Compound | Study Design | Key Findings | Citation |
| This compound | Single and multiple ascending dose studies in healthy volunteers. | Safe and well-tolerated. Showed a trend towards increasing ratios of Aβ37/Aβ42 and Aβ38/Aβ42 in CSF. At day 14, subjects showed a 51% favorable change in Aβ37/Aβ42 ratios at 400 mg and 36% at 200 mg compared to 2% for placebo. | |
| BMS-932,481 | - | Effectively lowered CSF Aβ42 and Aβ40, and increased Aβ37 and Aβ38. | |
| E2012 | - | Phase 1 trials demonstrated a ~50% reduction in plasma Aβ42. |
Safety and Tolerability Comparison
| Compound | Key Safety Findings | Reason for Discontinuation (if applicable) | Citation |
| This compound | Generally safe and well-tolerated in Phase 1 trials. | - | |
| BMS-932,481 | Liver toxicity at efficacious doses. | Halted due to elevations in liver enzymes. | |
| E2012 | Non-mechanism-based toxicity. | Halted due to lenticular opacity (cataracts) observed in rats. |
Experimental Protocols
Detailed methodologies for key experiments cited in the foundational studies of this compound are provided below to facilitate replication.
In Vitro Cell-Based Aβ Modulation Assay
Objective: To determine the in vitro potency of this compound in modulating Aβ peptide production.
Cell Line: SH-SY5Y cells stably overexpressing human amyloid precursor protein (SH-SY5Y-APP).
Protocol:
-
Cell Culture: Culture SH-SY5Y-APP cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics.
-
Treatment: Seed cells in triplicate wells and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control for 18 hours.
-
Sample Collection: After the incubation period, collect the conditioned media from each well.
-
Aβ Quantification: Analyze the levels of Aβ38, Aβ40, and Aβ42 in the collected media using a triplex Meso Scale Discovery (MSD) ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 (for Aβ42 and Aβ40 reduction) and EC50 (for Aβ38 increase) values from the dose-response curves.
In Vivo Assessment of Aβ Levels in Rodent CSF
Objective: To evaluate the effect of this compound on Aβ levels in the cerebrospinal fluid (CSF) of rats.
Animal Model: Normal Sprague-Dawley male rats (250–300 g).
Protocol:
-
Dosing: Administer a single oral dose of this compound (e.g., 15 mg/kg in 80% PEG) or vehicle to a cohort of rats (n=10/group). For dose-response studies, administer once-daily oral doses of this compound at various concentrations (e.g., 0–37.5 mg/kg) for 14 days.
-
CSF Collection: At specified time points post-dosing (e.g., 8-10 hours), collect CSF from the cisterna magna of anesthetized rats.
-
Aβ Quantification: Measure the concentrations of Aβ alloforms (Aβ38, Aβ42) in the CSF samples using specific ELISAs.
-
Statistical Analysis: Compare the Aβ levels in the this compound-treated groups to the vehicle control group using an unpaired t-test.
Cognitive Function Assessment in a Transgenic Mouse Model
Objective: To assess the ability of this compound to prevent cognitive deficits in a mouse model of Alzheimer's disease.
Animal Model: Tg2576 mice, which overexpress a mutant form of human APP.
Behavioral Tasks:
-
Y-Maze:
-
Apparatus: A Y-shaped maze with three arms.
-
Procedure: Allow each mouse to explore the maze freely for a set period. Record the sequence of arm entries.
-
Analysis: Calculate the percentage of spontaneous alternations, defined as entries into all three arms on consecutive choices. A higher percentage indicates better spatial working memory. This compound treatment has been shown to significantly prevent cognitive deficits in this task.
-
-
Morris Water Maze:
-
Apparatus: A circular pool filled with opaque water, with a hidden platform submerged just below the surface.
-
Procedure: Train the mice over several days to find the hidden platform using spatial cues around the room. In a subsequent probe trial, remove the platform and record the time the mouse spends in the target quadrant where the platform was previously located.
-
Analysis: A longer time spent in the target quadrant indicates better spatial learning and memory. This compound has demonstrated beneficial effects in this task.
-
Visualizations
Signaling Pathway of γ-Secretase Modulation by this compound
Caption: Mechanism of this compound action on APP processing.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Workflow for this compound preclinical evaluation.
Safety Operating Guide
Essential Safety and Logistical Information for Handling NGP555
Disclaimer: This document provides essential safety and logistical guidance for handling the investigational new drug NGP555. As no specific Safety Data Sheet (SDS) for this compound is publicly available, the following information is based on best practices for handling potent pharmaceutical compounds in a research setting.[1][2][3][4][5] Researchers, scientists, and drug development professionals should always consult the compound-specific SDS provided by the manufacturer before handling.
This compound is a γ-secretase modulator being investigated for the treatment of Alzheimer's disease. It is supplied as a powder. The following guidelines are intended to ensure the safety of laboratory personnel and the integrity of the research.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this and other potent pharmaceutical compounds.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation of the powder form. |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is mandatory. | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities, but not recommended as primary protection for handling highly potent compounds. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination. |
| Body Protection | Disposable Coveralls | Choose coveralls made from materials like Tyvek® to protect against chemical splashes and dust. |
| Lab Coat | A dedicated lab coat should be worn over personal clothing and professionally laundered. | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plan for Handling this compound
A systematic approach is essential for safely handling this compound. The following step-by-step plan outlines the key phases of handling.
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure all necessary PPE is available and in good condition.
-
Have a pre-prepared spill kit appropriate for chemical hazards readily accessible.
-
Verify that a validated decontamination solution is available.
-
-
Handling:
-
Work within a certified chemical fume hood or other appropriate containment device.
-
Keep containers of this compound covered as much as possible to minimize the generation of dust or aerosols.
-
-
Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
Use the spill kit to clean the spill, working from the outside in.
-
Dispose of all materials used for spill cleanup as hazardous waste.
-
-
Decontamination and PPE Removal:
-
Thoroughly decontaminate all surfaces and equipment used during the handling process.
-
Remove PPE in a designated doffing area to avoid self-contamination.
-
Dispose of single-use PPE in the appropriate hazardous waste container.
-
Disposal Plan
All waste generated from handling this compound, including contaminated PPE, spill cleanup materials, and empty containers, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management.
Experimental Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when handling this compound.
Caption: Workflow for selecting appropriate PPE based on risk assessment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
